molecular formula C18H22N2O6 B612853 Z-Nle-osu CAS No. 36360-62-0

Z-Nle-osu

Cat. No.: B612853
CAS No.: 36360-62-0
M. Wt: 362.38
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Description

Z-Nle-osu is a chemically modified amino acid essential for controlled peptide synthesis. The compound features a benzyloxycarbonyl (Z) group protecting the amine functionality, preventing unwanted side reactions and allowing for sequential peptide chain elongation. The activated N-hydroxysuccinimide (OSu) ester offers significant advantages as an acyl donor, enabling efficient amide bond formation with high stability and minimal racemization compared to more sensitive reagents like acid chlorides. This makes it particularly valuable for constructing complex peptides and combinatorial libraries using solid-phase or solution-phase methods. Researchers utilize this norleucine derivative in various applications, including the study of protein-protein interactions and the development of novel therapeutic modalities. Its robust nature facilitates highly specific biochemical conjugations, supporting advanced research in areas such as molecular neuroscience and the development of targeted biological tools .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6/c1-2-3-9-14(17(23)26-20-15(21)10-11-16(20)22)19-18(24)25-12-13-7-5-4-6-8-13/h4-8,14H,2-3,9-12H2,1H3,(H,19,24)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKAALIYVFELQV-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Z-Nle-Osu

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise modification of peptides and proteins is a cornerstone of innovation. The choice of reagents for these modifications dictates the success of downstream applications, from creating targeted therapeutics to developing sensitive diagnostic probes. Among the vast arsenal of bioconjugation reagents, Z-Nle-Osu (N-Benzyloxycarbonyl-L-norleucine N-hydroxysuccinimide ester) offers a unique combination of properties for the introduction of a non-canonical amino acid, norleucine, into biological molecules. This guide provides an in-depth exploration of the chemical properties of Z-Nle-Osu, offering both foundational knowledge and practical insights to empower your research.

Core Chemical Identity of Z-Nle-Osu

Z-Nle-Osu is a derivative of the amino acid L-norleucine, a structural isomer of leucine.[1][2] It is distinguished by two key chemical modifications: an N-terminal benzyloxycarbonyl (Z or Cbz) protecting group and a C-terminal N-hydroxysuccinimide (NHS) ester. These modifications transform the simple amino acid into a targeted tool for bioconjugation.

Table 1: Physicochemical Properties of Z-Nle-Osu

PropertyValueSource(s)
CAS Number 36360-62-0[3][4][5]
Molecular Formula C18H22N2O6[3][4]
Molecular Weight 362.38 g/mol [3][4]
Appearance Typically a white to off-white solidGeneral knowledge for similar compounds

Norleucine itself is noteworthy for its structural similarity to methionine, lacking the sulfur atom but retaining a similar chain length and hydrophobicity.[2][6] This property has made it a valuable tool in studying the role of methionine in protein structure and function, particularly in the context of neurodegenerative diseases like Alzheimer's.[1][2]

Caption: Chemical Structure of Z-Nle-Osu.

The Dual Functionality: Z-Group Protection and NHS-Ester Reactivity

The utility of Z-Nle-Osu stems from the distinct roles of its two key functional groups: the benzyloxycarbonyl (Z) group and the N-hydroxysuccinimide (NHS) ester.

The Benzyloxycarbonyl (Z) Group: A Classic Protecting Group

The Z-group, also known as Cbz, is one of the most established amine protecting groups in peptide synthesis.[7][8][9] Its primary function is to prevent the nucleophilic α-amino group of norleucine from participating in unwanted side reactions during the conjugation process.[8] This ensures that the reactivity of the molecule is directed solely through the NHS ester.

The Z-group is known for its stability under a range of conditions, yet it can be removed through specific chemical methods, most commonly catalytic hydrogenation (e.g., using H₂ with a palladium-on-carbon catalyst) or by treatment with strong acids like HBr in acetic acid.[7][9] This controlled removal is a critical step in multi-step peptide synthesis.

The N-hydroxysuccinimide (NHS) Ester: The Engine of Conjugation

The N-hydroxysuccinimide ester is a highly effective activating group for the carboxyl function of norleucine.[10] NHS esters are widely employed in bioconjugation due to their ability to react efficiently with primary amines under mild conditions, forming stable amide bonds.[11] This reactivity is the cornerstone of Z-Nle-Osu's utility in labeling and crosslinking proteins, peptides, and other amine-containing molecules.[12]

The reaction with a primary amine, known as aminolysis, proceeds via nucleophilic attack of the amine on the ester's carbonyl carbon, leading to the formation of a new amide bond and the release of N-hydroxysuccinimide as a byproduct.[13]

reaction_mechanism cluster_reactants Reactants cluster_products Products Z_Nle_Osu Z-Nle-Osu Conjugate Z-Nle-NH-R (Stable Amide Bond) Z_Nle_Osu->Conjugate Aminolysis NHS N-hydroxysuccinimide (Byproduct) Z_Nle_Osu->NHS Release Primary_Amine R-NH₂ (e.g., Protein) Primary_Amine->Conjugate

Caption: Reaction of Z-Nle-Osu with a primary amine.

Critical Parameters for Successful Conjugation: A Practical Perspective

Achieving high-efficiency and specific conjugation with Z-Nle-Osu requires careful control of the reaction environment. The inherent reactivity of the NHS ester also makes it susceptible to a competing reaction: hydrolysis.

The Aminolysis vs. Hydrolysis Dilemma

In aqueous solutions, water molecules can act as nucleophiles, attacking the NHS ester and causing it to hydrolyze back to the original carboxylic acid (Z-Nle-OH) and NHS.[13] This hydrolysis renders the Z-Nle-Osu inactive for conjugation. The rate of this undesirable side reaction is highly dependent on the pH of the solution.[13][14]

pH: The Master Regulator of Reactivity

The reaction of NHS esters with amines is exquisitely pH-dependent.[15]

  • Low pH (below ~7.0): Primary amines are predominantly protonated (R-NH₃⁺), rendering them non-nucleophilic and thus unreactive towards the NHS ester.

  • Optimal pH (8.0 - 9.0): A sufficient concentration of deprotonated, nucleophilic primary amines (R-NH₂) is present to drive the aminolysis reaction forward efficiently.[11]

  • High pH (above ~9.0): While the concentration of reactive amines is high, the rate of hydrolysis of the NHS ester increases dramatically, leading to significant reagent inactivation and reduced conjugation yields.[13][14]

Therefore, maintaining the reaction pH within the optimal range of 8.0 to 9.0 is critical for maximizing the yield of the desired conjugate while minimizing the impact of hydrolysis.[11][15]

Table 2: Half-life of NHS Esters in Aqueous Solution

pHTemperature (°C)Approximate Half-lifeSource(s)
7.004-5 hours[11][16]
8.6410 minutes[11][16]

Note: This data is for generic NHS esters and serves as a practical guideline for the expected stability of Z-Nle-Osu under similar conditions.

Solubility and Solvent Selection

Z-Nle-Osu, like many other Z-protected amino acid NHS esters, exhibits limited solubility in purely aqueous buffers.[13] Therefore, it is common practice to first dissolve the reagent in a water-miscible, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture containing the target molecule.[11][13][15] It is imperative to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.[14]

Experimental Workflow: A Protocol for Peptide Labeling

The following protocol provides a general framework for the labeling of a peptide with Z-Nle-Osu. This should be optimized for the specific peptide and desired degree of labeling.

Step 1: Reagent Preparation

  • Peptide Solution: Dissolve the target peptide in an amine-free buffer at the optimal pH of 8.3-8.5.[15] Commonly used buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer.[15] Avoid buffers containing primary amines, such as Tris, as they will compete with the target peptide for reaction with the NHS ester.[15]

  • Z-Nle-Osu Stock Solution: Immediately before use, dissolve Z-Nle-Osu in anhydrous DMSO or DMF to a known concentration (e.g., 10-20 mM).[15][17]

Step 2: Conjugation Reaction

  • Add the desired molar excess of the Z-Nle-Osu stock solution to the peptide solution. The final concentration of the organic solvent should ideally be kept below 10% to minimize its impact on protein structure and stability.[13]

  • Gently mix the reaction and allow it to proceed for 1-4 hours at room temperature or overnight at 4°C.[15] The optimal reaction time will depend on the reactivity of the specific peptide.

Step 3: Quenching and Purification

  • (Optional) Quench any unreacted Z-Nle-Osu by adding a small amount of an amine-containing buffer, such as Tris-HCl, to a final concentration of ~50 mM.

  • Purify the labeled peptide from excess reagent and byproducts (NHS, hydrolyzed Z-Nle-OH) using a suitable method such as gel filtration, dialysis, or reverse-phase HPLC.[15]

experimental_workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_purification Step 3: Purification prep_peptide Dissolve Peptide in Amine-Free Buffer (pH 8.3-8.5) conjugation Add Z-Nle-Osu to Peptide Incubate 1-4h RT or O/N 4°C prep_peptide->conjugation prep_znleosu Dissolve Z-Nle-Osu in Anhydrous DMSO/DMF prep_znleosu->conjugation purify Purify Conjugate (e.g., HPLC, Gel Filtration) conjugation->purify

Caption: General workflow for peptide labeling with Z-Nle-Osu.

Stability and Storage

To ensure the reactivity and integrity of Z-Nle-Osu, proper storage is essential. The compound should be stored in a cool, dry place, typically at 2-8°C, and protected from moisture to prevent hydrolysis of the NHS ester.[18] For long-term storage, desiccated conditions are recommended. Solutions of Z-Nle-Osu in organic solvents are not stable and should be prepared fresh for each use.[16]

Conclusion

Z-Nle-Osu is a valuable reagent for the site-specific introduction of the non-canonical amino acid norleucine into peptides and proteins. A thorough understanding of its chemical properties, particularly the interplay between the Z-protecting group, the reactive NHS ester, and the competing hydrolysis reaction, is paramount for its successful application. By carefully controlling reaction parameters such as pH, solvent, and temperature, researchers can leverage the unique characteristics of Z-Nle-Osu to advance their work in drug discovery, proteomics, and biomaterials science.

References

  • Unnatural Amino Acids: Norleucine. (2025). LifeTein Peptide Blog. [Link]

  • Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. (2023). Scholars' Mine. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Norleucine Definition. (n.d.). Fiveable. [Link]

  • Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. (2006). Journal of Young Investigators. [Link]

  • Mastering Peptide Synthesis: The Role of CBZ Protecting Groups. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • N-Hydroxysuccinimide active ester. (n.d.). Namiki Shoji Co., Ltd.. [Link]

  • Norleucine. (n.d.). Wikipedia. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]

  • Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. (n.d.). SpringerLink. [Link]

  • Chemical Properties of DL-Norleucine (CAS 616-06-8). (n.d.). Cheméo. [Link]

  • An effective organic solvent system for the dissolution of amino acids. (1996). PubMed. [Link]

  • The Role of Z-Pro-OSu in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Indian Chemical Society. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. [Link]

  • N-Carbobenzyloxy-L-phenylalanyl N-hydroxysuccinimide ester. (n.d.). PubChem. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (1970). University of Rhode Island. [Link]

  • What is the best way of labeling a short peptide without changing its structure too much?. (2015). ResearchGate. [Link]

  • 26.2: Structures of Amino Acids. (2024). Chemistry LibreTexts. [Link]

  • Benzyl N-Succinimidyl Carbonate (Cbz-OSu). (n.d.). Common Organic Chemistry. [Link]

  • HelixBiosciences. (n.d.). SGPGIMS. [Link]

Sources

An In-depth Technical Guide to Z-Nle-Osu: Structure, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals.

Introduction

Z-Nle-Osu, chemically known as N-Benzyloxycarbonyl-L-norleucine N-hydroxysuccinimide ester, is a pivotal reagent in the fields of bioconjugation and peptide synthesis. Its unique molecular architecture, featuring a stable amine-protecting group (the Z-group) and a highly reactive carboxyl-activating group (the Osu ester), establishes it as an invaluable tool for the precise and efficient formation of amide bonds. This technical guide provides a comprehensive overview of the structure, molecular weight, synthesis, and key applications of Z-Nle-Osu. It places a particular focus on its utility in modern drug development, including its role as a versatile linker in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of Z-Nle-Osu is essential for its effective application in research and development.

PropertyValue
Molecular Weight 362.38 g/mol [1][2]
Molecular Formula C18H22N2O6[1][2]
CAS Number 36360-62-0[1]
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMF, DMSO, and DCM
SMILES CCCCNC(OCC2=CC=CC=C2)=O[1][2]

Chemical Structure

The chemical structure of Z-Nle-Osu is fundamental to its reactivity and function. The benzyloxycarbonyl (Z) group provides robust protection for the amine of the norleucine residue, preventing unwanted side reactions during coupling. The N-hydroxysuccinimide (Osu) ester, on the other hand, is an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack by primary amines.

Caption: Chemical structure of Z-Nle-Osu.

Synthesis of Z-Nle-Osu

The synthesis of Z-Nle-Osu is typically achieved through the reaction of N-Benzyloxycarbonyl-L-norleucine (Z-Nle-OH) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, most commonly dicyclohexylcarbodiimide (DCC).[3] This reaction proceeds via the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of NHS to yield the desired activated ester and dicyclohexylurea (DCU) as a byproduct.

G cluster_0 Reactants cluster_1 Process cluster_2 Products Z_Nle_OH Z-Nle-OH Coupling Coupling Reaction (Anhydrous Solvent) Z_Nle_OH->Coupling NHS N-hydroxysuccinimide NHS->Coupling DCC DCC DCC->Coupling Filtration Filtration Coupling->Filtration Purification Purification (Recrystallization) Filtration->Purification Filtrate DCU DCU (Byproduct) Filtration->DCU Precipitate Z_Nle_Osu Z-Nle-Osu Purification->Z_Nle_Osu

Caption: General workflow for the synthesis of Z-Nle-Osu.

Experimental Protocol: Synthesis of Z-Nle-Osu

The following is a representative protocol for the synthesis of Z-Nle-Osu based on established methods for preparing N-hydroxysuccinimide esters of Z-protected amino acids.[1]

Materials:

  • N-Benzyloxycarbonyl-L-norleucine (Z-Nle-OH)

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Ethyl acetate

  • Hexane

  • Ice bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve Z-Nle-OH (1 equivalent) and NHS (1.1 equivalents) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath with continuous stirring.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous THF to the cooled reaction mixture.

  • Allow the reaction to stir at 0°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, the precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield a crude product.

  • The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford pure Z-Nle-Osu.

Mechanism of Action and Reactivity

The utility of Z-Nle-Osu in bioconjugation stems from the high reactivity of the N-hydroxysuccinimide ester towards primary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and release N-hydroxysuccinimide as a byproduct.

G Z_Nle_Osu Z-Nle-Osu Intermediate Tetrahedral Intermediate Z_Nle_Osu->Intermediate + R-NH₂ Amine R-NH₂ Amine->Intermediate Product Z-Nle-NH-R (Amide Bond) Intermediate->Product Byproduct N-hydroxysuccinimide Intermediate->Byproduct

Caption: Reaction of Z-Nle-Osu with a primary amine.

Applications in Drug Development

Z-Nle-Osu serves as a critical building block and linker in various drug development applications, primarily due to its ability to form stable amide linkages under mild conditions.

  • Peptide Synthesis: Z-Nle-Osu is extensively used in solution-phase peptide synthesis. The activated ester facilitates efficient coupling with the N-terminus of a growing peptide chain, while the Z-group provides stable protection of the norleucine's amine, which can be removed at a later stage via catalytic hydrogenation.

  • Antibody-Drug Conjugates (ADCs): In the realm of targeted cancer therapy, Z-Nle-Osu can function as a component of the linker system in ADCs.[4][5] The Osu ester can react with amine functionalities on the cytotoxic payload or a spacer molecule, while the norleucine side chain can be incorporated into the linker to modulate its physicochemical properties, such as hydrophobicity and steric hindrance.

  • PROteolysis TArgeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. Z-Nle-Osu can be employed in the synthesis of PROTACs as a means to connect the target-binding ligand to the E3 ligase-recruiting moiety.[6] The norleucine can act as a non-cleavable spacer, and the Osu ester provides a reactive handle for conjugation.

Storage and Stability

Z-Nle-Osu is a moisture-sensitive compound and should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). When stored properly, it can maintain its reactivity for an extended period. It is advisable to handle the compound in a glove box or a dry environment to prevent hydrolysis of the activated ester.

Conclusion

Z-Nle-Osu is a highly versatile and valuable reagent for researchers and scientists in the field of drug development. Its well-defined structure, reliable synthesis, and predictable reactivity make it an essential tool for peptide synthesis and the construction of complex bioconjugates like ADCs and PROTACs. A thorough understanding of its properties and applications, as outlined in this guide, is crucial for leveraging its full potential in the design and synthesis of next-generation therapeutics.

References

  • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. Available at: [Link]

  • Crews, C. M., & Schneekloth, J. S. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 64(24), 18082–18101. Available at: [Link]

  • Dempsey, D. R., Jiang, K., Kalin, J. H., Chen, J., & Cole, P. A. (2018). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 605, 139–156. Available at: [Link]

  • Google Patents. (1967). alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis.
  • Lapidot, Y., Rappoport, S., & Wolman, Y. (1967). Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acids. Journal of Lipid Research, 8(2), 142–145. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Z-Pro-OSu in Modern Peptide Synthesis. Retrieved January 16, 2026, from [Link]

  • Organic Syntheses. (1981). Esterification of Carboxylic Acids with Alcohols; tert-Butyl Ethyl Fumarate. Organic Syntheses, 60, 43. Available at: [Link]

  • Su, Z., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Pharmaceutics, 13(6), 905. Available at: [Link]

  • Zhang, X., et al. (2023). Self-Assembled L–DNA Linkers for Rapid Construction of Multi-Specific Antibody-Drug Conjugates Library. Angewandte Chemie International Edition, 62(31), e202302805. Available at: [Link]

Sources

The Lynchpin of Peptide Synthesis: A Technical Guide to the Mechanism of Z-Nle-Osu in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the precise and efficient formation of amide bonds is paramount. Among the arsenal of reagents available to achieve this, N-protected and activated amino acids stand out for their reliability and efficacy. This technical guide delves into the core mechanism of a particularly valuable reagent: Z-Nle-Osu, or N-α-Benzyloxycarbonyl-L-norleucine N-hydroxysuccinimide ester. We will explore the fundamental principles governing its reactivity, the rationale behind its application, and provide detailed protocols for its successful implementation in peptide coupling reactions.

The Activated Ester Strategy: A Foundation of Modern Peptide Synthesis

The formation of a peptide bond, an amide linkage between two amino acids, is a condensation reaction that is not spontaneous under normal conditions. To facilitate this bond formation, the carboxyl group of one amino acid must be "activated" to make it more susceptible to nucleophilic attack by the amino group of another. The use of N-hydroxysuccinimide (NHS) esters is a cornerstone of this activation strategy.[1]

NHS esters are favored for several key reasons:

  • Enhanced Reactivity: The N-hydroxysuccinimide moiety is an excellent leaving group, rendering the carbonyl carbon of the amino acid highly electrophilic.[1]

  • Relative Stability: While highly reactive towards primary amines, NHS esters are stable enough to be isolated, purified, and stored, offering a significant advantage over more transient activated species.[1]

  • Clean Byproducts: The byproduct of the coupling reaction, N-hydroxysuccinimide, is water-soluble, facilitating its removal during the purification process.

Z-Nle-Osu is a specific embodiment of this strategy, combining the advantages of NHS activation with the unique properties of the benzyloxycarbonyl (Z) protecting group and the non-proteinogenic amino acid, norleucine.

Deconstructing Z-Nle-Osu: Components and Their Strategic Roles

To fully appreciate the mechanism of Z-Nle-Osu, it is essential to understand the function of each of its components:

ComponentChemical NameRole in Peptide Coupling
Z-group Benzyloxycarbonyl (Cbz)An N-terminal protecting group that prevents unwanted polymerization of the amino acid. It is stable under the coupling conditions and can be removed by catalytic hydrogenation.[2]
Nle NorleucineA non-proteinogenic amino acid, an isomer of leucine. Its linear, unbranched side chain is isosteric to methionine but lacks the oxidizable sulfur atom, making it a valuable substitute for improving peptide stability.[3][4]
-Osu N-hydroxysuccinimide esterThe activating group that renders the carboxyl group highly reactive towards nucleophilic attack by an amine.

Physicochemical Properties of Z-Nle-Osu:

PropertyValue
CAS Number 36360-62-0[1][5]
Molecular Formula C18H22N2O6[1][5]
Molecular Weight 362.38 g/mol [1][5]

The Core Mechanism: A Step-by-Step Elucidation

The peptide coupling reaction using Z-Nle-Osu proceeds via a nucleophilic acyl substitution mechanism. The following diagram illustrates the key steps involved:

Peptide_Coupling_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Z_Nle_Osu Z-Nle-Osu (Activated Amino Acid) Tetrahedral_Intermediate Tetrahedral Intermediate Z_Nle_Osu->Tetrahedral_Intermediate Nucleophilic attack by N-terminal amine Peptide_N_Terminus Peptide with free N-terminus (Nucleophile) Peptide_N_Terminus->Tetrahedral_Intermediate New_Peptide Elongated Peptide (Z-Nle-Peptide) Tetrahedral_Intermediate->New_Peptide Collapse of intermediate NHS N-Hydroxysuccinimide (Byproduct) Tetrahedral_Intermediate->NHS Elimination of leaving group

Caption: The mechanism of peptide bond formation using Z-Nle-Osu.

Detailed Mechanistic Steps:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the deprotonated primary amine of the N-terminal amino acid of the growing peptide chain on the highly electrophilic carbonyl carbon of the Z-Nle-Osu. This step is typically carried out in the presence of a non-nucleophilic base to ensure the amine is in its more reactive, unprotonated form.

  • Formation of the Tetrahedral Intermediate: The nucleophilic attack leads to the formation of a transient, high-energy tetrahedral intermediate.

  • Collapse of the Intermediate and Amide Bond Formation: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the N-hydroxysuccinimide (NHS) leaving group. This results in the formation of a new, stable amide bond, elongating the peptide chain.

  • Byproduct Formation: The leaving group, N-hydroxysuccinimide, is released into the reaction mixture.

Field-Proven Insights: Experimental Protocol and Causality

The following protocol provides a robust framework for a solution-phase peptide coupling reaction using Z-Nle-Osu. The rationale behind each step is explained to ensure a self-validating system.

Experimental Protocol: Solution-Phase Peptide Coupling with Z-Nle-Osu

StepProcedureCausality and Rationale
1. Reactant Preparation Dissolve the peptide with a free N-terminus (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DCM, or a mixture).Aprotic solvents are chosen to avoid interference with the reaction. The solubility of the peptide will dictate the optimal solvent system.
2. Base Addition Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.1-1.5 equivalents), to the peptide solution and stir for 10-15 minutes at room temperature.The base is crucial for deprotonating the N-terminal ammonium salt to the free amine, which is the active nucleophile. An excess is used to ensure complete deprotonation. Stirring allows for complete mixing and deprotonation.
3. Addition of Z-Nle-Osu In a separate vessel, dissolve Z-Nle-Osu (1.1-1.2 equivalents) in the same aprotic solvent. Add this solution dropwise to the peptide solution.A slight excess of the activated amino acid is used to drive the reaction to completion. Dropwise addition helps to control the reaction rate and minimize potential side reactions.
4. Reaction Monitoring Allow the reaction to proceed at room temperature for 2-4 hours, or until completion. Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).The reaction time can vary depending on the steric hindrance of the amino acids being coupled. Monitoring is essential to determine the point of complete consumption of the starting materials and to avoid unnecessary side reactions that may occur with prolonged reaction times.
5. Work-up and Purification Once the reaction is complete, the reaction mixture is typically diluted with a water-immiscible organic solvent and washed with a mild aqueous acid (e.g., 5% citric acid) to remove excess base, followed by a mild aqueous base (e.g., 5% sodium bicarbonate) to remove unreacted Z-Nle-Osu and the NHS byproduct. The organic layer is then dried and the solvent is removed under reduced pressure. The crude peptide is then purified, typically by flash chromatography or preparative HPLC.The aqueous washes are critical for removing the water-soluble byproducts and unreacted starting materials, simplifying the final purification step. The choice of purification method depends on the scale of the reaction and the required purity of the final peptide.

Workflow Diagram:

Peptide_Coupling_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification Dissolve_Peptide Dissolve Peptide in Aprotic Solvent Add_Base Add Non-nucleophilic Base (DIPEA/NMM) Dissolve_Peptide->Add_Base Add_Z_Nle_Osu Add Z-Nle-Osu Solution Dropwise Add_Base->Add_Z_Nle_Osu Dissolve_Z_Nle_Osu Dissolve Z-Nle-Osu Dissolve_Z_Nle_Osu->Add_Z_Nle_Osu Monitor_Reaction Monitor Reaction (TLC/LC-MS) Add_Z_Nle_Osu->Monitor_Reaction Workup Aqueous Work-up Monitor_Reaction->Workup Purify Chromatographic Purification Workup->Purify

Caption: A typical workflow for solution-phase peptide coupling using Z-Nle-Osu.

Potential Side Reactions and Mitigation Strategies

While the use of Z-Nle-Osu is generally efficient, awareness of potential side reactions is crucial for optimizing peptide synthesis:

  • Racemization: Although the Z-group is known to suppress racemization, it can still occur under harsh basic conditions or with prolonged reaction times.[6][7]

    • Mitigation: Use of a hindered base like DIPEA, careful control of reaction time, and avoiding excessive temperatures can minimize racemization.

  • O-acylation: If the peptide contains unprotected hydroxyl groups (e.g., in Serine or Threonine residues), O-acylation can compete with the desired N-acylation.[1][3]

    • Mitigation: The use of protecting groups for the side chains of susceptible amino acids is the most effective strategy.

  • Hydrolysis of the Activated Ester: In the presence of water, the NHS ester can be hydrolyzed back to the carboxylic acid.

    • Mitigation: Use of anhydrous solvents and proper handling techniques to exclude moisture are essential.

Conclusion: The Strategic Advantage of Z-Nle-Osu

Z-Nle-Osu stands as a robust and versatile tool in the peptide chemist's toolkit. Its mechanism, rooted in the well-established chemistry of activated esters, offers a reliable pathway to efficient amide bond formation. The strategic inclusion of the Z-protecting group and the non-proteinogenic norleucine residue provides distinct advantages in terms of controlling the synthesis and enhancing the stability of the final peptide product. By understanding the core mechanism, adhering to optimized protocols, and being cognizant of potential side reactions, researchers and drug development professionals can effectively leverage Z-Nle-Osu to advance their scientific endeavors.

References

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • LifeTein. Unnatural Amino Acids: Norleucine. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of L-Norleucine in Custom Peptide Synthesis and Drug Discovery. Available at: [Link]

  • PrepChem.com. Preparation of norleucine. Available at: [Link]

  • Wikipedia. Norleucine. Available at: [Link]

  • Pícha, J., Buděšínský, M., Fiedler, P., Sanda, M., & Jiráček, J. (2010). Synthesis of α-carboxyphosphinopeptides derived from norleucine. Amino acids, 39(5), 1265-1280.
  • PubChem. N-Carbobenzyloxy-L-phenylalanyl N-hydroxysuccinimide ester. Available at: [Link]

  • AAPPTec. Z-OSu, CAS 13139-17-8; N-(Benzyloxycarbonyloxy)succinimide. Available at: [Link]

  • Wikipedia. Peptide synthesis. Available at: [Link]

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The Guardian of the Amine: A Technical Guide to the Role of the Benzyloxycarbonyl (Z) Protecting Group in Z-Nle-OSu

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the intricate world of drug development and peptide chemistry, the precise control of chemical reactions is paramount. The synthesis of complex peptides requires a strategic ballet of activation and protection, where specific functional groups are temporarily masked to direct the formation of desired bonds. In this guide, we delve into the critical role of the benzyloxycarbonyl (Z or Cbz) protecting group in the context of Z-Nle-OSu (N-benzyloxycarbonyl-L-norleucine N-hydroxysuccinimide ester), a key reagent in peptide synthesis. This document will elucidate the fundamental principles, provide actionable experimental protocols, and offer insights into the causality behind the strategic use of this venerable yet highly relevant protecting group.

The Imperative of Amine Protection in Peptide Synthesis

The synthesis of a peptide with a defined sequence is a foundational challenge in medicinal chemistry.[1] Each amino acid possesses at least two reactive sites: a nucleophilic α-amino group and an electrophilic α-carboxyl group. During peptide bond formation, the carboxyl group of one amino acid is activated to facilitate its reaction with the amino group of another. Without proper protection of the incoming amino acid's α-amino group, uncontrolled polymerization would occur, leading to a chaotic mixture of polypeptides.[2] Protecting groups are reversibly attached to functional groups to temporarily decrease their reactivity, allowing for selective reactions at other sites in the molecule.[3]

The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas in 1932, was a landmark achievement that enabled the controlled, stepwise synthesis of peptides.[4] This carbamate-type protecting group effectively "masks" the nucleophilicity of the amine, preventing it from engaging in unwanted side reactions.[5]

The Core Directive of the Z-Group in Z-Nle-OSu: A Two-Fold Mandate

In the molecule Z-Nle-OSu, the Z-group executes a dual mandate: it safeguards the amine of the norleucine (Nle) residue and dictates the subsequent reaction pathway.

Preventing Unwanted Reactivity

The primary role of the Z-group is to render the α-amino group of norleucine non-nucleophilic.[3] This is crucial during the activation of the carboxylic acid as an N-hydroxysuccinimide (OSu) ester. The OSu ester is a highly reactive species designed to readily couple with a free amine.[6] Without the Z-group, the activated carboxyl group of one Z-Nle-OSu molecule could react with the amino group of another, leading to self-condensation and the formation of undesired oligomers.

Directing the Coupling Reaction

By protecting the amine of the norleucine, the Z-group ensures that the only reactive pathway for the Z-Nle-OSu molecule is the nucleophilic attack on the activated OSu ester by the free N-terminal amine of a growing peptide chain. This directed reactivity is the cornerstone of controlled, sequential peptide synthesis.

The Chemistry of Protection: Synthesis of Z-Nle-OSu

The synthesis of Z-Nle-OSu is a two-step process that first involves the protection of the norleucine's amino group, followed by the activation of its carboxyl group.

N-Protection of Norleucine with the Z-Group

The introduction of the Z-group is typically achieved by reacting the amino acid with benzyl chloroformate (Cbz-Cl or Z-Cl) under basic conditions. The base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction.

Experimental Protocol: Synthesis of Z-L-Norleucine (Z-Nle-OH)

Materials:

  • L-Norleucine

  • Sodium Carbonate (Na₂CO₃)

  • Benzyl Chloroformate (Cbz-Cl)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve L-Norleucine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

  • While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Z-Nle-OH product.

G cluster_0 Step 1: N-Protection L-Norleucine L-Norleucine Benzyl Chloroformate Benzyl Chloroformate Base (Na2CO3) Base (Na2CO3) Z-Nle-OH Z-Nle-OH

Activation of Z-Nle-OH with N-Hydroxysuccinimide

The second step involves the activation of the carboxylic acid of Z-Nle-OH to form the OSu ester. This is commonly achieved using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates the esterification with N-hydroxysuccinimide (NHS).[6]

Experimental Protocol: Synthesis of Z-L-Norleucine-OSu (Z-Nle-OSu)

Materials:

  • Z-L-Norleucine (Z-Nle-OH)

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Dioxane (anhydrous)

  • Dicyclohexylurea (DCU) byproduct

  • Refrigerator

Procedure:

  • Dissolve Z-Nle-OH (1.0 equivalent) and NHS (1.1 equivalents) in anhydrous dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in dioxane dropwise with stirring.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.

  • The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Filter off the DCU.

  • Concentrate the filtrate under reduced pressure to obtain the crude Z-Nle-OSu.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

G cluster_1 Step 2: Carboxyl Activation Z-Nle-OH Z-Nle-OH NHS NHS DCC DCC Z-Nle-OSu Z-Nle-OSu DCU (byproduct) DCU (byproduct)

Application in Peptide Synthesis: The Coupling Reaction

With the Z-Nle-OSu in hand, it can be efficiently coupled to the N-terminus of a growing peptide chain. The OSu group is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the free amine of the peptide.

Experimental Protocol: Peptide Coupling using Z-Nle-OSu

Materials:

  • Z-Nle-OSu

  • N-terminally deprotected peptide-resin or amino acid ester

  • Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine) (optional, as a non-nucleophilic base)

Procedure:

  • Swell the N-terminally deprotected peptide-resin in DMF.

  • Dissolve Z-Nle-OSu (1.5 - 2.0 equivalents relative to the resin loading) in DMF.

  • Add the Z-Nle-OSu solution to the swollen resin.

  • If the peptide-resin is in its salt form (e.g., hydrochloride or trifluoroacetate), add DIPEA (1.5 - 2.0 equivalents) to neutralize the salt and facilitate the coupling.

  • Agitate the reaction mixture at room temperature for 2-4 hours, or until a negative ninhydrin test indicates the completion of the coupling.

  • Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.

G cluster_2 Peptide Coupling Z-Nle-OSu Z-Nle-OSu Peptide-NH2 Peptide-NH2 Z-Nle-Peptide Z-Nle-Peptide HOSu HOSu

The Final Act: Deprotection of the Z-Group

Once the desired peptide sequence has been assembled, the Z-group must be removed to reveal the free amine. The Z-group is known for its stability under a range of conditions, but it can be cleaved under specific, well-controlled methods.[4] The two most common methods for Z-group deprotection are catalytic hydrogenolysis and acidolysis.

Catalytic Hydrogenolysis

This is a mild and highly effective method for removing the Z-group.[7] The reaction involves the use of hydrogen gas and a palladium catalyst (typically palladium on carbon, Pd/C). The Z-group is cleaved to toluene and carbon dioxide, and the free amine is generated.

Experimental Protocol: Z-Group Cleavage by Hydrogenolysis

Materials:

  • Z-protected peptide

  • Methanol or Ethanol

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the Z-protected peptide in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol %).

  • Secure the flask to a hydrogenation apparatus or place it under a hydrogen balloon.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate to obtain the deprotected peptide.

Acidolysis

The Z-group can also be removed under strong acidic conditions, such as with hydrogen bromide in acetic acid (HBr/AcOH). This method is harsher than hydrogenolysis and is typically used when the peptide contains other functional groups that are sensitive to catalytic hydrogenation.

Experimental Protocol: Z-Group Cleavage by Acidolysis

Materials:

  • Z-protected peptide

  • 33% HBr in Acetic Acid

  • Anhydrous diethyl ether

  • Centrifuge

Procedure:

  • Dissolve the Z-protected peptide in a minimal amount of acetic acid.

  • Add a solution of 33% HBr in acetic acid.

  • Allow the reaction to proceed at room temperature for 1-2 hours, monitoring by TLC.

  • Precipitate the deprotected peptide by adding cold, anhydrous diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash with diethyl ether to remove byproducts.

Data Presentation: A Comparative Overview of Amine Protecting Groups

The choice of a protecting group is a critical decision in peptide synthesis. The following table provides a comparative overview of the Z-group with two other commonly used amine protecting groups, Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).

FeatureZ (Benzyloxycarbonyl)Boc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Cleavage Conditions Catalytic Hydrogenation (H₂/Pd) or Strong Acid (HBr/AcOH)[4][7]Strong Acid (e.g., Trifluoroacetic Acid - TFA)[7]Base (e.g., 20% Piperidine in DMF)[4]
Orthogonality Orthogonal to Boc and Fmoc groups.[4]Orthogonal to Z and Fmoc groups.[4]Orthogonal to Z and Boc groups.[4]
Racemization Control High resistance to racemization during activation.[4]Moderate resistance.Prone to racemization in certain sequences.
Primary Application Solution-phase peptide synthesis.[8]Solid-phase peptide synthesis (SPPS).[2]Solid-phase peptide synthesis (SPPS).[2]
Byproducts of Cleavage Toluene, CO₂ (Hydrogenolysis); Benzyl bromide (Acidolysis)Isobutylene, CO₂Dibenzofulvene-piperidine adduct

Conclusion

The benzyloxycarbonyl (Z) protecting group, while one of the earliest to be developed, remains a powerful tool in the arsenal of the synthetic peptide chemist. Its role in Z-Nle-OSu is a classic example of the principles of protecting group chemistry: to temporarily mask a reactive functional group, thereby enabling the selective and controlled formation of a desired chemical bond. The Z-group's robust nature, coupled with its reliable cleavage methods, ensures its continued relevance in the synthesis of complex peptides for research, diagnostics, and therapeutic applications. Understanding the causality behind its use, from the prevention of side reactions to the direction of coupling, is essential for any scientist or professional engaged in the art and science of drug development.

References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • Wiley-VCH. (2010). Protection Reactions. In Amino Acids, Peptides and Proteins in Organic Chemistry. [Link]

  • AAPPTec. (2017). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • SpringerLink. (2013). New method of peptide cleavage based on Edman degradation. [Link]

  • Reddit. (2018). Protecting groups in organic synthesis?!. [Link]

  • NIH. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • ResearchGate. (2023). Insoluble peptide after deprotection and cleavage?. [Link]

  • ResearchGate. (2019). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. [Link]

  • NIH. (2019). Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]

  • Wikipedia. Peptide synthesis. [Link]

  • University of Calgary. Peptide Synthesis : Protecting groups. [Link]

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Function of the O-succinimide (osu) ester in Z-Nle-osu

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Function of the O-succinimide (Osu) Ester in Z-Nle-Osu

Abstract

This technical guide provides a comprehensive examination of the O-succinimide (Osu) ester moiety within the Z-Nle-Osu molecule (N-α-benzyloxycarbonyl-L-norleucine N-hydroxysuccinimide ester). Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental chemistry, reaction kinetics, and practical application of Osu esters in bioconjugation and peptide synthesis. We will explore the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and discuss critical parameters for optimizing conjugation efficiency. The guide aims to bridge theoretical principles with practical execution, ensuring a self-validating system for laboratory application.

Introduction: Deconstructing Z-Nle-Osu

Z-Nle-Osu is a specialized chemical reagent composed of three key functional parts:

  • Z-group (Benzyloxycarbonyl): An amine-protecting group on the norleucine residue.

  • Nle (Norleucine): An amino acid residue, an isomer of leucine.

  • Osu (O-succinimide or NHS ester): The core of this guide, an activated ester that facilitates the formation of stable amide bonds.

The O-succinimide ester, more broadly known as an N-hydroxysuccinimide (NHS) ester, is the reactive component of the molecule. It serves as an activating group for the carboxylic acid of the Z-norleucine. This activation transforms the otherwise unreactive carboxyl group into a highly efficient acylating agent, primed for reaction with nucleophiles.[1] NHS esters are a cornerstone of bioconjugation chemistry due to their remarkable balance of reactivity, selectivity, and stability.[][3][4]

The O-succinimide Ester: Mechanism of Action and Superiority

The primary function of the Osu ester is to facilitate the covalent linkage of the Z-Nle moiety to a primary amine on a target molecule, such as a protein, peptide, or amino-modified surface.[5][6] This is achieved through a nucleophilic acyl substitution reaction.

Mechanism: The reaction proceeds when an unprotonated primary aliphatic amine (e.g., the ε-amino group of a lysine residue) acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the Osu ester.[7][8] This forms a transient, unstable tetrahedral intermediate. The intermediate then collapses, leading to the expulsion of N-hydroxysuccinimide (NHS) as a leaving group and the formation of a highly stable, irreversible amide bond.[][9]

The effectiveness of the Osu ester stems from the chemical properties of the N-hydroxysuccinimide leaving group. NHS is a weak acid, making it a stable entity upon its release, which drives the reaction forward.[9] This mechanism provides high chemoselectivity for primary amines over other nucleophiles often present on biomolecules.[] While reactions with hydroxyl and sulfhydryl groups can occur, the resulting esters and thioesters are significantly less stable and prone to hydrolysis or displacement by amines.[9]

NHS_Ester_Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Z_Nle_Osu Z-Nle-Osu (Activated Ester) Tetrahedral_Intermediate Tetrahedral Intermediate Z_Nle_Osu->Tetrahedral_Intermediate Nucleophilic Attack Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Tetrahedral_Intermediate Amide_Conjugate Z-Nle-NH-R (Stable Amide Bond) Tetrahedral_Intermediate->Amide_Conjugate Collapse & Expulsion NHS_Leaving_Group N-Hydroxysuccinimide (Leaving Group) Tetrahedral_Intermediate->NHS_Leaving_Group

Caption: Nucleophilic acyl substitution mechanism of Z-Nle-Osu with a primary amine.

Reaction Kinetics: The Critical Balance of Aminolysis vs. Hydrolysis

The success of any NHS ester conjugation is governed by the competition between two reactions: the desired aminolysis (reaction with the amine) and the undesirable hydrolysis (reaction with water).[7][10][11] Both reaction rates are highly dependent on the pH of the aqueous buffer.

  • Low pH (<7): Primary amines are predominantly protonated (R-NH₃⁺), rendering them non-nucleophilic and drastically slowing the rate of aminolysis.[7][12]

  • Optimal pH (7.2 - 8.5): This range provides a favorable balance. A sufficient population of primary amines is deprotonated and nucleophilic (R-NH₂), while the rate of hydrolysis remains manageable.[][13][14]

  • High pH (>9): While the rate of aminolysis is very high, the competing hydrolysis of the Osu ester becomes extremely rapid, consuming the reagent before it can react with the target amine and significantly reducing conjugation efficiency.[7][13]

Understanding the hydrolytic stability of the Osu ester is paramount for experimental design.

pHTemperature (°C)Half-life of NHS EsterSource(s)
7.004-5 hours[14]
7.0Room Temp~1 hour[7]
8.04~1 hour[7]
8.6410 minutes[14]
9.0Room TempMinutes[7]
Table 1: Impact of pH on the hydrolytic stability of NHS esters.

This data underscores the necessity of preparing NHS ester solutions immediately before use and carefully controlling the reaction pH to maximize the desired aminolysis pathway over hydrolysis.[7][13]

Experimental Protocol: Covalent Labeling of a Protein with Z-Nle-Osu

This protocol provides a robust, self-validating workflow for the conjugation of Z-Nle-Osu to a protein, such as an antibody.

4.1. Materials and Reagents

  • Protein to be labeled (e.g., IgG antibody)

  • Z-Nle-Osu

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3-8.5. Crucially, avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction. [15]

  • Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF). Ensure DMF is high-quality and free of dimethylamine.[13][16]

  • Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH ~8.0.

  • Purification System: Sephadex G-25 desalting column, spin desalting column, or dialysis cassette.[15]

  • Phosphate-Buffered Saline (PBS) for purification and storage.

4.2. Step-by-Step Methodology

  • Prepare the Protein Solution:

    • Dissolve or buffer-exchange the protein into the Reaction Buffer at a concentration of 2-10 mg/mL.[13][15]

    • Ensure the protein solution is free from any amine-containing stabilizers like BSA, gelatin, or Tris.[15] If present, remove them via dialysis or an appropriate protein purification method.

  • Prepare the Z-Nle-Osu Stock Solution:

    • Immediately before initiating the reaction, dissolve Z-Nle-Osu in the organic solvent (DMSO or DMF) to create a concentrated stock solution (e.g., 10 mg/mL or ~25 mM).[5]

    • The volume of organic solvent added to the final reaction should ideally be less than 10% of the total reaction volume to prevent protein denaturation.[7]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the Z-Nle-Osu stock solution. A 10- to 20-fold molar excess of the Osu ester over the protein is a common starting point for optimization.[7]

    • While gently stirring or vortexing the protein solution, add the calculated volume of the Z-Nle-Osu stock solution in a dropwise manner.[15]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[13][15] The optimal time may require empirical determination.

  • Quench the Reaction:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM.[7]

    • Incubate for an additional 15-30 minutes at room temperature. This step consumes any unreacted Z-Nle-Osu.

  • Purify the Conjugate:

    • Remove unreacted Z-Nle-Osu, the NHS byproduct, and quenching agent by passing the reaction mixture through a desalting column pre-equilibrated with PBS.[15]

    • Collect the protein-containing fractions, which will elute first.

  • Characterize and Store:

    • Determine the degree of labeling (DOL) using appropriate analytical techniques (e.g., spectrophotometry if Z-Nle-Osu contains a chromophore, or mass spectrometry).

    • Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage.[5]

Experimental_Workflow start Start prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) start->prep_protein react Combine & React (1-4h RT or O/N 4°C) prep_protein->react prep_osu Prepare Z-Nle-Osu in DMSO/DMF (Fresh) prep_osu->react quench Quench Reaction (Add Tris or Glycine) react->quench purify Purify Conjugate (Desalting Column) quench->purify analyze Characterize & Store (DOL, -20°C) purify->analyze end_node End analyze->end_node

Caption: Standard experimental workflow for protein conjugation using Z-Nle-Osu.

Applications in Drug Development and Research

The robust and selective chemistry of Osu esters makes them indispensable tools in drug development and life sciences research.[17][18]

  • Peptide Synthesis: Osu-activated amino acids are widely used for the stepwise elongation of peptide chains in solution-phase synthesis.[19][20]

  • Antibody-Drug Conjugates (ADCs): The Osu ester provides a reliable method for attaching cytotoxic drug payloads to lysine residues on monoclonal antibodies.[]

  • Biomolecule Labeling: Fluorophores, biotin, and other reporter molecules functionalized with Osu esters are routinely used to label proteins and antibodies for use in immunoassays and imaging.[3][21]

  • Surface Functionalization: Osu chemistry is used to immobilize proteins and peptides onto surfaces for applications in biosensors and biochips.[10][21]

Conclusion

The O-succinimide ester in Z-Nle-Osu is a highly efficient and selective functional group for the acylation of primary amines. Its utility is grounded in the formation of a stable N-hydroxysuccinimide leaving group, which drives the reaction to completion, yielding a robust and irreversible amide bond. Successful application of this chemistry in a research or drug development setting hinges on a thorough understanding of the competitive kinetics between aminolysis and hydrolysis, necessitating careful control over reaction pH and conditions. The protocols and principles outlined in this guide provide a validated framework for leveraging the power of Osu ester chemistry to advance scientific discovery.

References

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. [Link]

  • Abberior. (n.d.). NHS ester protocol for labeling proteins. [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

  • Stull, F., et al. (2020). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current Protocols in Protein Science, 101, e111. [Link]

  • Chempedia. (n.d.). What are the uses of N-Hydroxysuccinimide (NHS) esters in peptide chemistry?. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of N-Hydroxysuccinimide in Modern Peptide Synthesis. [Link]

  • Amerigo Scientific. (n.d.). N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. [Link]

  • Kircher, M. F., et al. (2011). Hyaluronic Acid- N -hydroxysuccinimide: A Useful Intermediate for Bioconjugation. Bioconjugate Chemistry, 22(7), 1270-1278. [Link]

  • Xia, Y., et al. (2010). Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. Journal of the American Society for Mass Spectrometry, 21(3), 449-459. [Link]

  • Lee, L. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. [Link]

  • Wegner, S. V., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(44), 13306-13314. [Link]

  • Xiao, S. J., et al. (2007). Reactions of Surface Amines with Heterobifunctional Cross-Linkers Bearing Both Succinimidyl Ester and Maleimide for Grafting Biomolecules. The Journal of Physical Chemistry B, 111(49), 13761-13769. [Link]

  • ACS Publications. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. [Link]

  • PubMed. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition Between Aminolysis and Hydrolysis on Covalent Protein Immobilization. [Link]

  • ResearchGate. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. [Link]

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  • Google Patents. (1967).
  • ResearchGate. (2025). N,O-Bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents for dipeptide synthesis. [Link]

  • BioSpace. (2019). OSU Scientists Unlock Less Wasteful Way to Synthesize Drugs. [Link]

  • Oregon State University Libraries and Press. (n.d.). Bioconjugation protocols : strategies and methods. [Link]

  • The Ohio State University College of Pharmacy. (n.d.). Research in Drug Development & Discovery. [Link]

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  • WYSO. (2025). Cancer drug in development at Ohio State could treat some of the most difficult forms of the illness. [Link]

  • ResearchGate. (2025). (PDF) Crystal structure and properties of (Z)-N′-((E)-2-(hydroxyimino)-1-phenylethylidene) isonicotinohydrazide. [Link]

  • Wikipedia. (n.d.). N-Hydroxysuccinimide. [Link]

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Spectroscopic Characterization of Z-Nle-OSu: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug development and chemical biology, the precise modification of proteins and peptides is paramount. Activated esters, such as N-hydroxysuccinimide (NHS) esters, are powerful tools for achieving covalent conjugation to primary amines on biomolecules.[1] This guide provides an in-depth technical overview of the spectroscopic characterization of a key building block in this field: N-benzyloxycarbonyl-L-norleucine N-hydroxysuccinimide ester (Z-Nle-OSu). Understanding the spectroscopic signature of this reagent is crucial for verifying its purity, stability, and reactivity, ensuring the success of subsequent conjugation reactions.

This document will detail the expected Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data for Z-Nle-OSu. The information presented herein is synthesized from spectral data of closely related analogs and foundational spectroscopic principles, providing a robust framework for researchers working with this and similar compounds.

The Structure of Z-Nle-OSu

The chemical structure of Z-Nle-OSu forms the basis for interpreting its spectroscopic data. Key features include the benzyloxycarbonyl (Z) protecting group, the norleucine side chain, and the N-hydroxysuccinimide ester.

Caption: Chemical structure of Z-Nle-OSu.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and confirming the elemental composition of a molecule. For Z-Nle-OSu (C₁₈H₂₂N₂O₆), the expected monoisotopic mass is 362.1478 g/mol .

Expected Mass Spectrum Data:

IonFormulaCalculated m/z
[M+H]⁺[C₁₈H₂₃N₂O₆]⁺363.1550
[M+Na]⁺[C₁₈H₂₂N₂O₆Na]⁺385.1370
[M-OSu]⁺[C₁₄H₁₈NO₄]⁺264.1230
[Cbz]⁺[C₈H₇O₂]⁺135.0441
[Nle-OSu+H]⁺[C₁₀H₁₅N₂O₄]⁺227.1026

Interpretation:

The mass spectrum of Z-Nle-OSu is expected to show a prominent peak for the protonated molecule [M+H]⁺. Adducts with sodium ([M+Na]⁺) are also commonly observed. Fragmentation of the molecule can provide further structural confirmation. Key fragments would include the loss of the N-hydroxysuccinimide group ([M-OSu]⁺) and the characteristic benzyloxycarbonyl fragment ([Cbz]⁺).

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve a small amount of Z-Nle-OSu (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization source.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-1000.

  • Data Analysis: Process the acquired spectrum to identify the molecular ion peaks and any significant fragment ions. Compare the observed m/z values with the calculated values to confirm the identity of the compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Z-Nle-OSu will exhibit characteristic absorption bands corresponding to its carbamate, ester, and succinimide moieties.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3300-3400N-H (carbamate)Stretching
3030-3100C-H (aromatic)Stretching
2850-2960C-H (aliphatic)Stretching
~1815, ~1785, ~1740C=O (succinimide ester)Symmetric & Asymmetric
~1710C=O (carbamate)Stretching
~1520N-H (carbamate)Bending
~1250C-O (ester)Stretching

Interpretation:

The most diagnostic peaks in the IR spectrum of Z-Nle-OSu are the multiple carbonyl stretching bands. The succinimide ester typically shows three C=O stretching vibrations, which are key indicators of the intact activated ester. The carbamate carbonyl stretch and the N-H stretch and bend are also important for confirming the presence of the Z-protecting group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid Z-Nle-OSu sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Background Correction: Record a background spectrum of the clean ATR crystal before analyzing the sample and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, allowing for unambiguous structure elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Z-Nle-OSu will show distinct signals for the protons of the Z-group, the norleucine backbone and side chain, and the succinimide ring.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.35m5HAromatic (Z-group)
~5.15s2HCH₂ (Z-group)
~5.40d1HNH (carbamate)
~4.60m1Hα-CH (Norleucine)
~2.85s4HCH₂ (Succinimide)
~1.90m2Hβ-CH₂ (Norleucine)
~1.40m4Hγ,δ-CH₂ (Norleucine)
~0.90t3Hε-CH₃ (Norleucine)

Interpretation:

The aromatic protons of the Z-group will appear as a multiplet around 7.35 ppm. The benzylic protons of the Z-group will give a characteristic singlet at approximately 5.15 ppm. The protons of the succinimide ring are chemically equivalent and will appear as a singlet around 2.85 ppm.[2][3][4] The protons of the norleucine moiety will show characteristic multiplets, with the α-proton being the most downfield of the aliphatic signals due to its proximity to the ester and amide groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

Chemical Shift (ppm)Assignment
~169.0C=O (Succinimide)
~168.5C=O (Ester)
~156.0C=O (Carbamate)
~136.0Quaternary Aromatic (Z-group)
~128.5, ~128.0Aromatic CHs (Z-group)
~67.0CH₂ (Z-group)
~53.0α-C (Norleucine)
~31.0β-C (Norleucine)
~28.0δ-C (Norleucine)
~25.5CH₂ (Succinimide)
~22.0γ-C (Norleucine)
~13.5ε-C (Norleucine)

Interpretation:

The carbonyl carbons of the succinimide, ester, and carbamate groups will appear at the downfield end of the spectrum. The aromatic carbons of the Z-group will be found in the 128-136 ppm region. The aliphatic carbons of the norleucine side chain and the succinimide ring will appear in the upfield region of the spectrum. The provided chemical shifts are based on data from closely related compounds such as L-Norleucine, N-benzyloxycarbonyl-, benzyl ester.[5][6][7]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of Z-Nle-OSu in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the Z-Nle-OSu molecule.

Conclusion

The comprehensive spectroscopic analysis of Z-Nle-OSu using Mass Spectrometry, IR, and NMR spectroscopy provides a detailed and unambiguous confirmation of its chemical structure. By understanding the expected spectral features outlined in this guide, researchers can confidently verify the quality of their starting material, troubleshoot potential issues in their reactions, and ensure the integrity of their final bioconjugates. The protocols provided offer a starting point for the routine characterization of this and other activated amino acid derivatives, promoting robust and reproducible science in the field of drug development and chemical biology.

References

  • Hermanson, G. T. Bioconjugate Techniques. 3rd ed., Academic Press, 2013.
  • SpectraBase. L-Norleucine, N-benzyloxycarbonyl-, benzyl ester. [Link]

  • SpectraBase. N-Benzyloxycarbonyl-L-norleucine anilide. [Link]

  • SpectraBase. L-nle-L-nle, N-(Benzyloxycarbonyl)-, methyl ester. [Link]

  • ResearchGate. ¹H NMR spectrum of (A) N-hydroxysuccinimide ester, and (B) N-palmitoyl chitosan. [Link]

  • SpectraBase. N-hydroxysuccinimide. [Link]

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Z-Nle-Osu and Derivatives: A Technical Guide to Probing Legumain Activity in Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Z-Nle-Osu (N-Carbobenzyloxy-Norleucine-O-succinimide) and its conceptual derivatives as tools in chemical biology, with a primary focus on the study of legumain (Asparaginyl Endopeptidase, AEP). We will dissect the chemical principles underlying the design of such covalent inhibitors, from foundational scaffolds to advanced, highly selective activity-based probes (ABPs). This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the critical rationale behind methodological choices. We will cover the biochemistry of legumain as a therapeutic target, the principles of Activity-Based Protein Profiling (ABPP), protocols for quantifying enzyme inhibition, and workflows for cell-based activity profiling.

Section 1: The Target - Legumain (AEP) and its Chemical Interrogation

Legumain: A Cysteine Protease of Pathological Significance

Legumain, or Asparaginyl Endopeptidase (AEP), is a lysosomal cysteine protease belonging to the C13 family.[1] Its primary physiological role involves protein degradation and antigen processing within the endolysosomal system.[2] Legumain is synthesized as an inactive zymogen (prolegumain) and requires autocatalytic processing in the acidic environment of the lysosome to become active.[3] This pH-dependent activation is a critical regulatory mechanism.

The enzyme exhibits strict specificity, cleaving peptide bonds C-terminal to asparagine (Asn) residues.[1][2] Under more acidic conditions (pH < 4), its specificity can broaden to include aspartic acid (Asp) residues.[1][2] Dysregulation of legumain activity is strongly implicated in numerous pathologies. It is frequently overexpressed in the tumor microenvironment of various cancers, including those of the breast, colon, and prostate, where its activity promotes tumor growth, invasion, and metastasis.[4] Its role in inflammation and neurodegenerative diseases is also an area of active investigation, making it a compelling target for therapeutic intervention and diagnostic tool development.[2]

Chemical Scaffolds for Legumain Inhibition: The Case of Z-Nle-Osu

To study and inhibit enzymes like legumain, chemical biologists employ small molecules designed to interact with the enzyme's active site. Z-Nle-Osu represents a classical architecture for an irreversible covalent inhibitor. Let's break down its components to understand its function:

  • The Warhead (Osu): The N-hydroxysuccinimide (NHS) ester, or Osu group, is a reactive electrophile.[1] It is an excellent leaving group that facilitates nucleophilic attack by the active site cysteine residue (Cys219 in human legumain) of the protease. This attack results in the formation of a stable, irreversible covalent bond, thereby inactivating the enzyme.

  • The Recognition Element (Nle): Norleucine (Nle) is a non-canonical amino acid, an isostere of methionine where the sulfur atom is replaced by a methylene group.[5] Its incorporation into inhibitor scaffolds serves multiple purposes. It provides a bulky, hydrophobic side chain that can form favorable interactions within the enzyme's binding pockets (specifically the S2 or S3 pockets for legumain).[6][7] Furthermore, because it lacks the easily oxidizable sulfur of methionine, its use can enhance the metabolic stability of the inhibitor.[5][8]

  • The Protecting Group (Z): The Benzyloxycarbonyl (Z or Cbz) group is a standard amine protecting group used extensively in peptide synthesis.[9][10] It is robust and stable under a wide range of conditions but can be removed by methods like hydrogenolysis.[10][11] In the context of a small molecule inhibitor, it provides a large, hydrophobic moiety that can enhance binding affinity through interactions with the enzyme surface and prevents unwanted reactions at the N-terminus.

While Z-Nle-Osu is a useful chemical entity for explaining these principles, the field has advanced to develop more potent and selective warheads for in-cell and in-vivo applications, which will be discussed in Section 2.

Section 2: Activity-Based Protein Profiling (ABPP) of Legumain

Principles of ABPP

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes covalent probes to assess the functional state of enzymes in complex biological samples, such as cell lysates or even living organisms.[12] Unlike methods that measure protein abundance (e.g., Western blotting), ABPP specifically targets the catalytically active fraction of an enzyme population.[12]

An activity-based probe (ABP) typically consists of three parts: a reactive group (warhead) that covalently modifies the active site, a binding group for specificity, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment.

Designing Advanced Probes for Legumain

While simple NHS esters can serve as inhibitors, they lack the specificity and kinetic efficiency required for clean ABPP. Research has led to the development of superior scaffolds for legumain ABPs:

  • Acyloxymethyl Ketones (AOMKs): These warheads have proven effective for labeling cysteine proteases. However, legumain probes with an optimal P1 Asparagine (Asn) in an AOMK scaffold are often unstable.[13] Consequently, many first-generation probes used a P1 Aspartic acid (Asp) residue, which legumain can bind at low pH, but this can lead to cross-reactivity with other proteases like caspases.[14][15]

  • Aza-Peptidyl Epoxides: This class of warheads has emerged as a gold standard for potent and selective legumain inhibition.[2][14] By incorporating an "aza" nitrogen atom into the peptide backbone at the P1 position, it becomes possible to create stable probes with the preferred Asn residue.[14] These aza-Asn epoxide probes exhibit high potency (with IC50 values in the low nanomolar range) and excellent selectivity over other cysteine proteases like cathepsins and caspases.[1][2][4]

The logical progression from a simple Z-Nle-Osu scaffold to a highly engineered, fluorescently-tagged aza-Asn epoxide probe is depicted below.

G cluster_0 Conceptual Evolution of a Legumain Probe A Basic Scaffold (e.g., Z-Nle-Osu) B Improved Warhead (e.g., AOMK, Aza-Epoxide) A->B Increase Reactivity & Selectivity C Optimized Recognition (P1=Asn) B->C Enhance Specificity for Legumain D Reporter Tag Addition (Fluorophore, Biotin) C->D Enable Detection & Visualization E Final Activity-Based Probe (e.g., Cy5-Aza-Asn-Epoxide) D->E Create Functional Tool

Caption: Evolution from a basic inhibitor to a functional activity-based probe.

Section 3: Methodologies and Experimental Protocols

Protocol 1: In Vitro Determination of Inhibitor Potency (IC50)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound (like Z-Nle-Osu or a more advanced derivative) against purified legumain using a competitive assay format with a fluorogenic substrate.

Objective: To quantify the potency of an inhibitor.

Materials:

  • Recombinant active human legumain

  • Assay Buffer: 50 mM MES or Citric Acid, 250 mM NaCl, 5 mM DTT, pH 5.5

  • Fluorogenic Substrate: Z-Ala-Ala-Asn-AMC (stock in DMSO)[13][15]

  • Test Inhibitor (stock in DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare Reagents:

    • Thaw enzyme and substrate on ice.

    • Prepare a 2X working solution of Z-Ala-Ala-Asn-AMC in Assay Buffer. A final concentration of 50-100 µM is recommended, which is near or above the reported Km value (approx. 80-90 µM).[13][15]

    • Prepare a serial dilution of the test inhibitor in Assay Buffer. A 10-point, 3-fold dilution series is a good starting point. Include a vehicle-only (DMSO) control.

  • Enzyme & Inhibitor Incubation:

    • In the 96-well plate, add 25 µL of each inhibitor dilution.

    • Add 25 µL of diluted legumain enzyme (e.g., to a final concentration of 1-5 nM) to each well.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 50 µL of the 2X substrate solution to all wells to start the reaction.

  • Measure Fluorescence:

    • Immediately place the plate in the reader, pre-warmed to 37°C.

    • Measure the increase in fluorescence intensity kinetically for 15-30 minutes, reading every 60 seconds.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each inhibitor concentration.

    • Normalize the rates to the vehicle-only control (100% activity).

    • Plot the normalized rate versus the logarithm of the inhibitor concentration and fit the data to a four-parameter variable slope equation to determine the IC50 value.[16]

Protocol 2: Cell-Based Legumain Activity Profiling (Competitive ABPP)

This protocol details how to use a fluorescent ABP to profile legumain activity in cell lysates and assess the target engagement of an unlabeled inhibitor.

Objective: To visualize active legumain in a complex proteome and confirm inhibitor binding.

Materials:

  • Cultured cells (e.g., RAW 264.7 macrophages, known to express active legumain)

  • Lysis Buffer: 50 mM Citric Acid, 1 mM EDTA, 0.5% CHAPS, pH 5.0

  • Test Inhibitor (unlabeled)

  • Fluorescent ABP for legumain (e.g., a Cy5-labeled aza-Asn epoxide probe)

  • 4X SDS-PAGE loading buffer

  • Tris-Glycine SDS-PAGE gels

  • Fluorescence gel scanner (e.g., Typhoon or similar)

Procedure:

  • Prepare Cell Lysate:

    • Harvest cells and wash with cold PBS.

    • Lyse cells in ice-cold Lysis Buffer.

    • Centrifuge to pellet cell debris and collect the supernatant (proteome).

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Competitive Inhibition:

    • Aliquot equal amounts of proteome (e.g., 50 µg) into microcentrifuge tubes.

    • Add the unlabeled test inhibitor at various final concentrations (e.g., 100 µM to 10 nM). Include a vehicle-only control.

    • Incubate for 30 minutes at 37°C.

  • Probe Labeling:

    • Add the fluorescent ABP to each tube at a final concentration determined by prior optimization (e.g., 1 µM).

    • Incubate for another 30 minutes at 37°C.

  • Sample Preparation and Analysis:

    • Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling for 5 minutes.

    • Resolve the samples on an SDS-PAGE gel.

    • Scan the gel using the appropriate laser and filter settings for the fluorophore (e.g., Cy5: ~633 nm excitation, ~670 nm emission).

  • Data Interpretation:

    • A fluorescent band corresponding to the molecular weight of active legumain (~36 kDa) should be visible in the vehicle lane.

    • The intensity of this band should decrease with increasing concentrations of the competitive test inhibitor.

    • The concentration of inhibitor that reduces the band intensity by 50% is the apparent IC50 in the complex proteome.

G cluster_workflow Competitive ABPP Workflow Proteome Cell Proteome (Active Legumain) Inhibitor Add Unlabeled Test Inhibitor Proteome->Inhibitor 1. Compete Probe Add Fluorescent ABP Inhibitor->Probe 2. Label SDS_PAGE SDS-PAGE Probe->SDS_PAGE 3. Separate Scan Fluorescence Gel Scan SDS_PAGE->Scan 4. Visualize Result Quantify Band Intensity (IC50) Scan->Result 5. Analyze

Caption: Workflow for determining inhibitor potency using competitive ABPP.

Section 4: Data Presentation and Interpretation

Effective communication of results requires clear and concise data presentation. The following tables provide examples of key quantitative data that should be generated and reported.

Table 1: Comparative Potency of Legumain Inhibitors
Compound IDScaffold TypeTarget EnzymeIC50 (nM)Reference
LI-1 Aza-Asn EpoxideLegumain11.5[4]
LI-0 Asp-AOMKLegumain704[4]
Compound X Aza-Asn EpoxideLegumain4[1][2]
Compound Y Aza-PeptideS. mansoni Legumain45[14]

This table illustrates the significant potency gains achieved with the aza-Asn epoxide scaffold compared to older AOMK-based inhibitors.

Table 2: Kinetic Parameters for Legumain Substrate
SubstrateK_m (µM)Enzyme SourceReference
Z-Ala-Ala-Asn-AMC80Human Legumain[13]
Z-Ala-Ala-Asn-AMC90S. mansoni Legumain[13]

Knowledge of the substrate's Michaelis constant (Km) is essential for designing robust in vitro inhibition assays, ensuring the assay is run under appropriate substrate concentration conditions.

Section 5: Conclusion and Future Directions

The study of legumain has been significantly advanced by the tools of chemical biology. Starting from foundational concepts embodied by molecules like Z-Nle-Osu, the field has progressed to develop highly sophisticated activity-based probes. The aza-Asn epoxide scaffold, in particular, has provided researchers with exceptionally potent and selective reagents for interrogating legumain function. These tools are critical for validating legumain as a drug target, screening for novel therapeutic agents through competitive ABPP, and developing new diagnostic and imaging agents for cancer and inflammatory diseases. Future work will likely focus on deploying these probes in more complex disease models to unravel the precise roles of legumain in pathophysiology and to guide the development of the next generation of targeted therapeutics.

References

  • Lee, J., & Bogyo, M. (2012). Synthesis and evaluation of aza-peptidyl inhibitors of the lysosomal asparaginyl endopeptidase, legumain. Bioorganic & Medicinal Chemistry Letters, 22(3), 1345-1348. [Link]

  • Alvarez-Hernandez, A., et al. (2003). Aza-peptide epoxides: potent and selective inhibitors of Schistosoma mansoni and pig kidney legumains (asparaginyl endopeptidases). Biological Chemistry, 384(12), 1613-8. [Link]

  • Drag, M., et al. (2010). Unusual activity pattern of leucine aminopeptidase inhibitors based on phosphorus containing derivatives of methionine and norleucine. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 301-306. [Link]

  • National Center for Biotechnology Information. (2010). Cy5-labeled aza-peptidyl Pro-Asn epoxide. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Ren, G., et al. (2017). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. Molecules, 22(11), 1883. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Horn, M., et al. (2009). Aza-peptidyl Michael acceptor and epoxide inhibitors--potent and selective inhibitors of Schistosoma mansoni and Ixodes ricinus legumains (asparaginyl endopeptidases). The FEBS Journal, 276(22), 6700-14. [Link]

  • Lee, J., et al. (2012). Synthesis and evaluation of aza-peptidyl inhibitors of the lysosomal asparaginyl endopeptidase, legumain. PubMed. [Link]

  • Edgington-Mitchell, L. E., et al. (2022). Ion Mobility–Based Enrichment-Free N-Terminomics Analysis Reveals Novel Legumain Substrates in Murine Spleen. Journal of Proteome Research, 21(5), 1259-1271. [Link]

  • Berst, F., et al. (2013). Unusual activity pattern of leucine aminopeptidase inhibitors based on phosphorus containing derivatives of methionine and norleucine. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). IC 50 values [nM] determined by competitive ABPP for the 4- oxo-β-lactams 6-8. [Link]

  • edX. (n.d.). IC50 Determination. [Link]

  • van der Stelt, M., et al. (2022). Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation. International Journal of Molecular Sciences, 23(20), 12599. [Link]

  • AnaSpec. (n.d.). Z-Ala-Ala-Asn-AMC peptide. [Link]

  • Wang, S., et al. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Molecules, 28(8), 3465. [Link]

  • Autechem. (n.d.). Mastering Peptide Synthesis: The Role of CBZ Protecting Groups. [Link]

  • National Center for Biotechnology Information. (2010). Figure 6, IC50 Curve for Probe Compound as determined by gel-based competitive-ABPP with FP-Rh (AID 463124). In Probe Reports from the NIH Molecular Libraries Program. [Link]

  • ResearchGate. (n.d.). Use of benzyloxycarbonyl (Z)-based fluorophilic tagging reagents in the purification of synthetic peptides. [Link]

  • ResearchGate. (n.d.). Principle of competitive ABPP. [Link]

  • ResearchGate. (n.d.). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? [Link]

  • Arnold, F. H., et al. (2002). Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. Biotechnology and Bioengineering, 80(6), 700-705. [Link]

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Methodological & Application

A Step-by-Step Guide to Solution-Phase Peptide Synthesis Utilizing Z-Nle-OSu

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Application of Z-Nle-OSu in Modern Peptide Chemistry

Solution-phase peptide synthesis (SPPS), while a classical methodology, remains a cornerstone for the large-scale production of peptides and for the synthesis of short sequences where intermediate purification is paramount. The use of N-α-benzyloxycarbonyl-L-norleucine N-hydroxysuccinimide ester (Z-Nle-OSu) offers a robust and reliable method for the introduction of the non-proteinogenic amino acid norleucine into a peptide sequence. The benzyloxycarbonyl (Z) group provides stable protection for the α-amino group under various reaction conditions, while the N-hydroxysuccinimide (OSu) ester is a highly efficient activating group for amide bond formation.[1][2]

This guide provides a comprehensive, in-depth protocol for the utilization of Z-Nle-OSu in solution-phase peptide synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the scientific rationale behind each experimental choice to ensure reproducible and high-yield synthesis.

Core Principles: Understanding the Chemistry of Z-Nle-OSu Coupling

The fundamental reaction involves the nucleophilic attack of a free amino group (from an amino acid ester or a peptide) on the activated carbonyl carbon of the Z-Nle-OSu. The N-hydroxysuccinimide (NHS) is an excellent leaving group, facilitating the formation of a stable amide (peptide) bond.

The Z-group, introduced by Bergmann and Zervas, is stable to the basic conditions often used during the coupling step and can be selectively removed under mild reductive conditions, most commonly through catalytic hydrogenation or catalytic transfer hydrogenation.[3][4] This orthogonality to many other protecting groups makes it a valuable tool in a synthetic chemist's arsenal.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradePurpose
Z-Nle-OSuSynthesis GradeN-terminally protected and activated amino acid
Amino Acid Ester HCl SaltSynthesis GradeC-terminal amino acid component
N,N-Diisopropylethylamine (DIPEA)AnhydrousNon-nucleophilic base for in-situ free base formation
Dichloromethane (DCM)AnhydrousReaction solvent
N,N-Dimethylformamide (DMF)AnhydrousReaction solvent (optional, for solubility)
Ethyl Acetate (EtOAc)Reagent GradeExtraction solvent
1 M Hydrochloric Acid (HCl)Reagent GradeAqueous wash solution
Saturated Sodium Bicarbonate (NaHCO₃)Reagent GradeAqueous wash solution
Brine (Saturated NaCl solution)Reagent GradeAqueous wash solution
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Reagent GradeDrying agent
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Reaction monitoring
Palladium on Carbon (10% Pd/C)Catalyst GradeCatalyst for Z-group deprotection
Ammonium Formate or Formic AcidReagent GradeHydrogen donor for transfer hydrogenation
Methanol (MeOH)AnhydrousSolvent for deprotection
Equipment
  • Magnetic stirrer and stir bars

  • Round-bottom flasks and standard glassware

  • Separatory funnel

  • Rotary evaporator

  • TLC developing chamber and UV lamp

  • Filtration apparatus (e.g., Büchner funnel, Celite®)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • High-Performance Liquid Chromatography (HPLC) system (for purity analysis)

  • Mass Spectrometer (MS) (for identity confirmation)

  • Nuclear Magnetic Resonance (NMR) Spectrometer (for structural characterization)

Experimental Protocols

Part 1: Peptide Coupling with Z-Nle-OSu

This protocol details the coupling of Z-Nle-OSu with a generic amino acid methyl ester (H-AA-OMe).

1. Preparation of the Free Amino Acid Ester:

  • Rationale: The amino acid component is typically stored as a hydrochloride salt to improve stability. The free amine must be generated in situ for it to be nucleophilic. DIPEA is a bulky, non-nucleophilic base that will not compete with the amino acid in the coupling reaction.[5]

  • Procedure:

    • Dissolve the amino acid ester hydrochloride salt (1.0 equivalent) in anhydrous DCM (approx. 10 mL per gram of amino acid ester).

    • Add DIPEA (1.05 equivalents) dropwise to the stirred solution at room temperature.

    • Stir the mixture for 20-30 minutes. This solution of the free amine is used directly in the next step.

2. Coupling Reaction:

  • Rationale: The reaction should be performed under anhydrous conditions to prevent hydrolysis of the OSu ester. Z-Nle-OSu is typically used in a slight excess to drive the reaction to completion. The reaction is generally conducted at room temperature, but cooling to 0 °C can be beneficial to minimize potential side reactions, although for most standard couplings this is not strictly necessary.

  • Procedure:

    • In a separate flask, dissolve Z-Nle-OSu (1.05 equivalents) in anhydrous DCM.

    • Add the solution of the free amino acid ester from step 1 to the Z-Nle-OSu solution.

    • Stir the reaction mixture at room temperature under an inert atmosphere.

    • Monitor the progress of the reaction by TLC (see Section on Reaction Monitoring). The reaction is typically complete within 2-4 hours.

3. Work-up and Purification:

  • Rationale: The aqueous work-up is designed to remove the water-soluble by-products, namely N-hydroxysuccinimide and any excess DIPEA hydrochloride. The acidic wash removes unreacted amine and residual DIPEA, while the basic wash removes unreacted Z-Nle-OH (if any formed due to hydrolysis) and NHS. The final brine wash removes residual water from the organic layer.[6][7]

  • Procedure:

    • Once the reaction is complete, dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • 1 M HCl (2 x)

      • Saturated NaHCO₃ solution (2 x)

      • Brine (1 x)

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude Z-Nle-AA-OMe can be purified further by silica gel column chromatography or recrystallization if necessary.

Typical Quantitative Data for Z-AA-OSu Coupling:

ParameterTypical ValueRationale
Stoichiometry (Z-Nle-OSu : Amine) 1.05 : 1.0A slight excess of the activated ester ensures complete consumption of the more valuable amine component.
Concentration 0.1 - 0.5 MA balance between reaction rate and solubility.
Reaction Time 2 - 4 hoursGenerally sufficient for complete conversion at room temperature.[3]
Temperature Room TemperatureMild conditions are usually sufficient.
Typical Yield (after purification) 70 - 90%Dependent on the specific amino acids and purification method.[8]
Part 2: Z-Group Deprotection by Catalytic Transfer Hydrogenation

This method is a safer and often more convenient alternative to using hydrogen gas.[4][9]

  • Rationale: Catalytic transfer hydrogenation utilizes a hydrogen donor, such as ammonium formate or formic acid, in the presence of a palladium catalyst to reduce the benzylic C-O bond of the Z-group, liberating the free amine. The by-products, toluene and carbon dioxide, are volatile and easily removed.[3][10]

  • Procedure:

    • Dissolve the Z-protected peptide (1.0 equivalent) in methanol (approx. 20 mL per gram of peptide).

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide). Caution: Pd/C can be pyrophoric and should be handled with care, preferably in a wet state.

    • Add ammonium formate (5 equivalents) or formic acid (10 equivalents) to the suspension.

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected peptide. The product may be obtained as a formate or ammonium salt, which can often be used directly in the next step or neutralized.

Reaction Monitoring and Characterization

Thin Layer Chromatography (TLC)
  • Principle: TLC is an indispensable tool for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, one can visualize the consumption of reactants and the formation of the product.

  • Typical Eluent System: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is often a good starting point. The polarity can be adjusted to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: The spots can be visualized under a UV lamp at 254 nm due to the aromatic Z-group. Staining with ninhydrin can be used to visualize free amines (the starting amine will be positive, the product will be negative until the Z-group is removed).

¹H NMR Spectroscopy
  • Principle: ¹H NMR is a powerful tool for confirming the structure of the synthesized peptide.

  • Characteristic Signals for a Z-Nle-dipeptide:

    • Z-group: Aromatic protons around 7.3 ppm (multiplet, 5H) and benzylic protons around 5.1 ppm (singlet, 2H).

    • Norleucine side chain: A series of multiplets in the aliphatic region (approx. 0.8-1.8 ppm).

    • Amide NH: A doublet in the region of 6.5-8.5 ppm.

    • α-protons: Multiplets typically between 4.0 and 4.8 ppm.

    • Ester methyl group (if applicable): A singlet around 3.7 ppm.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Coupling Yield - Incomplete free-basing of the amine component.- Hydrolysis of the Z-Nle-OSu.- Steric hindrance.- Ensure sufficient DIPEA is used and allow adequate time for free base formation.- Use anhydrous solvents and reagents.- Increase reaction time or temperature slightly (e.g., to 40 °C). Consider using a more polar solvent like DMF to improve solubility and reaction rate.[11]
Multiple Spots on TLC - Presence of unreacted starting materials.- Side reactions (e.g., racemization, dipeptide formation).- Allow the reaction to proceed for a longer duration.- Ensure the reaction temperature is not excessively high. For sensitive amino acids, coupling at 0 °C may be beneficial.
Incomplete Z-Deprotection - Inactive catalyst.- Insufficient hydrogen donor.- Use fresh Pd/C catalyst.- Add more hydrogen donor and continue the reaction.- Ensure vigorous stirring to maintain good contact between the catalyst and the solution.
Product Insolubility - Aggregation of the peptide.- Try different solvents for work-up and purification (e.g., DMF, DMSO, or mixtures with DCM).- For longer peptides, solubility can be a significant issue in solution-phase synthesis.[5]

Visualizing the Workflow

Experimental Workflow for Dipeptide Synthesis

G cluster_prep Preparation cluster_coupling Peptide Coupling cluster_deprotection Deprotection Amine_HCl Amino Acid Ester HCl Free_Amine Generate Free Amine (DIPEA, DCM) Amine_HCl->Free_Amine Z_Nle_OSu Z-Nle-OSu Coupling Coupling Reaction (DCM, RT) Z_Nle_OSu->Coupling Free_Amine->Coupling Workup Aqueous Work-up & Purification Coupling->Workup Protected_Dipeptide Protected Dipeptide (Z-Nle-AA-OMe) Workup->Protected_Dipeptide Deprotection Z-Group Removal (Pd/C, H-donor, MeOH) Protected_Dipeptide->Deprotection Final_Peptide Final Dipeptide Ester (H-Nle-AA-OMe) Deprotection->Final_Peptide

Caption: Workflow for the synthesis of a dipeptide using Z-Nle-OSu.

Logical Relationships in the Synthesis Process

G Start Start Activate_Carboxyl Carboxyl Component (Z-Nle-OSu) Start->Activate_Carboxyl Neutralize_Amine Neutralize Amino Component (DIPEA) Start->Neutralize_Amine Couple Couple Components Activate_Carboxyl->Couple Neutralize_Amine->Couple Purify_Protected Purify Protected Peptide Couple->Purify_Protected Deprotect N-Terminal Deprotection (Z-group removal) Purify_Protected->Deprotect Purify_Final Purify Final Peptide Deprotect->Purify_Final End End Purify_Final->End

Caption: Logical flow of the key stages in the peptide synthesis process.

Conclusion

The use of Z-Nle-OSu in solution-phase peptide synthesis represents a powerful and reliable method for the incorporation of norleucine into peptide chains. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can achieve high yields of the desired peptide. This guide provides a robust framework for the successful application of this methodology, from the initial coupling reaction to the final deprotection step. The detailed protocols, troubleshooting advice, and visual workflows are intended to empower scientists to confidently and efficiently synthesize norleucine-containing peptides for their research and development endeavors.

References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201. Available at: [Link]

  • Gowda, D. C. (2001). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 40(12), 1239-1241.
  • Ram, S., & Spicer, L. D. (1987). CTH Removal of N-Benzyl Groups. Tetrahedron Letters, 28(45), 5555-5558.
  • Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194-4196. Available at: [Link]

  • Lawrenson, S., & North, M. (2014). Coupling and Deprotection Methods in Solution-Phase Peptide Synthesis. Thieme Chemistry.
  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104-126.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839-1842.
  • Lawrenson, S. et al. (2016). A method for solution-phase peptide synthesis and protecting strategies therefore. Google Patents. WO2019217116A1.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001645). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001645). Retrieved from [Link]

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-492. Available at: [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • Knauer, S. (2019). Aqueous solid-phase peptide synthesis (ASPPS). TUprints.
  • Piras, M., et al. (2018). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. The Journal of Organic Chemistry, 83(15), 8095-8104. Available at: [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Lapidot, Y., Rappoport, S., & Wolman, Y. (1967). Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acids. Journal of lipid research, 8(2), 142-145.
  • Zondlo, N. J. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.
  • Li, H., & Ye, T. (2000). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 56(28), 4997-5027.
  • Yudin, A. K., et al. (2012). A Facile Cu(I)-Catalyzed Oxidative Coupling of Anilines to Azo Compounds and Hydrazines with Diaziridinone under Mild Conditions. Organic letters, 14(11), 2842-2845.
  • Lapidot, Y., Rappoport, S., & Wolman, Y. (1967). Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acids. Journal of Lipid Research, 8(2), 142-145.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. Retrieved from [Link]

Sources

Application Notes and Protocols for Peptide Labeling and Modification with Z-Nle-OSu

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific background for the use of Z-Nle-OSu (N-α-benzyloxycarbonyl-L-norleucine N-hydroxysuccinimide ester) in peptide labeling and modification. This reagent is a valuable tool for introducing a hydrophobic and stable benzyloxycarbonyl-norleucine moiety to the N-terminus or lysine side chains of peptides. The addition of the Z-Nle group can significantly alter the physicochemical properties of a peptide, influencing its hydrophobicity, stability, and interaction with biological systems. This document will cover the principles of the labeling reaction, a step-by-step experimental protocol, methods for characterization of the modified peptide, a troubleshooting guide for common issues, and a curated list of references to support the presented methodologies.

Introduction: The Strategic Value of Z-Nle-OSu in Peptide Modification

Peptide-based therapeutics and research tools often require modification to enhance their efficacy, stability, or to enable detection. N-hydroxysuccinimide (NHS) esters are widely employed for their efficient and selective reaction with primary amines (the N-terminal α-amine and the ε-amine of lysine residues) under mild aqueous conditions, forming a stable amide bond.[1][2][3]

Z-Nle-OSu is an amine-reactive labeling reagent that introduces a benzyloxycarbonyl (Z)-protected norleucine (Nle) residue. The key features and advantages of using Z-Nle-OSu include:

  • Increased Hydrophobicity: The benzyloxycarbonyl group and the norleucine side chain are both hydrophobic. Introducing this moiety can enhance a peptide's interaction with cell membranes or hydrophobic pockets of target proteins.[4][5]

  • Enhanced Stability: The resulting amide bond is highly stable under physiological conditions.[2][6] The Z-group is also stable to the trifluoroacetic acid (TFA) cocktails commonly used to cleave peptides from solid-phase synthesis resins.

  • Norleucine as a Methionine Mimic: Norleucine is an isomer of leucine and is often used as a non-oxidizable mimic of methionine. This can be advantageous in preventing oxidation-related degradation of the peptide.

  • Potential for Further Modification: While the Z-group is stable under many conditions, it can be removed by catalytic hydrogenation if desired, revealing a free amine for subsequent modifications.

This application note will guide researchers through the effective use of Z-Nle-OSu for peptide labeling, from initial reaction setup to final product analysis.

The Chemistry of Z-Nle-OSu Labeling

The labeling reaction proceeds via a nucleophilic acyl substitution. The primary amine of the peptide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. The N-hydroxysuccinimide is released as a leaving group, resulting in the formation of a stable amide bond between the peptide and the Z-Nle moiety.

The reaction is pH-dependent, with an optimal pH range of 8.3-8.5.[2] At this pH, a sufficient concentration of the deprotonated, nucleophilic amine is present to facilitate the reaction, while minimizing the competing hydrolysis of the NHS ester.

G cluster_reactants Reactants cluster_product Products Peptide_NH2 Peptide-NH₂ (Primary Amine) Labeled_Peptide Z-Nle-NH-Peptide (Stable Amide Bond) Peptide_NH2->Labeled_Peptide Nucleophilic Attack Z_Nle_OSu Z-Nle-OSu (NHS Ester) Z_Nle_OSu->Labeled_Peptide NHS N-Hydroxysuccinimide (Leaving Group) Z_Nle_OSu->NHS Release

Figure 1: Reaction scheme for the labeling of a primary amine on a peptide with Z-Nle-OSu.

Experimental Protocol: Labeling of a Peptide with Z-Nle-OSu

This protocol provides a general guideline for the labeling of a peptide in solution. The molar excess of Z-Nle-OSu and reaction time may need to be optimized for specific peptides.

Materials and Reagents
  • Peptide with at least one primary amine (lyophilized powder)

  • Z-Nle-OSu

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3)

  • 0.1% Trifluoroacetic acid (TFA) in water (for HPLC)

  • Acetonitrile (ACN) (for HPLC)

  • Deionized water

Equipment
  • Analytical balance

  • Vortex mixer

  • pH meter or pH strips

  • Reaction vials

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (e.g., ESI-MS)

Step-by-Step Protocol
  • Peptide Solution Preparation:

    • Accurately weigh the lyophilized peptide.

    • Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.[2] Ensure the peptide is fully dissolved. If solubility is an issue, a small amount of organic solvent like acetonitrile may be added, but ensure the final concentration does not significantly alter the pH or denature the peptide.

  • Z-Nle-OSu Solution Preparation:

    • Immediately before use, weigh out Z-Nle-OSu. A 5-10 fold molar excess relative to the peptide is a good starting point.[7]

    • Dissolve the Z-Nle-OSu in a minimal amount of anhydrous DMF or DMSO.[1] The NHS-ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[8]

  • Labeling Reaction:

    • Add the Z-Nle-OSu solution dropwise to the peptide solution while gently vortexing.

    • Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C.[2] The optimal reaction time should be determined by monitoring the reaction progress with HPLC-MS.

  • Reaction Quenching (Optional):

    • To quench any unreacted Z-Nle-OSu, a small amount of an amine-containing buffer such as 1 M Tris-HCl (pH 8.0) can be added to a final concentration of 20-50 mM. Incubate for an additional 30 minutes.

  • Purification of the Labeled Peptide:

    • The primary method for purifying the Z-Nle-labeled peptide is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][9]

    • Column: A C18 column is typically suitable.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the labeled peptide. Due to the hydrophobicity of the Z-Nle group, the labeled peptide will have a significantly longer retention time than the unlabeled peptide.[4][9]

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide backbone and 257 nm for the Z-group).

    • Collect the fractions corresponding to the desired product peak.

  • Verification and Storage:

    • Confirm the identity of the purified product by mass spectrometry.

    • Lyophilize the purified fractions to obtain the final product as a powder.

    • Store the lyophilized Z-Nle-labeled peptide at -20°C or -80°C.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis P1 Dissolve Peptide in Bicarbonate Buffer (pH 8.3) R1 Add Z-Nle-OSu to Peptide Solution P1->R1 P2 Dissolve Z-Nle-OSu in DMF/DMSO P2->R1 R2 Incubate at Room Temp (1-4 hours) R1->R2 R3 Monitor Progress by HPLC-MS R2->R3 U1 Purify by RP-HPLC (C18 Column) R3->U1 U2 Collect Fractions U1->U2 A1 Analyze by Mass Spectrometry U2->A1 A2 Lyophilize and Store A1->A2

Figure 2: A streamlined workflow for the labeling of a peptide with Z-Nle-OSu.

Characterization of the Z-Nle-Labeled Peptide

Thorough characterization is essential to confirm the success of the labeling reaction and to determine the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is used for both purification and purity assessment. A single, sharp peak for the labeled peptide indicates high purity. The retention time of the Z-Nle-labeled peptide will be significantly longer than the unlabeled peptide due to the increased hydrophobicity.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the identity of the labeled peptide. Electrospray ionization (ESI) is commonly used for peptide analysis. The expected mass of the labeled peptide can be calculated as:

Mass (Labeled Peptide) = Mass (Unlabeled Peptide) + Mass (Z-Nle) - Mass (H)

The mass of the Z-Nle moiety (C₁₄H₁₉NO₄) is approximately 265.30 g/mol .

Tandem mass spectrometry (MS/MS) can be used to confirm the site of labeling. Fragmentation of the peptide will produce a series of b- and y-ions. The presence of the Z-Nle group on the N-terminus will result in a corresponding mass shift in the b-ions. If a lysine residue is labeled, the y-ions C-terminal to the modification will show the mass addition. Fragmentation of the Z-group itself can also be observed, often involving the loss of the benzyl group or the entire benzyloxycarbonyl moiety.[6][10]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Labeling Efficiency 1. Hydrolysis of Z-Nle-OSu.[8][11] 2. Incorrect pH of the reaction buffer.[2] 3. Presence of primary amines in the buffer (e.g., Tris).[8] 4. Insufficient molar excess of Z-Nle-OSu.1. Use fresh, anhydrous DMF or DMSO. Prepare the Z-Nle-OSu solution immediately before use. 2. Verify the pH of the buffer is between 8.3 and 8.5. 3. Use a non-amine-containing buffer like sodium bicarbonate or phosphate buffer. 4. Increase the molar excess of Z-Nle-OSu (e.g., to 15-20 fold).
Poor Solubility of Reagents or Product 1. The Z-Nle-OSu reagent is hydrophobic. 2. The peptide itself has poor aqueous solubility. 3. The Z-Nle-labeled peptide is more hydrophobic and may precipitate.[12]1. Ensure the Z-Nle-OSu is fully dissolved in a minimal amount of organic solvent before adding to the aqueous peptide solution. 2. For the peptide, consider adding a small percentage of an organic co-solvent (e.g., ACN, DMSO) to the reaction buffer. 3. If the product precipitates, try performing the reaction at a lower concentration or with a higher percentage of organic co-solvent.
Multiple Peaks in HPLC Chromatogram 1. Incomplete reaction (unlabeled peptide remains). 2. Labeling at multiple sites (N-terminus and lysine residues). 3. Side reactions or degradation of the peptide.1. Increase the reaction time or the molar excess of Z-Nle-OSu. 2. This is expected if the peptide has multiple primary amines. If site-specific labeling is required, orthogonal protecting group strategies must be used during peptide synthesis. 3. Analyze the different peaks by mass spectrometry to identify them. Adjust reaction conditions (e.g., lower temperature) if degradation is observed.
Difficulty in Purifying the Labeled Peptide 1. Poor separation between labeled and unlabeled peptide. 2. The labeled peptide is very hydrophobic and binds strongly to the C18 column.1. Optimize the HPLC gradient. A shallower gradient may improve resolution. 2. Use a column with a different stationary phase (e.g., C8 or C4). A higher percentage of organic solvent in the mobile phase will be required for elution.

Conclusion

Z-Nle-OSu is a versatile reagent for the modification of peptides, offering a straightforward method to introduce a hydrophobic and stable label. By carefully controlling the reaction conditions and employing appropriate analytical techniques for purification and characterization, researchers can successfully synthesize well-defined Z-Nle-labeled peptides for a variety of applications in research and drug development. The protocols and guidelines presented in this document provide a solid foundation for the effective implementation of this valuable chemical tool.

References

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Jones, J. H., & Ramage, R. (1966). The Mass Spectra of Amino-acids and Peptides: Benzyl Migration in Benzyloxycarbonyl Derivatives. Journal of the Chemical Society C: Organic, 1576-1579.
  • Dempsey, D. R., et al. (2019). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 626, 235-259.
  • Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location.
  • Loo, J. A., et al. (2007). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 18(10), 1841-1854.
  • AQuora®. (n.d.). AQuora® NHS Ester Dyes. Retrieved from [Link]

  • Chen, Y., et al. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy, 51(4), 1398-1406.
  • Krokhin, O. V., et al. (2022). Retention Time Prediction for TMT-Labeled Peptides in Proteomic LC-MS Experiments. Journal of Proteome Research, 21(4), 1046-1053.
  • Tripet, B., et al. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: Hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location.
  • Al-Azzam, W., et al. (2016). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity.
  • Otaka, A., et al. (2018). Practical N-to-C peptide synthesis with minimal protecting groups.

Sources

Application Notes and Protocols for Z-Nle-OSu Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Z-Nle-OSu in Synthesis

N-α-Carbobenzyloxy-L-norleucine N-hydroxysuccinimide ester (Z-Nle-OSu) is a valuable reagent in peptide synthesis and bioconjugation. As an activated ester of the non-proteinogenic amino acid norleucine, it serves as a key building block for introducing a lipophilic, unbranched six-carbon side chain into peptides and other molecules. The benzyloxycarbonyl (Z or Cbz) protecting group provides robust protection for the α-amino group, which is stable under a variety of reaction conditions, yet can be removed under specific, non-acidolytic conditions, offering orthogonality in complex synthetic strategies.[1][2] The N-hydroxysuccinimide (OSu) ester is a highly reactive moiety that readily couples with primary amines to form stable amide bonds, making Z-Nle-OSu a versatile tool for the modification of proteins, peptides, and other amine-containing molecules.[3][4]

These application notes provide a comprehensive guide to the use of Z-Nle-OSu, detailing the underlying chemistry, optimal reaction conditions, step-by-step protocols for both solution-phase and solid-phase applications, and troubleshooting strategies to ensure successful and reproducible outcomes.

The Chemistry of Z-Nle-OSu Coupling: A Mechanistic Overview

The coupling of Z-Nle-OSu to a primary amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the OSu ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[5]

The efficiency of this reaction is critically dependent on the nucleophilicity of the amine and the stability of the OSu ester. The primary amine must be in its deprotonated, nucleophilic state for the reaction to proceed.[6] This is typically achieved at a pH above the pKa of the amine. However, at higher pH values, the competing hydrolysis of the OSu ester becomes more significant, which can reduce the yield of the desired conjugate.[5] Therefore, careful control of the reaction pH is paramount for a successful coupling.

Core Principles and Critical Parameters

pH Control: The Balancing Act

The optimal pH for NHS ester coupling reactions is typically between 7.2 and 9.0.[5] In this range, a sufficient concentration of the primary amine is deprotonated to act as a nucleophile, while the rate of hydrolysis of the OSu ester is manageable. For solution-phase couplings in aqueous buffers, phosphate, borate, or bicarbonate buffers are commonly used.[7] Amine-containing buffers such as Tris should be avoided as they will compete with the target amine for reaction with the OSu ester. In non-aqueous, organic solvents, a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is often added to scavenge the acidic NHS byproduct and maintain a favorable reaction environment.[8]

Solvent Selection: Ensuring Solubility and Reactivity

Z-Nle-OSu is generally not soluble in purely aqueous solutions. Therefore, a water-miscible organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically required for reactions with biomolecules in aqueous buffers.[7] For couplings in entirely organic media, common solvents include DMF, dichloromethane (DCM), and tetrahydrofuran (THF).[8] It is crucial to use anhydrous solvents, as water will promote the hydrolysis of the OSu ester.

Stoichiometry and Concentration

The molar ratio of Z-Nle-OSu to the amine-containing substrate can be adjusted to control the extent of modification. For complete and efficient coupling, a slight to moderate excess of Z-Nle-OSu (typically 1.1 to 3 equivalents) is often used. Higher concentrations of reactants generally favor the desired bimolecular coupling reaction over the competing unimolecular hydrolysis of the OSu ester.[5]

Temperature and Reaction Time

Z-Nle-OSu coupling reactions are typically performed at room temperature. Lower temperatures (e.g., 4°C) can be used to minimize side reactions and prolong the half-life of the OSu ester in aqueous solutions.[5] Reaction times can range from 30 minutes to several hours, and the progress of the reaction should be monitored to determine the optimal duration.

Catalysts in Z-Nle-OSu Coupling Reactions

For pre-formed and purified OSu esters like Z-Nle-OSu, the coupling reaction with a primary amine does not typically require a catalyst in the traditional sense. The inherent reactivity of the OSu ester is generally sufficient to drive the reaction to completion under the appropriate pH and solvent conditions.

However, in the broader context of peptide synthesis, various "coupling reagents" are often referred to as catalysts or activators. These reagents, such as carbodiimides (e.g., DCC, DIC) and phosphonium or uronium salts (e.g., HBTU, HATU, PyBOP), are used to generate the active ester in situ from the corresponding carboxylic acid (Z-Nle-OH).[4][9] When starting with the pre-activated Z-Nle-OSu, the use of these coupling reagents is unnecessary.

While not formal catalysts, certain additives can influence the reaction rate and suppress side reactions. For instance, in solid-phase peptide synthesis, additives like 1-hydroxybenzotriazole (HOBt) are often used with carbodiimides to minimize racemization during the in situ activation step.[9] However, for the aminolysis of a pre-formed OSu ester, such additives are not required. The primary focus for optimizing the Z-Nle-OSu coupling is on controlling the reaction conditions as detailed above.

Experimental Protocols

Protocol 1: Solution-Phase Coupling of Z-Nle-OSu to a Peptide

This protocol describes the coupling of Z-Nle-OSu to the N-terminus of a peptide in an organic solvent.

Materials:

  • Z-Nle-OSu

  • Peptide with a free N-terminal amine

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Diethyl ether (cold)

  • HPLC system for purification

  • Mass spectrometer for analysis

Procedure:

  • Dissolution of Reactants:

    • Dissolve the peptide in a minimal amount of anhydrous DMF.

    • In a separate vial, dissolve 1.2 equivalents of Z-Nle-OSu in anhydrous DMF.

  • Reaction Setup:

    • To the peptide solution, add 2.5 equivalents of DIPEA and stir for 5 minutes at room temperature.

    • Add the Z-Nle-OSu solution dropwise to the stirring peptide solution.

  • Reaction Monitoring:

    • Allow the reaction to proceed at room temperature for 2-4 hours.

    • Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or LC-MS to observe the consumption of the starting peptide and the formation of the Z-Nle-peptide conjugate.

  • Work-up and Purification:

    • Once the reaction is complete, precipitate the crude product by adding the reaction mixture to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitate and decant the ether.

    • Wash the pellet with cold diethyl ether two more times.

    • Dry the crude product under vacuum.

    • Purify the Z-Nle-peptide conjugate by reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: Solid-Phase Coupling of Z-Nle-OSu to a Resin-Bound Peptide

This protocol details the coupling of Z-Nle-OSu to the N-terminus of a peptide synthesized on a solid support.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Z-Nle-OSu

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Kaiser test reagents[10]

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for 30 minutes.

    • Perform a Kaiser test on a small sample of the resin to confirm the presence of free primary amines (a positive test will result in a blue color).[10]

  • Activation and Coupling:

    • In a separate vial, dissolve 3 equivalents of Z-Nle-OSu in anhydrous DMF.

    • Add 6 equivalents of DIPEA to the Z-Nle-OSu solution.

    • Drain the DMF from the resin and add the Z-Nle-OSu/DIPEA solution.

  • Reaction and Monitoring:

    • Agitate the reaction mixture at room temperature for 2-4 hours.

    • Perform a Kaiser test to monitor the reaction progress. A negative test (yellow or colorless beads) indicates the completion of the coupling.[10]

  • Washing:

    • Once the reaction is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL) to remove excess reagents and byproducts.

  • Further Synthesis or Cleavage:

    • The resin is now ready for the next step in the peptide synthesis or for cleavage and deprotection.

Visualizing the Workflow

Z_Nle_OSu_Coupling_Workflow cluster_solution Solution-Phase Coupling cluster_solid Solid-Phase Coupling A Dissolve Peptide & Z-Nle-OSu in DMF B Add DIPEA to Peptide A->B C Combine Reactants B->C D React for 2-4h at RT C->D E Precipitate with Ether D->E F Purify by HPLC E->F G Swell Resin-Peptide in DMF I Add Solution to Resin G->I H Prepare Z-Nle-OSu & DIPEA in DMF H->I J React for 2-4h at RT I->J K Monitor with Kaiser Test J->K L Wash Resin K->L

Caption: Workflow for Solution-Phase and Solid-Phase Z-Nle-OSu Coupling.

Data Presentation: Summary of Reaction Parameters

ParameterSolution-Phase CouplingSolid-Phase CouplingRationale & Key Considerations
Z-Nle-OSu Equivalents 1.1 - 1.52 - 5A slight excess drives the reaction to completion. Higher excess is used in SPPS to overcome resin kinetics.
Base DIPEA or TEADIPEAA non-nucleophilic base is crucial to neutralize the NHS byproduct without competing in the reaction.
Base Equivalents 2 - 34 - 10Sufficient base is needed to ensure the amine remains deprotonated and to neutralize the generated acid.
Solvent Anhydrous DMF, DCM, THFAnhydrous DMF, NMPAnhydrous conditions are critical to prevent hydrolysis of the OSu ester.[11]
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)Provides a good balance between reaction rate and stability of the OSu ester.
Reaction Time 1 - 4 hours2 - 6 hoursReaction progress should be monitored to determine the optimal time.
Monitoring HPLC, LC-MSKaiser Test, Chloranil Test[12]Essential for determining reaction completion and avoiding unnecessary side reactions from prolonged exposure to reagents.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Coupling Yield Hydrolysis of Z-Nle-OSu: Presence of water in the reaction.Use anhydrous solvents and handle reagents in a dry environment.
Suboptimal pH: pH is too low, resulting in a protonated, non-nucleophilic amine.In aqueous buffers, ensure the pH is in the 7.2-8.5 range. In organic solvents, ensure sufficient non-nucleophilic base (e.g., DIPEA) is present.
Steric Hindrance: The amine is sterically hindered, slowing the reaction.Increase the reaction time and/or temperature moderately. Consider using a higher excess of Z-Nle-OSu.
Impure Reagents: The Z-Nle-OSu or the amine-containing substrate is impure.Verify the purity of starting materials by NMR, MS, or HPLC.
Multiple Products Observed Incomplete Reaction: The reaction was stopped prematurely.Monitor the reaction closely and allow it to proceed to completion.
Side Reactions: Opening of the succinimide ring by the amine.This is more likely with hindered amines. Try optimizing stoichiometry and reaction time.
Diacylation: Modification of multiple amine sites if the substrate has more than one primary amine.Use a limiting amount of Z-Nle-OSu to favor mono-conjugation, followed by purification.
Difficulty in Purification Excess Reagents: Unreacted Z-Nle-OSu and NHS byproduct are present.For solution-phase, perform an aqueous work-up or precipitation to remove water-soluble NHS. For solid-phase, ensure thorough washing of the resin.
Similar Polarity of Product and Starting Material: Difficult to separate by chromatography.Optimize the HPLC gradient for better separation. Consider alternative purification techniques if necessary.

References

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Hermanson, G. T. (2013).
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. (2025). BenchChem.
  • Technical Support Center: Troubleshooting Low Yield in H-Glu-OMe Coupling Reactions. (n.d.). BenchChem.
  • Conditions for coupling to an N-hydroxysuccinimide ester. (2018). Reddit.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Application Notes and Protocols for Pal-Glu(OSu)-OtBu in Solid-Phase Peptide Synthesis. (2025). BenchChem.
  • Dear colleagues, does the NHS-ester should react in non-aqueous media? Can the water play a role of catalyst for aminolysis? (2019).
  • Solid Phase Peptide Synthesis: Keeping Track. (2012). Chemtips.
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. (n.d.). Lumiprobe.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. (2025). BenchChem.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry.

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Application Notes and Protocols: Z-Nle-Osu Deprotection of the Z Group After Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Z-Nle-Osu in Peptide Synthesis

In the landscape of therapeutic peptide development, the precise assembly of amino acid building blocks is paramount. The use of N-α-protected amino acid active esters, such as Z-Nle-Osu (N-α-Benzyloxycarbonyl-L-norleucine N-hydroxysuccinimide ester), offers a robust method for the introduction of specific residues into a growing peptide chain. Norleucine (Nle), an isomer of leucine, is often incorporated into peptide sequences to probe structure-activity relationships or to replace methionine, thereby preventing oxidation-related degradation of the final peptide.[1]

The benzyloxycarbonyl (Z or Cbz) group serves as a reliable temporary protecting group for the α-amino function. Its stability under both the acidic conditions used for tert-butoxycarbonyl (Boc) group removal and the basic conditions for 9-fluorenylmethoxycarbonyl (Fmoc) group cleavage makes it an excellent orthogonal protecting group in complex synthetic strategies.[1] The N-hydroxysuccinimide (Osu) ester provides a pre-activated carboxyl group, facilitating efficient and clean coupling to the free N-terminus of a peptide chain.

This guide provides a detailed examination of the critical step following the successful coupling of Z-Nle-Osu: the selective deprotection of the Z group to allow for further chain elongation. We will delve into the mechanistic underpinnings of the primary deprotection methodologies, offer detailed, field-tested protocols, and discuss the analytical techniques required to ensure the integrity of your synthetic peptide.

The Deprotection Decision: Choosing the Right Path

The removal of the Z group is a critical juncture in the synthetic workflow. The choice of deprotection method hinges on the overall protecting group strategy and the sensitivity of the peptide sequence to the reaction conditions. The two principal methods for Z-group cleavage are catalytic hydrogenation and acidolysis.

Method 1: Catalytic Hydrogenation - The Clean and Mild Approach

Catalytic hydrogenation is the most common and generally the mildest method for Z-group removal. This technique involves the use of a metal catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.

Mechanism of Action: The reaction proceeds via hydrogenolysis, where the benzyl C-O bond of the carbamate is cleaved by hydrogen on the surface of the catalyst. The byproducts of this reaction are toluene and carbon dioxide, which are volatile and easily removed, simplifying the workup procedure.

Workflow for Z-Group Deprotection by Catalytic Hydrogenation

cluster_setup Reaction Setup cluster_reaction Hydrogenolysis cluster_workup Work-up & Isolation start Z-Nle-Peptide solvent Dissolve in appropriate solvent (e.g., MeOH, EtOH, DMF) start->solvent catalyst Add Pd/C catalyst (5-10 mol%) solvent->catalyst hydrogen Introduce Hydrogen Source (H2 gas or transfer agent) catalyst->hydrogen stir Stir vigorously at RT hydrogen->stir monitor Monitor reaction by HPLC/TLC stir->monitor filter Filter through Celite to remove catalyst monitor->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate product H-Nle-Peptide concentrate->product

Caption: A streamlined workflow for the removal of the Z-group via catalytic hydrogenation.

Protocols for Catalytic Hydrogenation

Protocol 1.1: Standard Catalytic Hydrogenation with H₂ Gas

  • Dissolution: Dissolve the Z-Nle-peptide in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or N,N-dimethylformamide (DMF). The choice of solvent should be based on the solubility of the peptide.

  • Catalyst Addition: To the solution, carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% relative to the peptide).

  • Hydrogenation: The reaction vessel is then placed under an atmosphere of hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator apparatus.

  • Reaction: The mixture is stirred vigorously at room temperature.

  • Monitoring: The progress of the deprotection is monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). A successful reaction will show the disappearance of the starting material and the appearance of a more polar product.

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the deprotected H-Nle-peptide.

Protocol 1.2: Catalytic Transfer Hydrogenation

For situations where handling H₂ gas is not ideal, catalytic transfer hydrogenation offers a convenient alternative.[2] In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of the catalyst.

  • Dissolution: Dissolve the Z-Nle-peptide in a suitable solvent (e.g., MeOH or EtOH).

  • Hydrogen Donor: Add a hydrogen donor such as ammonium formate, formic acid, or 1,4-cyclohexadiene.[2][3] Formic acid is often a good choice as it can also help to solubilize the peptide.[2]

  • Catalyst Addition: Add 10% Pd/C catalyst.

  • Reaction: The reaction mixture is stirred at room temperature.

  • Monitoring & Work-up: Follow steps 5-7 from Protocol 1.1.

Expertise & Experience:

  • Catalyst Poisoning: Be aware that sulfur-containing residues (methionine, cysteine) can poison the palladium catalyst, reducing its efficacy. If your peptide contains these residues, you may need to use a larger amount of catalyst or a more specialized, poison-resistant catalyst.

  • Solvent Choice: While MeOH and EtOH are common solvents, for larger or more hydrophobic peptides, DMF may be necessary to ensure complete dissolution. However, be mindful that DMF can sometimes slow down the reaction rate.

  • Norleucine Side Chain Stability: The n-butyl side chain of norleucine is aliphatic and chemically inert under the mild conditions of catalytic hydrogenation, ensuring its integrity throughout the deprotection process.

Method 2: Acidolysis - The Robust Alternative

Acidolysis provides a powerful alternative for Z-group deprotection, particularly when catalytic hydrogenation is not feasible (e.g., due to the presence of other reducible functional groups in the peptide).

Mechanism of Action: Strong acids, such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA) in combination with a Lewis acid like trimethylsilyl bromide (TMSBr), cleave the benzyl C-O bond through an SN2 or SN1-type mechanism.

Workflow for Z-Group Deprotection by Acidolysis

cluster_setup Reaction Setup cluster_reaction Acid-Mediated Cleavage cluster_workup Work-up & Isolation start Z-Nle-Peptide acid Add acidolysis reagent (e.g., HBr/AcOH) start->acid stir Stir at RT acid->stir monitor Monitor reaction by HPLC/TLC stir->monitor precipitate Precipitate peptide with cold diethyl ether monitor->precipitate filter Collect precipitate by filtration precipitate->filter product H-Nle-Peptide•HBr filter->product

Caption: A general workflow for the acid-mediated deprotection of the Z-group.

Protocols for Acidolysis

Protocol 2.1: Deprotection with HBr in Acetic Acid

  • Reaction Setup: To the Z-Nle-peptide, add a solution of 33% HBr in acetic acid at room temperature.

  • Reaction: Stir the mixture. The reaction is typically complete within 30-60 minutes.

  • Monitoring: Monitor the reaction by HPLC or TLC.

  • Isolation: Upon completion, add the reaction mixture to a large volume of cold diethyl ether to precipitate the peptide hydrobromide salt.

  • Work-up: Collect the precipitate by filtration and wash with cold ether to remove residual reagents.

Protocol 2.2: Deprotection with TMSBr in TFA

This method is particularly useful for more complex peptides and can be part of a global deprotection strategy.[4]

  • Reagent Preparation: Prepare a cleavage cocktail of TFA and TMSBr, often with scavengers like thioanisole or ethanedithiol to protect sensitive residues.[5]

  • Reaction: Add the cleavage cocktail to the peptide and stir at room temperature. Reaction times can vary from 1 to 4 hours.

  • Monitoring and Work-up: Follow steps 3-5 from Protocol 2.1.

Expertise & Experience:

  • Side Reactions: Acidolysis is a harsher method than catalytic hydrogenation and can lead to side reactions, especially with sensitive amino acids like tryptophan and tyrosine. The inclusion of scavengers is crucial to mitigate these risks.

  • Orthogonality: While the Z-group is generally stable to TFA used for Boc deprotection, prolonged exposure or the use of stronger acid systems can lead to its cleavage. Careful planning of the protecting group strategy is essential.

  • Norleucine Stability: The aliphatic side chain of norleucine is stable under these acidic conditions.

Comparative Analysis of Deprotection Methods

ParameterCatalytic HydrogenationAcidolysis (HBr/AcOH or TMSBr/TFA)
Reaction Conditions Mild (Room temperature, neutral pH)Harsh (Strongly acidic)
Byproducts Toluene, CO₂ (Volatile, easily removed)Benzyl bromide, other non-volatile byproducts
Work-up Simple filtrationPrecipitation and washing required
Compatibility Sensitive to catalyst poisons (e.g., sulfur)Incompatible with acid-labile protecting groups
Potential Side Reactions MinimalAlkylation of sensitive residues (e.g., Trp, Tyr)
Typical Yields Generally high (>90%)Variable, can be lower due to side reactions

Analytical Monitoring and Characterization: Ensuring Success

Rigorous analytical monitoring is essential to confirm the complete removal of the Z group and to assess the purity of the resulting peptide.

High-Performance Liquid Chromatography (HPLC):

  • Monitoring Reaction Progress: Reversed-phase HPLC is the primary tool for monitoring the deprotection reaction. The removal of the hydrophobic Z group results in a significant decrease in the retention time of the peptide.[6] A typical analysis would involve injecting aliquots of the reaction mixture at different time points and observing the disappearance of the starting material peak and the appearance of the product peak at an earlier retention time.

  • Purity Assessment: After work-up, the purity of the final deprotected peptide is determined by integrating the peak area of the product in the HPLC chromatogram.

Mass Spectrometry (MS):

  • Confirmation of Deprotection: Mass spectrometry is used to confirm the identity of the deprotected peptide. The mass spectrum of the product will show a molecular ion peak corresponding to the mass of the peptide without the Z group. The mass difference between the starting material and the product should correspond to the mass of the benzyloxycarbonyl group (134.04 Da).

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm that no modifications to other amino acid residues have occurred during the deprotection process.[7][8]

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Incomplete Deprotection (Catalytic Hydrogenation) Catalyst poisoning (e.g., by sulfur-containing residues).Increase catalyst loading or use a poison-resistant catalyst.
Poor solubility of the peptide.Switch to a better solvent (e.g., DMF) or use a co-solvent system.
Side Product Formation (Acidolysis) Alkylation of sensitive residues by carbocations.Add appropriate scavengers (e.g., thioanisole, triisopropylsilane) to the cleavage cocktail.
Low Yield Incomplete reaction.Optimize reaction time and temperature.
Loss of product during work-up.Ensure efficient precipitation and careful handling of the product.
Diketopiperazine Formation Intramolecular cyclization after deprotection of the N-terminal residue.This is more likely to occur if the deprotected N-terminal residue is followed by proline. Proceed to the next coupling step as quickly as possible after deprotection and neutralization.[9][10][11]

Conclusion

The deprotection of the Z group from a newly incorporated Z-Nle-Osu residue is a critical step that requires careful consideration of the overall synthetic strategy. Both catalytic hydrogenation and acidolysis are viable methods, each with its own set of advantages and disadvantages. Catalytic hydrogenation is generally the preferred method due to its mild reaction conditions and clean byproducts. However, acidolysis provides a robust alternative when hydrogenation is not feasible. By understanding the mechanisms, following detailed protocols, and employing rigorous analytical monitoring, researchers can confidently and efficiently deprotect the Z group and proceed with the synthesis of their target peptide, paving the way for further advancements in drug discovery and development.

References

  • Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of Chemical Research, Synopses, (7), 108.
  • Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196.
  • Fujii, N., Otaka, A., Sugiyama, N., Hatano, M., & Yajima, H. (1987). Studies on Peptides. CL. Evaluation of a new deprotecting procedure for peptide synthesis. Chemical & Pharmaceutical Bulletin, 35(9), 3880-3883.
  • Sparrow, J. T., & Monera, O. D. (1996). Improvements to the TMSBr method of peptide resin deprotection and cleavage: application to large peptides. Peptide research, 9(5), 218–22.
  • Yajima, H., Fujii, N., Funakoshi, S., Watanabe, T., Murayama, E., & Otaka, A. (1988). Trimethylsilyl bromide and trimethylsilyl trifluoromethanesulfonate as new, efficient deprotecting reagents for peptide synthesis. Tetrahedron, 44(3), 805-819.
  • Nomizu, M., Inagaki, Y., Yamashita, K., & Inagaki, Y. (1991). A two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin, 39(10), 2569-2573.
  • Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194-4196.
  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Schmidt, M., Krause, E., Beyermann, M., & Bienert, M. (1995). Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. Peptide research, 8(4), 238–242.
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Medzihradszky, K. F. (2005). Peptide sequence analysis. In Proteome analysis (pp. 209-236). Humana Press.
  • Krokhin, O. V. (2006). Sequence-specific retention calculator. Algorithm for peptide retention prediction in ion-pair RP-HPLC: application to 300- and 100-Å pore size C18 sorbents. Analytical chemistry, 78(22), 7785-7795.
  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]

  • Wünsch, E., Wendlberger, G., & Deimer, K. H. (1976). [The synthesis of motilin, I: Preparation of the sequence fragments 9 - 22 of [13-norleucine]motilin and [13-leucine]motilin (author's transl)]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 357(3), 447–458.
  • ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts. Helvetica Chimica Acta, 56(5), 1476-1482.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
  • Atherton, E., & Sheppard, R. C. (1989). Solid phase peptide synthesis: a practical approach. IRL press.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255-266.
  • Biemann, K. (1990). Sequencing of peptides by tandem mass spectrometry. Methods in enzymology, 193, 455-479.
  • Mant, C. T., & Hodges, R. S. (Eds.). (2019).
  • LifeTein. (2025). Unnatural Amino Acids: Norleucine. Retrieved from [Link]

  • Bodanszky, M. (2012). Peptide chemistry: a practical textbook. Springer Science & Business Media.
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  • Li, P., & Roller, P. P. (2002). Diketopiperazine formation in solid-phase peptide synthesis. Molecular diversity, 6(1), 1-28.

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Application Notes & Protocols: The Strategic Application of Z-Nle-OSu in the Synthesis of Advanced Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of therapeutic peptides demands exacting precision and the strategic selection of reagents to ensure yield, purity, and biological activity. This document provides an in-depth guide to the application of N-α-carbobenzoxy-L-norleucine N-hydroxysuccinimide ester (Z-Nle-OSu), a critical building block and modifying agent in modern peptide chemistry. We will explore the underlying chemical principles that make Z-Nle-OSu a superior choice for specific applications, provide validated, step-by-step protocols for its use in both solid-phase and solution-phase synthesis, and discuss its role in the development of next-generation peptide therapeutics. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and manufacturing of peptide-based drugs.

Introduction: The Unique Role of Norleucine in Therapeutic Peptides

Norleucine (Nle), an isomer of leucine, is a non-proteinogenic amino acid that has garnered significant interest in therapeutic peptide design. Its linear, unbranched side chain makes it a valuable surrogate for methionine, effectively eliminating the risk of oxidation that plagues methionine-containing peptides and compromises their stability and shelf-life. The incorporation of norleucine can therefore enhance the chemical robustness and therapeutic potential of a peptide drug.[1][2][3]

The reagent at the center of this guide, Z-Nle-OSu, provides a highly efficient method for introducing the Z-Nle moiety. The N-hydroxysuccinimide (OSu) ester is a well-established active ester that reacts efficiently and cleanly with primary and secondary amines under mild conditions to form stable amide bonds.[4] The carbobenzoxy (Z) group serves as a readily cleavable protecting group for the α-amine of norleucine, which can be removed via catalytic hydrogenation, allowing for further peptide chain elongation or modification.[5][6]

Key Advantages of Z-Nle-OSu:

  • Enhanced Stability: Introduces the oxidation-resistant norleucine residue, which can increase a peptide's resistance to enzymatic degradation.[1][2]

  • High Reactivity & Selectivity: The OSu ester ensures efficient coupling to amine groups.[4]

  • Orthogonal Protection: The Z-group is stable to the acidic conditions often used for Boc-group removal and the basic conditions for Fmoc-group removal, offering valuable orthogonality in complex synthesis strategies.[5][7]

  • Improved Pharmacokinetics: The lipophilic nature of the norleucine side chain can modulate the pharmacokinetic properties of a peptide, potentially improving cell membrane permeability and serum half-life.[2][8]

Chemical Principles and Reaction Mechanism

The utility of Z-Nle-OSu is rooted in the principles of active ester chemistry. The N-hydroxysuccinimide group is an excellent leaving group, significantly increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by the free amine of a target molecule (e.g., the N-terminus of a peptide or the side chain of a lysine residue).

Diagram 1: General Reaction Mechanism

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products Z_Nle_OSu Z-Nle-OSu (N-α-carbobenzoxy-L-norleucine N-hydroxysuccinimide ester) Reaction_Step Nucleophilic Acyl Substitution Z_Nle_OSu->Reaction_Step Peptide_NH2 R-NH2 (Peptide with free amine) Peptide_NH2->Reaction_Step Z_Nle_Peptide Z-Nle-NH-R (Z-protected Peptide) Reaction_Step->Z_Nle_Peptide NHS NHS (N-hydroxysuccinimide byproduct) Reaction_Step->NHS + Byproduct

Caption: Nucleophilic attack of a primary amine on the activated carbonyl of Z-Nle-OSu.

The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is often facilitated by the addition of a non-nucleophilic base, like diisopropylethylamine (DIPEA), to ensure the attacking amine is in its deprotonated, more nucleophilic state.[9]

Core Applications and Protocols

Application 1: N-Terminal Modification of Peptides

Modifying the N-terminus of a peptide with Z-Nle can serve multiple purposes, including enhancing stability, increasing lipophilicity, or acting as a protected building block for further synthesis.[10]

Protocol 3.1.1: N-Terminal Acylation of a Resin-Bound Peptide

This protocol assumes a peptide has been synthesized on a solid support (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS), and the final N-terminal Fmoc group has been removed.[11][12]

Materials:

  • Peptide-on-resin (100 mg, ~0.1 mmol scale)

  • Z-Nle-OSu (e.g., from suppliers like Creative Peptides or others)[13]

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Syringe reactor with a frit

  • Shaker/vortexer

Procedure:

  • Resin Swelling: Swell the peptide-on-resin in DMF (2 mL) for 30 minutes in the syringe reactor. Drain the DMF.

  • Deprotection (if necessary): If the N-terminus is still Fmoc-protected, treat the resin with 20% piperidine in DMF (2 mL) for 5 minutes, drain, and repeat with a fresh 2 mL portion for 15 minutes.[12]

  • Washing: Wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and finally DMF (3 x 2 mL) to remove residual piperidine.[9]

  • Coupling Reaction:

    • Dissolve Z-Nle-OSu (3 equivalents, ~0.3 mmol, adjust based on actual resin loading) in anhydrous DMF (1.5 mL).

    • Add DIPEA (3 equivalents, ~0.3 mmol) to the Z-Nle-OSu solution.

    • Add the activated solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, extend the reaction time or add another equivalent of Z-Nle-OSu.

  • Final Washing: Once the reaction is complete, drain the coupling solution. Wash the resin extensively with DMF (5 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

  • Drying: Dry the resin under a stream of nitrogen and then under high vacuum for at least 1 hour before proceeding to cleavage or Z-group deprotection.

Diagram 2: Workflow for N-Terminal Capping on Solid Support

G Start Start: Fmoc-Peptide-Resin Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Couple 4. Couple Z-Nle-OSu (with DIPEA in DMF) Wash1->Couple Monitor 5. Monitor Reaction (Kaiser Test) Couple->Monitor Monitor->Couple Test Positive (Re-couple) Wash2 6. Final Wash (DMF, DCM, MeOH) Monitor->Wash2 Test Negative Dry 7. Dry Resin Wash2->Dry End End: Z-Nle-Peptide-Resin Dry->End

Caption: Step-by-step workflow for the solid-phase N-terminal modification using Z-Nle-OSu.

Application 2: Synthesis of Z-Nle-Containing Peptide Fragments in Solution

For larger-scale synthesis or the creation of specific peptide fragments, solution-phase synthesis can be advantageous. Z-Nle-OSu is an excellent reagent for coupling to the N-terminus of a peptide ester in solution.[14]

Protocol 3.2.1: Solution-Phase Coupling

Materials:

  • H-Peptide-OMe (or other ester, 1.0 equivalent)

  • Z-Nle-OSu (1.1 equivalents)

  • Triethylamine (TEA) or DIPEA (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve the peptide ester (H-Peptide-OMe) in anhydrous THF or DMF.

  • Base Addition: Add TEA or DIPEA to the solution and stir for 5-10 minutes at room temperature.

  • Coupling: Add Z-Nle-OSu as a solid or a concentrated solution in the reaction solvent.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Re-dissolve the residue in ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure Z-Nle-Peptide-OMe.

Deprotection of the Z-Group

The removal of the carbobenzoxy (Z) group is a critical step to either reveal the final N-terminus or to allow for further chain elongation. The most common and effective method is catalytic hydrogenation.[5][6]

Protocol 4.1: Catalytic Hydrogenolysis

Materials:

  • Z-Nle-Peptide

  • Palladium on carbon (Pd/C, 10% w/w)

  • Methanol (MeOH) or Acetic Acid (AcOH)

  • Hydrogen source (H₂ gas balloon or Parr hydrogenator)

  • Celite pad for filtration

Procedure:

  • Dissolution: Dissolve the Z-protected peptide in a suitable solvent like methanol or acetic acid.

  • Catalyst Addition: Carefully add the Pd/C catalyst (typically 10-20% by weight relative to the peptide). The mixture should be under an inert atmosphere (e.g., nitrogen or argon) before introducing hydrogen.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure (e.g., using a balloon) or perform the reaction in a Parr apparatus at a specified pressure (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-16 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate in vacuo to obtain the deprotected peptide (H-Nle-Peptide).

Table 1: Comparison of Common Deprotection Conditions for Z-Group

MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic Hydrogenolysis H₂, Pd/C, in MeOH or AcOHClean, high-yield, byproducts are toluene and CO₂.[5][6]Not compatible with sulfur-containing residues (Met, Cys); catalyst can be pyrophoric.
Strong Acidolysis HBr in Acetic Acid (33%)Fast and effective.[5]Harsh conditions can cleave other acid-labile groups and cause side reactions.
Transfer Hydrogenolysis Ammonium formate, Pd/C, in MeOHAvoids the use of gaseous H₂.Can be slower; requires removal of formate salts.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test remains positive, it may indicate steric hindrance at the N-terminus or aggregation of the peptide chains. Consider increasing the reaction temperature to 40°C or using a more potent coupling agent in conjunction with Z-Nle-OH, such as HBTU/HOBt, though this moves away from the direct use of the OSu ester.[12]

  • Racemization: While Z-protected amino acids are generally resistant to racemization, the use of excessive base or elevated temperatures can increase this risk. It is crucial to use the minimum necessary amount of base (typically 1-2 equivalents).[5]

  • Solubility Issues: Z-Nle-peptides can exhibit poor solubility in common solvents due to the hydrophobic nature of both the Z-group and the norleucine side chain. It may be necessary to use solvent mixtures (e.g., DMF/DCM) or additives to maintain solubility.

Conclusion

Z-Nle-OSu is a versatile and highly effective reagent for the strategic incorporation of norleucine into therapeutic peptides. Its high reactivity, compatibility with standard peptide synthesis workflows, and the orthogonal nature of the Z-protecting group make it an invaluable tool for medicinal chemists. By leveraging Z-Nle-OSu to replace oxidation-prone methionine residues or to modulate the pharmacokinetic profile of a peptide, researchers can significantly enhance the drug-like properties of their therapeutic candidates, paving the way for more stable and effective treatments.[15][16]

References

  • Vertex AI Search. (2024). The Role of L-Norleucine in Custom Peptide Synthesis and Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols: Boc-D-norleucine as a Building Block for Bioactive Peptides.
  • Vertex AI Search. (2024). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • LifeTein Peptide Blog. (2025).
  • BenchChem. (2025). N-Methyl-L-norleucine: A Technical Guide for Researchers and Drug Developers.
  • BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Glu-OBzl.
  • Vertex AI Search. (2024). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Maximizing Peptide Purity: The Power of Z(2-Cl)-OSu as a Capping Agent in SPPS.
  • PubMed. (1987). Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Z-Pro-OSu in Modern Peptide Synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peptide Synthesis with Z-Lys(Z)-OSu.
  • PubMed. (n.d.).
  • PubMed. (1970).
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Electronic Journal of Biotechnology. (n.d.).
  • BenchChem. (2025). Literature review of Z-Ser(tbu)
  • PubMed. (n.d.). Therapeutic application of peptides and proteins: parenteral forever?.
  • GenScript. (n.d.). Peptide Modifications. Retrieved from [Link]

  • ChemRxiv. (2025). to C-Peptide Synthesis, Arguably the Future for Sustainable Production.
  • PubMed. (n.d.). Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins.
  • YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.
  • YouTube. (2021). osu! khz's stream STAMINA and SPEED guide | A FULL Streaming Guide.

Sources

Application Note & Protocol: A Comprehensive Guide to Monitoring Z-Nle-Osu Coupling Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for researchers, scientists, and drug development professionals to effectively monitor the coupling efficiency of Z-Nle-Osu (N-α-Benzyloxycarbonyl-L-norleucine N-hydroxysuccinimide ester). The successful conjugation of this protected, non-canonical amino acid to a primary amine is critical for the synthesis of novel peptides, antibody-drug conjugates (ADCs), and other targeted therapeutics. Inefficient coupling can lead to the generation of deletion sequences and complex impurities, significantly impacting yield and downstream purification. This document outlines the core reaction principles and offers a suite of validated protocols—from rapid qualitative assessments to rigorous quantitative analyses—to ensure optimal reaction outcomes and product quality.

Introduction: The Importance of Monitoring Coupling Reactions

Z-Nle-Osu is a valuable reagent used to introduce the non-proteogenic amino acid norleucine into a peptide sequence or to conjugate it to a larger biomolecule. The N-terminal benzyloxycarbonyl (Z) group provides temporary protection, while the N-hydroxysuccinimide (Osu) ester is a highly efficient activating group for forming stable amide bonds with primary amines.

Achieving near-quantitative coupling efficiency (>99%) is paramount in multi-step syntheses, as even minor inefficiencies compound to drastically reduce the final yield of the desired product.[1] Therefore, robust in-process monitoring is not an optional step but a cornerstone of a successful synthesis strategy. This guide provides the rationale and step-by-step methodologies for four key monitoring techniques:

  • Qualitative Analysis: Kaiser Test (for solid-phase synthesis)

  • Quantitative Analysis (Solution-Phase): TNBSA Assay

  • Quantitative Analysis (Chromatographic): RP-HPLC

  • Confirmatory Analysis: LC-MS

The Chemistry of Z-Nle-Osu Coupling

The coupling reaction is a classic example of nucleophilic acyl substitution. The unprotonated primary amine of the target molecule (e.g., the N-terminus of a peptide chain) acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the Osu ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the stable N-hydroxysuccinimide leaving group and forming a robust amide bond.[2][3]

The efficiency of this desired aminolysis reaction is in direct competition with hydrolysis of the Osu ester by water or hydroxide ions in the reaction buffer.[4] The reaction rate is highly pH-dependent; alkaline conditions (pH 8.0-9.0) favor the deprotonated, nucleophilic state of the primary amine, accelerating the coupling. However, excessively high pH also accelerates hydrolysis, reducing the reagent's half-life.[4]

Figure 1: Z-Nle-Osu coupling reaction mechanism.

Comparative Analysis of Monitoring Protocols

The choice of monitoring protocol depends on the synthesis method (solid-phase vs. solution), the required level of accuracy, and available instrumentation.

Method Principle Data Type Speed Use Case Pros Cons
Kaiser Test Ninhydrin reacts with primary amines to form a colored complex (Ruhemann's purple).[5]Qualitative / Semi-Quantitative~5-10 minSolid-Phase Peptide Synthesis (SPPS)Fast, highly sensitive for primary amines, simple visual readout.[6]Not reliable for N-terminal proline; can give false positives; uses toxic reagents (KCN, pyridine).[7]
TNBSA Assay TNBSA reacts with primary amines to form a yellow, soluble chromophore measured at ~335 nm.Quantitative~2 hoursSolution-phase reactions; quantifying amine concentration.High sensitivity; spectrophotometric readout is straightforward.Amine-containing buffers (Tris, glycine) interfere; requires standard curve.
RP-HPLC Separates components based on hydrophobicity. Reaction progress is tracked by the disappearance of reactants and appearance of the product peak.[8]Quantitative20-40 min per runGold standard for both solid-phase (after cleavage) and solution-phase monitoring.High resolution; provides purity information; quantifies reactants and products simultaneously.[9]Requires method development; higher equipment cost.
LC-MS Combines HPLC separation with mass spectrometry detection.[10]Quantitative & Confirmatory20-40 min per runDefinitive identification of product and byproducts.Provides molecular weight confirmation of peaks, increasing confidence in results; high sensitivity.[10]Highest equipment cost; requires specialized expertise.

Detailed Experimental Protocols

Protocol 1: Kaiser Test (for Solid-Phase Peptide Synthesis)

This test provides a rapid qualitative assessment of free primary amines on the resin support. A positive result (blue beads/solution) after a coupling step indicates failure, while a negative result (yellow/colorless) indicates success.[6]

Reagents:

  • Reagent A: 5 g Ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g Phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN (aqueous) diluted in 98 mL of pyridine.

Procedure:

  • Collect a small sample of resin beads (approx. 5-10 mg) in a clean glass test tube.

  • Wash the beads thoroughly with Dimethylformamide (DMF) to remove any residual reagents, followed by ethanol, and dry the beads.

  • Prepare a reference tube with a sample of resin known to have free amines (e.g., post-deprotection) as a positive control, and a sample of fully capped resin as a negative control.

  • To each tube, add 2-3 drops of Reagent A, Reagent B, and Reagent C.

  • Heat the tubes in a heating block or boiling water bath at 100-110°C for 5 minutes.[5]

  • Remove the tubes and observe the color of the beads and the solution against a white background.

Interpretation:

  • Intense Blue Beads & Solution: Failed coupling. Significant amount of free amine remains. Recouple is necessary.

  • Colorless/Yellow Beads & Solution: Complete coupling. Proceed to the next step.

  • Slightly Blue Beads, Colorless Solution: Incomplete coupling. Consider extending coupling time or performing a second coupling.[6]

Protocol 2: TNBSA Assay (for Solution-Phase Reactions)

This spectrophotometric assay quantifies the reduction of primary amines in solution as the coupling reaction proceeds.

Reagents:

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5. Crucially, do not use buffers containing primary amines like Tris or Glycine.

  • TNBSA Reagent: 0.01% (w/v) 2,4,6-Trinitrobenzenesulfonic acid in Reaction Buffer. Prepare fresh.

  • Quenching Solution: 10% Sodium Dodecyl Sulfate (SDS).

  • Stop Solution: 1 N HCl.

  • Standard: A known concentration of your starting amine-containing material (e.g., 1 mg/mL).

Procedure:

  • Standard Curve: Prepare a dilution series of your amine standard in the Reaction Buffer (e.g., from 0 to 200 µg/mL).

  • Reaction Sampling: At various time points (e.g., t=0, 30 min, 1 hr, 2 hr), carefully withdraw an aliquot of the reaction mixture. Immediately dilute it into the Reaction Buffer to a concentration within the range of your standard curve. This dilution also serves to slow the reaction.

  • Assay: In a microplate or cuvettes:

    • Add 0.5 mL of each standard or diluted sample.

    • Add 0.25 mL of the 0.01% TNBSA Reagent. Mix well.

    • Incubate at 37°C for 2 hours.

    • Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to stop the reaction.

  • Measurement: Read the absorbance of all samples and standards at 335 nm.

Interpretation:

  • Plot the absorbance of the standards versus their concentration to generate a standard curve.

  • Use the standard curve to determine the concentration of free amine in your diluted reaction aliquots at each time point.

  • Calculate the coupling efficiency as a function of time: Efficiency (%) = [ 1 - (Amine Conc. at time t / Amine Conc. at time 0) ] x 100

Protocol 3: RP-HPLC Monitoring

This is the most robust method for tracking reaction progress, allowing simultaneous quantification of starting materials and product.

Instrumentation & Reagents:

  • HPLC System: With UV detector and gradient pump.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A wide-pore (300 Å) column is recommended for larger peptides.[8]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[8]

  • Detection: UV at 214 nm (peptide backbone) and 280 nm (for aromatic residues like the Z-group).

Procedure:

  • Standard Runs: Before starting the reaction, inject analytical standards of your starting amine and the Z-Nle-Osu reagent to determine their individual retention times.

  • Reaction Sampling: At various time points, take a small aliquot of the reaction mixture.

  • Sample Preparation:

    • For Solution-Phase: Quench the reaction by diluting the aliquot in Mobile Phase A.

    • For Solid-Phase: Take a few resin beads, wash them, and perform a rapid cleavage (e.g., with 95% TFA). Evaporate the TFA and redissolve the residue in Mobile Phase A.

    • Filter all samples through a 0.22 µm syringe filter before injection.[8]

  • Chromatography:

    • Flow Rate: 1.0 mL/min.

    • Gradient: Develop a linear gradient suitable for separating your reactants and product. A good starting point is 5% to 95% B over 20 minutes. This can be optimized to a shallower gradient for better resolution around the elution times of your key components.[8]

    • Inject the prepared samples.

Interpretation:

  • Monitor the chromatograms over time. You should observe the peak area of the starting amine decreasing while a new peak, corresponding to the Z-Nle-conjugated product, increases.[8]

  • Reaction completion is indicated when the peak for the limiting reagent is no longer detectable.

  • Calculate percent conversion by comparing the peak area of the product to the total area of all relevant peaks (reactant and product).[11]

Protocol 4: LC-MS Analysis

LC-MS provides definitive confirmation by verifying the molecular weight of the product peak observed in HPLC.

Procedure:

  • The sample preparation and HPLC method are identical to Protocol 3. The column eluent is directed into a mass spectrometer.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typical for peptides and conjugates.

    • Mass Range: Scan a range that includes the expected molecular weights of all reactants and the product.

    • Analysis: Extract the ion chromatograms for the specific m/z values of the starting materials and the expected product.

Interpretation:

  • Confirm that the HPLC peak identified as the product has the correct mass-to-charge ratio (m/z) for the Z-Nle-conjugated molecule.

  • LC-MS is invaluable for identifying unexpected peaks as byproducts (e.g., hydrolyzed Z-Nle-Osu) or impurities.[10]

Workflow and Troubleshooting

A systematic workflow ensures efficient and accurate monitoring.

G cluster_methods Analytical Methods cluster_outcomes Decision Points start Start Coupling Reaction (Z-Nle-Osu + Amine) take_sample Take Reaction Aliquot (t = x hours) start->take_sample choose_method Select Monitoring Method take_sample->choose_method kaiser Kaiser Test (Solid-Phase) choose_method->kaiser Qualitative hplc RP-HPLC Analysis choose_method->hplc Quantitative interpret Interpret Results kaiser->interpret lcms LC-MS Analysis hplc->lcms Confirmation lcms->interpret complete Reaction Complete? (>99% Conversion) interpret->complete incomplete Incomplete Reaction (<99% Conversion) complete->incomplete No proceed Proceed to Next Step (Deprotection / Purification) complete->proceed Yes troubleshoot Troubleshoot & Optimize (e.g., Recouple, Change Solvent) incomplete->troubleshoot troubleshoot->start Retry Reaction

Figure 2: General workflow for monitoring Z-Nle-Osu coupling.

Common Problems & Solutions:

  • Problem: Kaiser test remains strongly positive after coupling. HPLC shows a large peak for the starting amine.

    • Cause: Inefficient coupling.

    • Solution: Perform a second coupling with fresh reagents. If the problem persists, the peptide sequence may be aggregating on the resin. Try switching to a more effective solvent like N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts.[6]

  • Problem: HPLC shows the disappearance of starting amine but multiple new product peaks.

    • Cause: Side reactions or instability of the product. The Z-group can be sensitive to certain conditions.

    • Solution: Use LC-MS to identify the byproducts. Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side product formation.

  • Problem: HPLC shows a broad, tailing product peak.

    • Cause: Poor chromatography, possibly due to sample overload or secondary interactions with the column.

    • Solution: Inject a smaller amount of sample. Optimize the HPLC gradient (make it shallower) or adjust the mobile phase pH.[12]

References

  • Amrita University. (2011, January 14). Quantitative estimation of amino acids by Ninhydrin method [Video]. YouTube. [Link]

  • Microbe Notes. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. [Link]

  • Cline, G. W., & Hanna, S. B. (1988). Kinetics and Mechanisms of the Aminolysis of N-Hydroxysuccinimide Esters in Aqueous Buffers. Journal of Organic Chemistry, 53(15), 3583–3586. [Link]

  • Virtual Labs. (n.d.). Quantitative Estimation of Amino Acids by Ninhydrin. Amrita Vishwa Vidyapeetham. [Link]

  • LCGC International. (2018, September 1). LC–MS Peptide Mapping: Where to Start and What It Can Tell Us. [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]

  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. [Link]

  • PubMed. (2003). Reaction monitoring of enzyme-catalyzed ester cleavage by time-resolved fluorescence and electrospray mass spectrometry: method development and comparison. [Link]

  • National Center for Biotechnology Information. (n.d.). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. [Link]

  • AxisPharm. (n.d.). Bioconjugation Analytical Method Development. [Link]

  • National Center for Biotechnology Information. (2023, June 2). Multi-Attribute Monitoring Method for Process Development of Engineered Antibody for Site-Specific Conjugation. [Link]

  • Journal of the American Chemical Society. (1987). The aminolysis of N-hydroxysuccinimide esters. A structure-reactivity study. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • The Journal of Organic Chemistry. (2023, January 10). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. [Link]

  • PubMed Central. (n.d.). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. [Link]

  • ResearchGate. (n.d.). Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography. [Link]

  • Reddit. (2020, May 9). HPLC data analysis. r/chemistry. [Link]

  • ResearchGate. (n.d.). How we relate yield and conversion terms if raw material is analysed by hplc and product is analysed by GC MS?. [Link]

  • National University of Ireland. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Link]

  • ResearchGate. (n.d.). Figure s1 : Peptide characterization by HPLC and LCMS. [Link]

  • Chrom Tech, Inc. (2025, October 16). How to Interpret and Analyze Chromatogram Data for Accurate Results. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • ACS Publications. (2016, April 14). Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students. [Link]

  • SYNFORM. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. [Link]

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  • PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides. [Link]

  • Anapharm Bioanalytics. (2025, October 29). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]

  • National Center for Biotechnology Information. (n.d.). Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control. [Link]

  • Archipel UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. [Link]

  • Analytical Chemistry. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • ResearchGate. (n.d.). Moving beyond preparative reverse phase HPLC for peptide purification. [Link]

  • Accelerated Technology Laboratories, Inc. (2022, October 2). Accelerating Reaction Development through Open-Source HPLC Data Analysis. [Link]

  • ResearchGate. (2018, June 22). What are the possible reasons for false positive results in Kaiser test?. [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of Z-Nle-OSu for the Synthesis of Advanced Peptide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The design and synthesis of peptide libraries are cornerstone activities in modern drug discovery and chemical biology. The incorporation of non-proteinogenic amino acids is a key strategy for modulating the pharmacological properties of peptide leads. Norleucine (Nle), an isomer of leucine, is a particularly valuable building block used to enhance metabolic stability and fine-tune biological activity.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective use of N-α-benzyloxycarbonyl-L-norleucine N-hydroxysuccinimide ester (Z-Nle-OSu) in the construction of diverse peptide libraries through both solid-phase and solution-phase methodologies. We will explore the underlying chemical principles, provide validated, step-by-step protocols, and offer comprehensive troubleshooting guidance to ensure robust and reproducible outcomes.

Introduction: The Rationale for Norleucine in Peptide Design

Norleucine is a non-natural amino acid with a linear, unbranched four-carbon side chain.[3] Its structural similarity to leucine and methionine makes it an excellent probe for studying structure-activity relationships (SAR).[1] The primary motivations for incorporating Nle into peptide sequences are:

  • Enhanced Enzymatic Stability: Methionine residues are susceptible to oxidation, which can inactivate a peptide. Replacing methionine with the isosteric but chemically inert norleucine can prevent this oxidative degradation, thereby increasing the peptide's shelf-life and in vivo half-life.[2] Furthermore, the unnatural structure of Nle can confer resistance to degradation by proteases that recognize canonical L-amino acids.[3]

  • Modified Biological Activity: The subtle structural difference between Nle and its natural counterparts (leucine, isoleucine, methionine) can alter a peptide's binding affinity for its target receptor or enzyme.[4] This allows for the fine-tuning of a peptide's pharmacological profile. For instance, substituting methionine with norleucine in amyloid-β peptides has been shown to reduce their neurotoxic effects, highlighting its therapeutic potential.[1]

  • Conformational Control: The hydrophobicity and steric profile of the Nle side chain can influence the secondary structure of peptides, which is often critical for their function.[3][4]

The Chemistry of Z-Nle-OSu: A Dual-Function Reagent

Z-Nle-OSu is an intelligently designed building block optimized for efficient peptide synthesis. Its utility stems from two key chemical features: the Z-protecting group and the OSu-activating group.

  • The N-α-Benzyloxycarbonyl (Z) Protecting Group: The Z-group (also abbreviated Cbz) is a well-established carbamate-based protecting group for the α-amino functionality of the norleucine.[5][6] It is stable under the basic conditions used for Fmoc-deprotection in standard solid-phase peptide synthesis (SPPS), making it a component of an "orthogonal" protection strategy.[7][8] The Z-group is typically removed under reductive conditions (e.g., catalytic hydrogenolysis) or with strong acids, which do not affect many other protecting groups.[9][10]

  • The N-Hydroxysuccinimide (OSu) Ester: The carboxyl group of Z-Nle is activated as an N-hydroxysuccinimide ester. NHS esters are highly reactive towards primary amines, facilitating rapid and efficient amide bond formation with the N-terminus of a growing peptide chain.[11][12] This pre-activation strategy minimizes the risk of side reactions and often leads to high coupling yields, a critical factor in the stepwise synthesis of long peptides.[13]

Experimental Protocols

The following protocols are designed to be robust starting points. Optimization may be required based on the specific peptide sequence, the properties of the solid support, or the solubility of reactants in solution-phase synthesis.

Protocol 1: Incorporation of Z-Nle-OSu via Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes a standard Fmoc/tBu SPPS strategy on a rink amide resin for the synthesis of a C-terminal amide peptide. The Z-Nle residue is introduced at a specific position in the sequence.

Workflow for SPPS Incorporation of Z-Nle-OSu

cluster_prep Resin Preparation cluster_coupling Z-Nle-OSu Coupling cluster_continue Chain Elongation P1 Swell Resin (e.g., DMF, 30 min) P2 Fmoc Deprotection (20% Piperidine in DMF, 2 x 10 min) P1->P2 P3 Wash Resin (DMF, 5x) P2->P3 C1 Prepare Coupling Solution: Z-Nle-OSu + Base (optional) in DMF/NMP P3->C1 C2 Add Solution to Resin Agitate (2-4 h) C1->C2 C3 Monitor Coupling (e.g., Kaiser Test) C2->C3 C3->C2 If positive, recouple C4 Wash Resin (DMF, 5x; DCM, 3x) C3->C4 E1 Continue SPPS Cycles (Fmoc-AA-OH, Coupling Reagent) C4->E1

Caption: SPPS workflow for Z-Nle-OSu incorporation.

Materials:

  • Rink Amide Resin (or other suitable resin)

  • Z-Nle-OSu (CAS No. 58099-92-0)

  • Fmoc-protected amino acids

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP, optional)

  • Reagents: Piperidine, Diisopropylethylamine (DIPEA, optional), Acetic Anhydride (for capping)

  • Coupling Reagents for subsequent steps: e.g., HATU, HBTU

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[10] Drain the solvent.

  • Fmoc-Deprotection: If coupling to a growing peptide chain, perform N-terminal Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).[14]

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.[14] Perform a chloranil or Kaiser test to confirm the presence of a free primary amine.

  • Z-Nle-OSu Coupling:

    • Prepare a solution of Z-Nle-OSu (2-3 equivalents relative to resin loading) in DMF or NMP.

    • Causality Note: OSu esters are highly reactive and often do not require a separate coupling reagent or strong base. However, for difficult couplings or to ensure reaction completion, a non-nucleophilic base like DIPEA (1-2 eq.) can be added to the resin just before the Z-Nle-OSu solution to ensure the resin-bound amine is in its free base form.

    • Add the Z-Nle-OSu solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For sterically hindered sequences, this time may be extended.[10]

  • Monitoring and Washing:

    • Take a small sample of beads and perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates complete coupling.[10]

    • If the test is positive (blue beads), wash the resin and repeat the coupling step with fresh reagents ("double coupling").[10]

    • Once coupling is complete, wash the resin with DMF (5x) and DCM (3x).

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a solution of 5% acetic anhydride and 6% lutidine in DMF for 15 minutes.

  • Chain Elongation: Proceed with the next Fmoc-amino acid coupling cycle using a standard coupling reagent like HATU.

Protocol 2: Z-Nle-OSu in Solution-Phase Synthesis (Fragment Condensation)

This protocol describes the coupling of Z-Nle-OSu to the N-terminus of a peptide fragment that has a protected C-terminus (e.g., as a methyl or benzyl ester).

Workflow for Solution-Phase Coupling

Reactants Z-Nle-OSu H₂N-Peptide-OR' Reaction Dissolve in Solvent (e.g., DMF, THF, Dioxane) + Base (e.g., DIPEA, TEA) Stir at RT, 4-18h Reactants->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Aqueous Workup (e.g., extract with EtOAc, wash with aq. NaHCO₃, acid) Monitor->Workup Reaction Complete Purify Purification (e.g., Column Chromatography or Recrystallization) Workup->Purify Product Z-Nle-Peptide-OR' Purify->Product

Sources

Troubleshooting & Optimization

How to improve low yield in Z-Nle-osu coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting low yields in Z-Nle-Osu (N-Benzyloxycarbonyl-L-norleucine N-hydroxysuccinimide ester) coupling reactions. As Senior Application Scientists, we have designed this resource to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights to overcome common challenges in amide bond formation using active esters. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to diagnose issues and rationally design solutions for robust and high-yield couplings.

Section 1: Foundational Knowledge - The Chemistry of Z-Nle-Osu Coupling

The success of your coupling reaction hinges on the desired aminolysis reaction outcompeting potential side reactions. The primary amine of your target molecule acts as a nucleophile, attacking the activated carbonyl of the Z-Nle-Osu ester to form a stable amide bond. However, this process is in direct competition with the hydrolysis of the ester by water, which deactivates the reagent.

The core reaction involves the nucleophilic acyl substitution where an unprotonated primary amine attacks the carbonyl carbon of the NHS ester.[1] This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group to yield the stable amide product.[1] The primary competing reaction is the hydrolysis of the Z-Nle-Osu, where water, acting as a nucleophile, attacks the ester to form the unreactive Z-Nle-OH carboxylic acid.[1]

G cluster_0 Desired Amine Coupling (Aminolysis) cluster_1 Competing Side Reaction (Hydrolysis) Amine R-NH₂ (Nucleophile) Intermediate_A Tetrahedral Intermediate Product Z-Nle-NH-R (Stable Amide Product) Intermediate_A->Product NHS_A NHS (Leaving Group) Intermediate_A->NHS_A Z_Nle_Osu Z_Nle_Osu Z_Nle_Osu->Intermediate_A + R-NH₂ Water H₂O (Nucleophile) Intermediate_H Tetrahedral Intermediate Byproduct Z-Nle-OH (Inactive Carboxylic Acid) Intermediate_H->Byproduct NHS_H NHS (Leaving Group) Intermediate_H->NHS_H Z_Nle_Osu_H Z_Nle_Osu_H Z_Nle_Osu_H->Intermediate_H + H₂O

Diagram 1. Core reaction pathway vs. competing hydrolysis.
Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for a successful Z-Nle-Osu coupling?

A: Unquestionably, it is pH control . The reaction rate is a delicate balance. At acidic pH, the primary amine on your substrate is protonated (-NH₃⁺) and thus non-nucleophilic, preventing it from reacting with the NHS ester.[1] As the pH increases, the amine becomes deprotonated (-NH₂) and more nucleophilic, accelerating the desired reaction. However, the rate of hydrolysis of the NHS ester also increases significantly at higher pH.[1] The generally accepted optimal pH range for NHS ester couplings is 8.3 to 8.5, though a broader range of 7.2 to 9.0 is often cited.[1]

Q2: Why is my Z-Nle-Osu reagent no longer working even though it's not old?

A: Z-Nle-Osu, like all NHS esters, is highly sensitive to moisture. The ester can hydrolyze over time if not stored under strictly anhydrous conditions.[2] Storing the reagent in a desiccator with a drying agent is crucial.[2] Repeatedly opening the container in a humid environment or using solvents that are not anhydrous will introduce water and lead to the formation of the inactive Z-Nle-OH. It is best practice to aliquot the reagent into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen) and avoid repeated freeze-thaw cycles.[]

Q3: Can I use any buffer for this reaction?

A: No. It is critical to use an amine-free buffer such as phosphate-buffered saline (PBS) or borate buffer. Buffers containing primary amines, like Tris (tris(hydroxymethyl)aminomethane), will compete with your target molecule for reaction with the Z-Nle-Osu, drastically reducing the yield of your desired product.[]

Section 3: In-Depth Troubleshooting Guide
Symptom: Low Product Yield with High Recovery of Amine Starting Material

Q: My post-reaction analysis (HPLC, LC-MS) shows a large peak for my unreacted amine and very little product. What is the likely cause?

A: This outcome strongly suggests that the Z-Nle-Osu was not sufficiently reactive or available to couple with your amine. The root causes fall into two categories: reagent integrity and reaction conditions.

  • Cause 1: Hydrolyzed Z-Nle-Osu. As discussed in the FAQs, your active ester has likely been deactivated by moisture. Before a critical experiment, you can perform a small-scale test reaction with a simple amine (e.g., benzylamine) and monitor by TLC or LC-MS to confirm the reagent's activity.

  • Cause 2: Suboptimal pH. If the reaction pH is too low (e.g., < 7.0), your amine will be protonated and non-nucleophilic.[1] Confirm the pH of your reaction mixture after all components have been added, as dissolving acidic or basic compounds can alter it. Adjust to the optimal 8.3-8.5 range with a suitable, amine-free base if necessary.

  • Cause 3: Incorrect Stoichiometry. While a 1:1 ratio is theoretically sufficient, established procedures often recommend using a molar excess (e.g., 1.5 to 5 equivalents) of the Z-Nle-Osu to drive the reaction to completion, especially if the amine is dilute.[4] This helps the desired aminolysis reaction outcompete the hydrolysis reaction.

  • Cause 4: Poor Solubility. If either Z-Nle-Osu or your substrate has poor solubility in the reaction solvent, the reaction will be slow or incomplete. Z-Nle-Osu is often first dissolved in a small amount of an anhydrous organic solvent like DMSO or DMF before being added to the aqueous buffer containing the amine substrate.[1] Ensure all components remain in solution throughout the reaction.

Symptom: Major Byproduct Peak Identified as Z-Nle-OH

Q: My main product peak is small, but I have a very large peak corresponding to the mass of Z-Nle-OH. How do I prevent this hydrolysis?

A: This is a classic case of the competing hydrolysis reaction dominating your experiment.

  • Cause 1: Water in Solvents. The most common culprit is non-anhydrous solvent. Use only high-purity, anhydrous-grade solvents (e.g., DMF, DMSO) for dissolving the Z-Nle-Osu.

  • Cause 2: Reaction Time and Temperature. NHS ester hydrolysis is time and temperature-dependent. While reactions are often run for 1-2 hours at room temperature or 4°C, prolonged reaction times (e.g., overnight) can lead to significant hydrolysis.[] It is better to use a slight excess of the NHS ester and run the reaction for a shorter, optimized time. Monitor the reaction progress by HPLC to determine the point of maximum product formation before hydrolysis takes over.

  • Cause 3: High pH. While a basic pH is required to deprotonate the amine, excessively high pH (> 9.0) dramatically accelerates the rate of NHS ester hydrolysis.[1] Maintain the pH strictly within the recommended 8.3-8.5 range for the best balance of amine reactivity and ester stability.[1]

Symptom: Multiple Products and Loss of Specificity

Q: I'm coupling Z-Nle-Osu to a peptide and getting multiple products. Mass spec suggests acylation on residues other than the N-terminus or Lysine. Why is this happening?

A: While NHS esters are highly selective for primary amines, side reactions can occur with other nucleophilic amino acid side chains, particularly under non-optimal conditions.[1]

  • Cause 1: O-Acylation of Hydroxyl Groups. Tyrosine, serine, and threonine residues contain hydroxyl groups that can be acylated by a high excess of NHS esters, forming an unstable ester linkage.[4][5][6] This is more likely to occur at higher pH or with a large molar excess of the Z-Nle-Osu.

    • Solution: Reduce the molar excess of Z-Nle-Osu to the minimum required for efficient coupling (start with 1.5-3 equivalents). You can also perform the reaction at a slightly lower pH (e.g., 7.5-8.0), which disfavors O-acylation more than N-acylation, though this may require longer reaction times.[1]

  • Cause 2: Acylation of other nucleophilic side chains. Studies have shown that under certain conditions, even the side chain of arginine can be acylated.[5]

    • Solution: Careful control of stoichiometry and pH is the primary method to enhance specificity for primary amines.

Section 4: Optimized Protocols & Methodologies
Protocol 1: General Procedure for Z-Nle-Osu Coupling

This protocol provides a starting point for coupling Z-Nle-Osu to a protein or peptide with a primary amine.

  • Prepare Amine Solution: Dissolve your amine-containing substrate in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.3) to a final concentration of 1-10 mg/mL.

  • Prepare Z-Nle-Osu Stock Solution: Immediately before use, dissolve the Z-Nle-Osu in anhydrous DMSO or DMF to create a 10-50 mM stock solution.[1] Do not store this solution.

  • Perform the Coupling Reaction: While gently stirring the amine solution, add a 3- to 10-fold molar excess of the Z-Nle-Osu stock solution. The final concentration of the organic solvent should ideally be less than 10% (v/v).

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Monitor Progress (Optional but Recommended): Take aliquots at different time points (e.g., 30, 60, 120 minutes) and quench with an amine-containing buffer (e.g., 1 M Tris-HCl) to stop the reaction. Analyze by HPLC or LC-MS to determine the optimal reaction time.

  • Purification: Once the reaction is complete, promptly purify the conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove unreacted Z-Nle-Osu, hydrolyzed Z-Nle-OH, and the NHS byproduct.

Protocol 2: HPLC Workflow for Diagnosing Low Yield
  • Set up HPLC Method: Use a reverse-phase C18 column. The mobile phase will typically be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Analyze Standards: Inject standards for your amine starting material and, if available, the hydrolyzed Z-Nle-OH to determine their retention times.

  • Analyze Reaction Mixture: Inject an aliquot of your quenched reaction mixture.

  • Interpret Chromatogram:

    • Large peak at the retention time of your starting amine: Indicates a failed reaction (check reagent activity, pH).

    • Large peak at the retention time of Z-Nle-OH: Indicates significant hydrolysis (check for moisture, excessive pH, or long reaction time).

    • Multiple product peaks: Indicates non-specific labeling (reduce molar excess of Z-Nle-Osu, optimize pH).

    • A clean peak with a longer retention time than the starting amine: This is likely your desired product.

Section 5: Summary Tables

Table 1: Key Reaction Parameters and Their Impact

ParameterRecommended RangeImpact of Deviation
pH 8.3 - 8.5< 7.5: Slow/no reaction (protonated amine). > 9.0: Rapid hydrolysis of Z-Nle-Osu.
Buffer Amine-free (PBS, Borate)Amine-containing (Tris): Competes with substrate, drastically lowering yield.
Solvent Anhydrous DMF or DMSONon-anhydrous: Introduces water, causing rapid hydrolysis of Z-Nle-Osu.
Stoichiometry 3-10x molar excess of Z-Nle-OsuToo low: Incomplete reaction. Too high: Increased risk of non-specific side reactions (O-acylation).
Temperature 4°C to Room TempToo high: Can increase hydrolysis and side reaction rates.
Time 1 - 4 hoursToo long: Allows for significant hydrolysis to occur after the primary reaction is complete.

Table 2: Troubleshooting Summary

SymptomPrimary SuspectRecommended Action
High recovery of starting amineInactive Z-Nle-Osu or low pHTest reagent on a simple amine. Verify and adjust reaction pH to 8.3-8.5.
Major Z-Nle-OH byproductHydrolysisUse anhydrous solvents. Optimize reaction time. Avoid pH > 9.0.
Multiple product peaksNon-specific acylationReduce molar excess of Z-Nle-Osu. Consider lowering pH to 7.5-8.0.
Low solubility of reagentsIncompatible solvent systemIncrease organic co-solvent (e.g., DMSO) but keep below 10-20% if possible.
Section 6: Visual Troubleshooting Workflow

This flowchart provides a logical path to diagnose the cause of low reaction yield.

Troubleshooting_Workflow cluster_c1 Problem Area: Reagent Inactivity or Suboptimal Conditions cluster_c2 Problem Area: Hydrolysis cluster_c3 Problem Area: Non-Specific Reactions start Low Yield in Z-Nle-Osu Coupling q1 Analyze reaction mix by HPLC / LC-MS. What is the major peak? start->q1 a1 Unreacted Amine Starting Material q1->a1 a2 Hydrolyzed Z-Nle-OH Byproduct q1->a2 a3 Multiple Product Peaks (low specificity) q1->a3 c1_1 Is Z-Nle-Osu reagent active? (Test with control amine) a1->c1_1 c2_1 Were anhydrous solvents used for Z-Nle-Osu stock solution? a2->c2_1 c3_1 Reduce molar excess of Z-Nle-Osu (Try 1.5-3 eq.) a3->c3_1 c1_2 Was reaction pH 8.3-8.5? (Verify with pH meter) c1_1->c1_2 c1_3 Was an amine-free buffer used? (e.g., PBS, Borate) c1_2->c1_3 c2_2 Was reaction time optimized? (Avoid excessive incubation) c2_1->c2_2 c2_3 Was pH kept below 9.0? c2_2->c2_3 c3_2 Consider lowering pH to 7.5-8.0 to disfavor O-acylation. c3_1->c3_2

Diagram 2. A decision tree for troubleshooting low coupling yield.
References
  • Title: Peptide biotinylation with amine-reactive esters: differential side chain reactivity Source: PubMed URL: [Link]

  • Title: Selective Acylation of Primary Amines in Peptides and Proteins Source: ACS Publications URL: [Link]

  • Title: Trying to minimize side reactions in a peptide coupling reaction Source: Reddit r/Chempros URL: [Link]

  • Title: Selective acylation of primary amines in peptides and proteins Source: PubMed URL: [Link]

  • Title: Side reactions in peptide synthesis: An overview Source: Bibliomed URL: [Link]

  • Title: Selective acylation of primary amines in peptides and proteins Source: University of Groningen Research Portal URL: [Link]

  • Title: Coupling Reagents Source: Aapptec Peptides URL: [Link]

  • Title: Limitations of N-hydroxysuccinimide esters in affinity chromatography and protein immobilization Source: PubMed URL: [Link]

  • Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Any advice about the stability of ester and carbamate containing compounds? Source: ResearchGate URL: [Link]

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Section 1: Understanding the Core Reaction: Aminolysis vs. Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Google LogoTechnical Support Center: Z-Nle-OSu Coupling Optimization

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Subject: Optimizing Reaction Time and Temperature for Z-Nle-OSu Coupling Reactions

This guide provides in-depth technical support for optimizing the reaction time and temperature for the coupling of Z-Nle-OSu (N-α-Cbz-L-norleucine N-hydroxysuccinimide ester) with primary amines. We will explore the underlying chemical principles, provide a systematic workflow for optimization, and address common issues in a detailed troubleshooting section.

The coupling of Z-Nle-OSu to a primary amine is a nucleophilic acyl substitution reaction.[1] The goal is to form a stable amide bond. However, a critical competing reaction is the hydrolysis of the Z-Nle-OSu ester by water, which deactivates the reagent by converting it into an unreactive carboxylic acid.[2]

  • Aminolysis (Desired Reaction): The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a leaving group.[1][3]

  • Hydrolysis (Side Reaction): Water or hydroxide ions act as nucleophiles, attacking the ester. This regenerates the carboxylic acid (Z-Nle-OH) and also releases NHS.[2][4]

The success of your coupling experiment hinges on maximizing the rate of aminolysis while minimizing the rate of hydrolysis. Both reaction time and temperature are critical variables that influence this balance.

G cluster_0 Z-Nle-OSu Coupling Pathways Z_Nle_OSu Z-Nle-OSu (Activated Ester) Product Desired Product (Z-Nle-NH-R) + NHS Z_Nle_OSu->Product Aminolysis (Desired) Hydrolysis_Product Side Product (Z-Nle-OH) + NHS Z_Nle_OSu->Hydrolysis_Product Hydrolysis (Competing) Amine Primary Amine (R-NH2) Water Water (H2O)

Figure 1. Competing reaction pathways for Z-Nle-OSu.

Section 2: The Optimization Workflow

A systematic approach is crucial for efficiently determining the optimal reaction time and temperature. We recommend a multi-stage process involving small-scale trial reactions monitored by an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).[5]

G Optimization Workflow for Z-Nle-OSu Coupling cluster_adjust Adjust Parameters start Start: Define Reaction (Substrates, Solvent, pH 7.2-8.5) setup Set Up Small-Scale Trial Reactions (e.g., 4°C, RT, 40°C) start->setup monitor Monitor Progress (e.g., HPLC, TLC) at Time Points (e.g., 1h, 4h, 16h) setup->monitor analyze Analyze Data: - % Product Formation - % Starting Material - % Impurities monitor->analyze decision Is Yield & Purity Acceptable? analyze->decision low_yield Low Yield? Increase Time/Temp decision->low_yield No (Low Yield) high_impurity High Impurity? Decrease Time/Temp decision->high_impurity No (High Impurity) end End: Optimal Conditions Identified decision->end Yes low_yield->setup Re-run Trials high_impurity->setup Re-run Trials

Figure 2. A systematic workflow for optimizing coupling conditions.
Key Experimental Parameters
ParameterRecommended Starting RangeRationale & Considerations
Temperature 4°C to 37°CLower temperatures (e.g., 4°C) significantly slow the rate of hydrolysis, preserving the activated ester for longer reaction times, but also slow the desired aminolysis.[4][6] Room temperature (RT, ~25°C) often provides a good balance. Higher temperatures accelerate both reactions.
Time 30 minutes to Overnight (16-24h)The optimal time is inversely related to temperature. High-temperature reactions may complete in 30-60 minutes, while reactions at 4°C may require overnight incubation to achieve maximum yield.[4][7]
pH 7.2 to 8.5This pH range ensures a sufficient concentration of the deprotonated, nucleophilic amine without dramatically accelerating hydrolysis.[1][4][8] The half-life of NHS esters decreases sharply at higher pH values.[4][6]
Solvent Anhydrous DMF or DMSOZ-Nle-OSu is often not readily soluble in aqueous buffers.[2] A stock solution should be prepared in a dry, polar aprotic solvent immediately before addition to the reaction mixture.[1][4]
Buffer Phosphate, Bicarbonate, Borate, HEPESCrucially, the buffer must not contain primary amines (e.g., Tris), as these will compete with the target substrate.[9][10]

Section 3: Troubleshooting Guide & FAQs

This section addresses common problems encountered during Z-Nle-OSu coupling reactions in a question-and-answer format.

Q1: My reaction yield is very low, and HPLC analysis shows mostly unreacted starting amine. What happened?

A1: This outcome typically points to the inactivation of your Z-Nle-OSu ester before it could react with your amine. The most likely cause is hydrolysis.

  • Troubleshooting Steps:

    • Check Reagent Quality: Ensure your Z-Nle-OSu has been stored properly under anhydrous conditions. Once opened, NHS esters can gradually hydrolyze due to atmospheric moisture.[11] It is highly recommended to use a fresh vial or a freshly prepared active ester.

    • Verify Solvent Anhydrousness: The organic solvent (DMF/DMSO) used to dissolve the Z-Nle-OSu must be anhydrous. Water in the solvent will rapidly hydrolyze the ester.[12]

    • Optimize Temperature and Time: The rate of hydrolysis is significantly faster at higher temperatures and pH.[4] Consider running the reaction at a lower temperature (e.g., 4°C) for a longer period (e.g., overnight). The half-life of a typical NHS ester at pH 7 and 0°C is 4-5 hours, but this drops to just 10 minutes at pH 8.6 and 4°C.[4][9]

    • Increase Molar Excess: Try increasing the molar excess of Z-Nle-OSu relative to the amine (e.g., from 1.5 to 5 equivalents). This can help favor the aminolysis reaction through mass action.

Q2: HPLC analysis shows the formation of multiple undesired peaks. How can I improve the purity of my product?

A2: The formation of side products suggests that reaction conditions are too harsh or that other nucleophiles are present and competing with your target amine.

  • Troubleshooting Steps:

    • Reduce Temperature: Higher temperatures can sometimes promote side reactions.[13] Lowering the reaction temperature can increase the specificity of the reaction, even if it requires a longer incubation time.

    • Check for Competing Nucleophiles: Besides the target primary amine, other functional groups can sometimes react with NHS esters, including the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine.[14] While the resulting esters or thioesters are less stable than amides, their transient formation can complicate purification.[3] Ensure your purification methods are adequate to separate these species.

    • Verify Buffer Composition: Re-confirm that your buffer is free of extraneous primary amines (e.g., Tris) or other nucleophilic additives.[10]

    • Shorten Reaction Time: If the desired product forms quickly but then appears to degrade or convert to other species over time, the reaction time should be shortened. Monitor the reaction at earlier time points to find the optimal endpoint before side reactions dominate.

Q3: The reaction seems to stall and never reaches completion, even after extended incubation. What could be the cause?

A3: A stalled reaction, where both starting materials and product are present in a static ratio, can be due to several factors.

  • Troubleshooting Steps:

    • Insufficient Base (in organic solvents): If the reaction is performed in a non-aqueous solvent like DMF or DMSO, a non-nucleophilic base (e.g., DIPEA or triethylamine) is often required to ensure the primary amine remains deprotonated and thus nucleophilic.[8]

    • Steric Hindrance: If either the Z-Nle-OSu or the amine substrate is sterically hindered, the reaction rate will be significantly slower. In these cases, a moderate increase in temperature (e.g., from RT to 37°C or 40°C) may be necessary to provide sufficient activation energy for the reaction to proceed to completion.

    • Precipitation: Check for any precipitation in your reaction vial. If one of the reactants or the product is precipitating out of solution, the reaction will stop. A change in solvent or co-solvent may be required to maintain solubility.

G Troubleshooting Decision Tree problem Problem Observed (via HPLC/TLC) low_yield Low Yield (High Starting Material) problem->low_yield side_products Multiple Side Products problem->side_products stalled_rxn Stalled Reaction problem->stalled_rxn cause1 Cause: Ester Hydrolysis low_yield->cause1 cause2 Cause: Harsh Conditions side_products->cause2 cause3 Cause: Steric Hindrance / Insolubility stalled_rxn->cause3 sol1 Solution: - Use fresh Z-Nle-OSu - Use anhydrous solvent - Lower Temp / pH cause1->sol1 sol2 Solution: - Lower Temp - Shorten Time - Check for other nucleophiles cause2->sol2 sol3 Solution: - Increase Temp moderately - Check solubility - Add base (if in organic solvent) cause3->sol3

Figure 3. A decision tree for troubleshooting common coupling issues.

Section 4: Experimental Protocols

Protocol 1: Small-Scale Optimization of Coupling Reaction
  • Prepare Amine Solution: Dissolve your primary amine-containing substrate in an appropriate amine-free buffer (e.g., 100 mM sodium phosphate, pH 8.0) to a final concentration of 1-10 mg/mL.

  • Prepare Z-Nle-OSu Stock: Immediately before use, dissolve Z-Nle-OSu in anhydrous DMSO or DMF to create a 10 mM stock solution.[1]

  • Set Up Reactions: In separate microcentrifuge tubes, aliquot your amine solution. Place the tubes at your desired test temperatures (e.g., 4°C, 25°C, 37°C).

  • Initiate Reaction: Add a 5- to 10-fold molar excess of the Z-Nle-OSu stock solution to each amine solution while gently vortexing.[1]

  • Time Points: At designated time points (e.g., 30 min, 2h, 6h, 16h), withdraw a small aliquot (e.g., 5-10 µL) from each reaction tube.

  • Quench and Analyze: Immediately quench the reaction in the aliquot by diluting it into a suitable mobile phase for HPLC analysis (e.g., with 0.1% TFA) to prevent further reaction. Analyze by reverse-phase HPLC.

  • Data Interpretation: Monitor the disappearance of the starting amine peak and the appearance of the more hydrophobic product peak. Calculate the percent conversion at each time and temperature point to determine the optimal conditions.[5]

Protocol 2: HPLC Monitoring
  • Column: Use a C18 reverse-phase column suitable for peptide or small molecule analysis.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Develop a gradient that effectively separates your starting amine from the Z-Nle-OSu and the final product. A typical gradient might be 5-95% B over 20-30 minutes.

  • Detection: Monitor at 220 nm (for the peptide backbone) and potentially 260 nm (where the NHS byproduct absorbs, indicating hydrolysis).[4]

  • Analysis: The product, having the bulky Cbz-norleucine group, will typically have a longer retention time than the starting amine.[15]

References

  • Optimizing Bioconjugation: A Guide to NHS Ester Reactions. Benchchem.
  • A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. Benchchem.
  • Side reactions of N-hydroxysuccinimide esters with nucleophiles. StackExchange.
  • Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine.
  • Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC. Benchchem.
  • hydrolysis rate of 6-TAMRA-NHS ester in aqueous solutions. Benchchem.
  • Reaction Conditions for Chemical Coupling (S9237). NEB.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
  • N-Hydroxysuccinimide active ester. Namiki Shoji Co., Ltd.
  • NHS esters in Reactive groups. Lumiprobe.
  • Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry.
  • Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research.
  • Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling.
  • Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobiliz
  • Which temperature is the best for EDC/NHS reaction?.
  • Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. TriLink Biotechnologies.
  • Can Reaction Temperature Impact Synthetic Product Yield and Purity?. Biotage.
  • Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters. PubMed Central.
  • Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
  • A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences.
  • Preparation of activated NHS-esters and their reaction with nucleophilic amino acid residues present in proteins.
  • HPLC of Peptides and Proteins. SpringerLink.
  • Application Notes and Protocols for NHS Ester Coupling Reactions. Benchchem.

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Managing premature cleavage of the Z group from Z-Nle-osu

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Premature Z-Group Cleavage

Welcome to the technical support center for Z-Nle-Osu (N-(Benzyloxycarbonyl)-L-norleucine N-hydroxysuccinimide ester). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a critical issue encountered during bioconjugation experiments: the premature cleavage of the benzyloxycarbonyl (Z or Cbz) protecting group. As your Senior Application Scientist, I will provide in-depth, field-proven insights to ensure the integrity of your Z-Nle-Osu conjugations.

Understanding the Core Challenge: The Delicate Balance of Reactivity

Z-Nle-Osu is a bifunctional reagent designed for the targeted modification of primary amines on biomolecules. The N-hydroxysuccinimide (Osu) ester provides reactivity towards nucleophilic amine groups, forming a stable amide bond. Simultaneously, the benzyloxycarbonyl (Z) group protects the alpha-amine of the norleucine, preventing its self-reaction or polymerization.[1][2][3]

The central challenge lies in the Z-group's lability. While robust enough for many applications, it can be prematurely cleaved under certain conditions, leading to unintended reactions and compromising the final conjugate. This guide will dissect the causes of this premature cleavage and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a loss of the Z-group during my conjugation reaction. What are the most likely causes?

Premature Z-group cleavage is typically initiated by unintended nucleophilic attack or exposure to harsh acidic or basic conditions. The primary culprits in a standard conjugation reaction are:

  • High pH: The stability of the Z-group is compromised at elevated pH. While the Osu ester reaction with amines is more efficient at a slightly alkaline pH (typically 8.3-8.5), this environment can also promote the hydrolysis of the Z-group.[4]

  • Nucleophilic Buffers: Buffers containing primary or secondary amines, such as Tris or glycine, are strong nucleophiles that can directly attack the carbonyl of the Z-group, leading to its cleavage.[5]

  • Hydroxide Ions: At higher pH, the concentration of hydroxide ions (OH-) increases. These are potent nucleophiles that can attack the Z-group.[6]

  • Contaminants in Reagents: The presence of nucleophilic contaminants in your solvents or buffers can also lead to Z-group cleavage.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Key factors leading to premature Z-group cleavage.

Q2: What is the optimal pH range for my conjugation reaction to both preserve the Z-group and ensure efficient labeling?

The optimal pH is a compromise between maximizing the reactivity of the Osu ester and minimizing the degradation of the Z-group. For most applications, a pH range of 7.2-8.0 is recommended.

pH RangeOsu Ester ReactivityZ-Group StabilityRecommendation
< 7.0Sub-optimal (amine protonation)HighNot recommended for efficient conjugation.
7.2 - 8.0 Good Good Optimal range for most applications.
8.0 - 8.5ExcellentModerateUse with caution; shorter reaction times are crucial.[4]
> 8.5HighLowNot recommended due to rapid Z-group cleavage and Osu ester hydrolysis.

It's crucial to use non-nucleophilic buffers. Phosphate-buffered saline (PBS) or sodium bicarbonate buffers are excellent choices.[4][7]

Q3: My reaction buffer is amine-free and within the recommended pH range, but I still see Z-group cleavage. What else could be wrong?

If you've optimized the pH and buffer composition, consider the following:

  • Reaction Time and Temperature: Prolonged reaction times, even at a suitable pH, increase the risk of Z-group cleavage. Monitor your reaction progress and aim for the shortest time necessary for sufficient conjugation. Running the reaction at a lower temperature (e.g., 4°C) can also help to slow down the degradation process.

  • Reagent Quality: Ensure your Z-Nle-Osu is of high purity and has been stored correctly (at -20°C, desiccated) to prevent degradation.[8][9] Hydrolysis of the Osu ester can occur if the reagent is exposed to moisture, which may affect reaction kinetics and lead to the need for longer reaction times, indirectly contributing to Z-group cleavage.[10][11]

  • Presence of Other Nucleophiles: Certain functional groups on your target molecule or impurities in your sample (e.g., thiols) can act as nucleophiles and attack the Z-group.[12]

Experimental Protocols

Standard Protocol for Z-Nle-Osu Conjugation

This protocol provides a starting point for the conjugation of Z-Nle-Osu to a protein.

  • Reagent Preparation:

    • Equilibrate the Z-Nle-Osu vial to room temperature before opening to prevent moisture condensation.[10]

    • Dissolve the Z-Nle-Osu in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 10-20 mg/mL. This stock solution should be prepared fresh.[4]

  • Protein Preparation:

    • Dissolve the protein in a non-nucleophilic buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).

  • Conjugation Reaction:

    • Add the Z-Nle-Osu stock solution to the protein solution. A 10- to 20-fold molar excess of the reagent over the protein is a good starting point.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring.

  • Reaction Quenching (Optional):

    • The reaction can be stopped by adding a small molecule with a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

  • Purification:

    • Remove excess, unreacted Z-Nle-Osu and byproducts by gel filtration, dialysis, or chromatography.[7]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Workflow for a standard Z-Nle-Osu conjugation experiment.

Quality Control: A Quick Test for Z-Group Integrity

You can assess the integrity of your Z-protected compound using a simple thin-layer chromatography (TLC) analysis before and after a mock reaction.

  • Spotting: On a TLC plate, spot your starting Z-Nle-Osu, the reaction mixture at different time points, and a control of Z-Nle-Osu in the reaction buffer without the target molecule.

  • Development: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Visualization: Visualize the spots under UV light. The Z-group is UV active. The appearance of a new, more polar spot corresponding to the cleaved Z-group or a norleucine derivative indicates premature cleavage.

Advanced Troubleshooting: When Standard Protocols Fail

If you continue to experience issues, consider these advanced strategies:

  • Two-Step pH Adjustment: Start the reaction at a lower pH (e.g., 7.0) for the initial 30-60 minutes to allow for some conjugation to occur while the Z-group is most stable. Then, raise the pH to 7.5-8.0 for the remainder of the reaction to increase the rate of conjugation.

  • Alternative Protecting Groups: If your application is incompatible with the Z-group, consider using a more robust amine-protecting group like tert-Butoxycarbonyl (Boc), which is stable to the conditions that cleave the Z-group.[13]

Mechanism Spotlight: Z-Group Cleavage by Nucleophilic Attack

The benzyloxycarbonyl group is susceptible to nucleophilic attack at the carbonyl carbon. Under basic conditions, hydroxide ions can initiate this cleavage. In the presence of other nucleophiles, such as primary amines from a buffer, a similar mechanism can occur, leading to the formation of a carbamate with the buffer molecule and the release of the deprotected norleucine.

G

References

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved from [Link]

  • n-hydroxysuccinimide ester functionalized: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

  • Jankolovits, J. (2006, October 1). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. Retrieved from [Link]

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.).
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). PMC - NIH. Retrieved from [Link]

  • Mastering Peptide Synthesis: The Role of CBZ Protecting Groups. (n.d.).
  • Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. (n.d.).
  • pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. (n.d.). PMC - NIH. Retrieved from [Link]

  • To Deprotect and Serve. (2023, February 22). Scientific Update. Retrieved from [Link]

  • Exploring the Role of Nucleophiles in Chemical Reactions. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Hammerhead ribozyme. (n.d.). In Wikipedia. Retrieved from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Removal of byproducts from Z-Nle-osu coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Z-Nle-Osu Coupling Reactions

Welcome to the technical support guide for troubleshooting the removal of byproducts from Z-Nle-Osu (Nα-Benzyloxycarbonyl-L-norleucine N-hydroxysuccinimide ester) coupling reactions. This center is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges encountered during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect in my Z-Nle-Osu coupling reaction?

When you use a carbodiimide coupling reagent like N,N'-Dicyclohexylcarbodiimide (DCC) to create the Z-Nle-Osu active ester, two main byproducts are unavoidably generated:

  • Dicyclohexylurea (DCU): This is formed from the DCC reagent after it facilitates the condensation of Z-Nle-OH and N-hydroxysuccinimide (NHS). DCU is notoriously insoluble in many common organic solvents.[1]

  • N-hydroxysuccinimide (NHS): If the subsequent coupling of the Z-Nle-Osu ester to your amine is slow or if you use an excess of the active ester, unreacted NHS will remain in your reaction mixture. NHS is a water-soluble, acidic compound.[2]

If you use a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the corresponding urea byproduct (EDU) is formed, which is typically removed during aqueous workup.[1][3]

Q2: My post-reaction TLC/LC-MS shows multiple spots/peaks. How can I identify the byproducts?

Identifying unexpected spots or peaks is a process of elimination based on the chemical properties of the potential byproducts.

  • Dicyclohexylurea (DCU): On a TLC plate, DCU is often a persistent spot that may not be highly UV-active but can be visualized with certain stains. In LC-MS, it has a distinct molecular weight (224.36 g/mol ). A key characteristic is its tendency to precipitate out of solvents like dichloromethane (DCM), ethyl acetate, or acetonitrile, especially upon cooling.[4][5][6]

  • N-hydroxysuccinimide (NHS): NHS is quite polar and acidic (pKa ≈ 6.0).[7] On a normal-phase TLC, it will have a low Rf value. In LC-MS, it has a molecular weight of 115.09 g/mol . It can be readily identified by its extraction into a mild aqueous base during workup.

Table 1: Common Byproducts and Their Properties
ByproductFormulaMolecular Weight ( g/mol )Key Solubility CharacteristicsPrimary Removal Method
Dicyclohexylurea (DCU)C₁₃H₂₄N₂O224.36Sparingly soluble in most organic solvents (DCM, Ether, Acetonitrile).[4][5]Filtration
N-hydroxysuccinimide (NHS)C₄H₅NO₃115.09Soluble in water, DMF, DMSO; moderately soluble in polar organic solvents.[7]Aqueous basic wash
1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU)C₈H₁₉N₃O173.26Water-soluble.Aqueous workup

Troubleshooting Guides: Step-by-Step Protocols

Issue 1: A white precipitate has formed in my reaction vessel, making it difficult to work with.

This precipitate is almost certainly Dicyclohexylurea (DCU). The primary and most effective method for its removal is filtration, leveraging its poor solubility.[5]

  • Cool the Reaction Mixture: Once the reaction is complete, place the flask in an ice bath for 15-30 minutes. This significantly decreases the solubility of DCU, maximizing its precipitation.

  • Select a Rinse Solvent: Choose a solvent in which your desired peptide product is soluble, but DCU is not. Common choices include diethyl ether, cold acetonitrile, or cold ethyl acetate.[5][8]

  • Filter the Mixture: Set up a Büchner or sintered glass funnel. If the precipitate is very fine, a pad of Celite can be used to prevent it from passing through the filter.

  • Execute the Filtration: Pour the cold reaction mixture through the filter.

  • Rinse Thoroughly: Wash the collected precipitate (the filter cake) with a small amount of the cold rinse solvent to recover any product that may have been trapped.

  • Collect the Filtrate: The filtrate contains your desired product, now largely free of DCU. This solution can proceed to the next purification step.

Causality Insight: This physical separation method is highly efficient because it exploits the stark difference in solubility between the urea byproduct and the peptide product. Cooling is a critical step that drives the equilibrium towards precipitation, ensuring maximal removal.

Issue 2: My purified product is still contaminated with N-hydroxysuccinimide (NHS).

NHS is acidic and water-soluble, making it an ideal candidate for removal via a liquid-liquid extraction with a mild base.[7]

  • Dilute the Reaction Mixture: After filtering off any DCU, dilute the filtrate with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Perform a Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mix and Separate: Gently invert the funnel several times to mix the layers, venting frequently to release any CO₂ that may form. Allow the layers to separate fully. The deprotonated NHS will move into the aqueous (bottom) layer.

  • Repeat the Wash: Drain the aqueous layer and repeat the wash with fresh NaHCO₃ solution one or two more times to ensure complete removal.

  • Wash with Brine: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.[9]

  • Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Self-Validation Check: You can check the pH of the final aqueous wash. If it is no longer acidic, it indicates that the NHS has been effectively removed.

Issue 3: Filtration and extraction were insufficient; my product still shows impurities.

For the highest purity, especially for pharmaceutical applications, flash column chromatography is the definitive final step.[10][11][12] This technique separates compounds based on their differential adsorption to a stationary phase.[12]

  • Prepare the Crude Sample: Dissolve the crude product obtained from Protocol 2 in a minimal amount of the chromatography eluent or DCM.

  • Select the Stationary and Mobile Phases:

    • Stationary Phase: Silica gel is standard for normal-phase chromatography of protected amino acids.

    • Mobile Phase (Eluent): A gradient system of ethyl acetate in hexanes is a common starting point. For more polar products, a methanol/DCM gradient may be necessary. Develop a solvent system using TLC first to achieve good separation (Rf of desired product ~0.3-0.4).

  • Pack and Run the Column: Pack the column with the chosen stationary phase and equilibrate with the starting eluent. Load the sample onto the column.

  • Elute and Collect Fractions: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient is used. Collect fractions in separate tubes.

  • Monitor Fractions: Spot each fraction on a TLC plate and visualize under UV light or with a stain to identify which fractions contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, high-purity Z-Nle-Osu product.

Expert Insight: Flash chromatography offers superior resolution compared to simple precipitation or extraction, making it indispensable for removing trace impurities or byproducts with similar solubility to the main product.[6][13]

Visual Workflow Guides

Below are diagrams illustrating the logic of byproduct formation and the decision-making process for purification.

Byproduct_Formation Z_Nle_OH Z-Nle-OH Reaction Coupling Reaction Z_Nle_OH->Reaction NHS N-hydroxysuccinimide (NHS) NHS->Reaction DCC DCC DCC->Reaction Z_Nle_Osu Desired Product: Z-Nle-Osu Reaction->Z_Nle_Osu Main Path DCU Byproduct: DCU Reaction->DCU Side Path Unreacted_NHS Byproduct: Unreacted NHS Reaction->Unreacted_NHS If excess NHS/Ester

Caption: Byproduct formation pathway in a DCC-mediated coupling.

Purification_Strategy Start Crude Reaction Mixture Check_Precipitate Is a white solid (DCU) present? Start->Check_Precipitate Filter Protocol 1: Filtration Check_Precipitate->Filter Yes Aqueous_Workup Protocol 2: Aqueous Workup (Basic Wash) Check_Precipitate->Aqueous_Workup No Filter->Aqueous_Workup Check_Purity Is purity sufficient for application? Aqueous_Workup->Check_Purity Chromatography Protocol 3: Flash Chromatography Check_Purity->Chromatography No Final_Product High-Purity Product Check_Purity->Final_Product Yes Chromatography->Final_Product

Caption: Decision tree for selecting the appropriate purification strategy.

References

  • Flash Purification Methodology for Synthetic Peptides. Phenomenex, Inc. Link

  • Flash Peptide Purification and Method Development: Thymosin. Teledyne ISCO. Link

  • Achieve Highly Pure Peptides with High Performance Flash Chromatography. Biotage. Link

  • Strategies for Sustainable Purification of Peptides Using Flash Chromatography. Xtalks. Link

  • Tips and Tricks in Reversed-Phase Flash Chromatography for Peptide Purification. PubMed. Link

  • How I can remove DCU from my product? Chemistry Stack Exchange. Link

  • A Comparative Guide to the Validation of 1,3-Dicyclohexylurea (DCU) Removal by HPLC Analysis. BenchChem. Link

  • Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem. Link

  • How do I get rid of dicyclohexyl urea (DCU)? ResearchGate. Link

  • How to remove dicyclohexylurea without column separation. ResearchGate. Link

  • How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction. ResearchGate. Link

  • removing NHS after peptide coupling. Reddit. Link

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

  • Peptide Coupling Reagents Guide. Sigma-Aldrich. Link

  • Peptide Coupling Reagents. Aapptec Peptides. Link

  • Peptide Bond Formation. Chemical Reviews. Link

  • Aqueous Workup Theory. University of York. Link

  • A Comparative Analysis of Coupling Reagents for the Synthesis of Z-Ser(tbu)-Osu. BenchChem. Link

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Technical Support Center: Troubleshooting Difficult Couplings Involving Z-Nle-Osu

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and field-proven insights for challenging peptide coupling reactions involving N-α-Benzyloxycarbonyl-L-norleucine-N-hydroxysuccinimide ester (Z-Nle-Osu). As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles that govern success, enabling you to diagnose and resolve issues effectively in your own work.

Frequently Asked Questions (FAQs) about Z-Nle-Osu

Q1: What is Z-Nle-Osu and what are its primary applications?

Z-Nle-Osu is an amino acid derivative used in peptide synthesis. Let's break down its components:

  • Z (Benzyloxycarbonyl): An α-amino protecting group. It is notably stable under a variety of conditions but is typically removed by catalytic hydrogenation (e.g., H₂/Pd) or strong acids like HBr in acetic acid.[1][2] This makes it "orthogonal" to the acid-labile Boc group and the base-labile Fmoc group.[1][3]

  • Nle (Norleucine): An isomer of leucine, it is a non-polar, hydrophobic amino acid.[4] It is often used as a substitute for methionine to prevent oxidation-related side reactions.[5]

  • Osu (N-hydroxysuccinimide ester): A highly reactive "active ester" of the carboxylic acid group.[2] This pre-activation allows for efficient formation of a peptide bond with a free amino group, often minimizing the need for additional in-situ coupling reagents and reducing the risk of racemization.[2][6]

Its primary application is in solution-phase peptide synthesis (LPPS) , where its orthogonality and high reactivity are advantageous for the controlled, stepwise elongation of peptide chains.[2][6] While less common, it can be used in specific solid-phase peptide synthesis (SPPS) strategies, particularly for introducing a single residue where subsequent Z-group removal is feasible.

Q2: Why is the Z protecting group less common in modern automated SPPS?

The primary reason is the incompatibility of its standard deprotection method—catalytic hydrogenation—with the solid-phase synthesis setup.[6] Most SPPS is performed on a solid resin support, and introducing a catalyst like Palladium on Carbon (Pd/C) and hydrogen gas to a resin-packed column is not practical. Modern SPPS predominantly relies on the Fmoc/tBu strategy, which uses base (piperidine) for N-α-deprotection and mild acid (TFA) for final cleavage and side-chain deprotection, a much more automatable process.[3][7]

Q3: What are the expected solubility characteristics of Z-Nle-Osu?

  • The bulky, aromatic Z-group and the hydrophobic norleucine side chain make the molecule quite non-polar.

  • It is expected to have good solubility in common organic solvents used in peptide synthesis such as Dimethylformamide (DMF) , N-Methylpyrrolidone (NMP) , and Dichloromethane (DCM) .[8][9]

  • It will be poorly soluble in aqueous solutions and non-polar hydrocarbon solvents.

Peptides rich in hydrophobic residues like norleucine can themselves become sparingly soluble as the chain elongates, which is a key factor in troubleshooting.[10][11]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter when using Z-Nle-Osu. For each issue, we explore the potential causes and provide actionable solutions grounded in chemical principles.

Problem 1: Low or No Coupling Efficiency

You've performed the coupling reaction, but analysis (e.g., TLC, LC-MS) shows a significant amount of unreacted starting amine.

  • Steric Hindrance: The N-terminal amine of your peptide chain may be sterically hindered by bulky adjacent amino acid side chains, making it difficult for the Z-Nle-Osu to approach and react.[12] This is a common issue in peptide synthesis, especially with branched or N-methylated residues.[13]

  • Poor Solubility/Aggregation: As the peptide chain grows, particularly with hydrophobic residues like norleucine, it can fold into secondary structures or aggregate.[14][15] This can physically block the N-terminal amine, making it inaccessible to reactants in the solvent.[13]

  • Hydrolysis of the OSu Ester: Z-Nle-Osu is an active ester and is sensitive to moisture. If your solvents are not anhydrous or if there is significant water present, the OSu ester can hydrolyze back to the carboxylic acid (Z-Nle-OH), which is unreactive under these conditions.

  • Degraded Reagent: Like all active esters, Z-Nle-Osu has a finite shelf life and should be stored under appropriate conditions (cool and dry). If the reagent has degraded, it will not be effective.

Solution StrategyDetailed Protocol & Explanation
Optimize Reaction Conditions Increase Reaction Time & Temperature: For sterically hindered or slow reactions, extending the coupling time (from 1-2 hours to 4-24 hours) can help drive the reaction to completion. Gently increasing the temperature to 40-50°C can also provide the necessary activation energy. Causality: Higher thermal energy increases molecular motion, improving the chances of a successful collision between the reacting molecules in the correct orientation.[12]
Improve Solvation Solvent Choice: If aggregation is suspected, switch to a more effective solubilizing solvent. While DMF is common, NMP is often superior for solvating peptide chains.[8][9] For extremely difficult cases, a mixture containing a chaotropic agent or a solvent like DMSO or hexafluoroisopropanol (HFIP) can be used to disrupt secondary structures.[16] Causality: These solvents are better at breaking the intermolecular hydrogen bonds that cause peptide chains to aggregate, thereby exposing the reactive N-terminus.
"Double Coupling" Protocol: After the initial coupling reaction time, remove the reaction solution and excess reagents by washing. Then, add a fresh solution of Z-Nle-Osu and continue the reaction for another cycle. Causality: This strategy increases the probability of forcing a difficult reaction to completion by re-introducing a high concentration of the activated amino acid to couple with any remaining free amines.[12]
Reagent Verification Protocol: Before a critical synthesis, verify the integrity of your Z-Nle-Osu. This can be done via a small-scale test reaction with a simple, unhindered amine (e.g., benzylamine) and monitoring by TLC. Ensure all solvents are anhydrous. Causality: This validates that the reagent itself is reactive and that the issue lies within the specific peptide coupling being attempted.
Problem 2: Formation of Side Products

Your main product is formed, but you observe significant impurities by LC-MS, complicating purification.

  • Racemization: The chiral center (α-carbon) of the norleucine can potentially epimerize under basic conditions, leading to the formation of the D-Nle diastereomer. While OSu esters are designed to minimize this, the presence of excess tertiary amine base (like DIPEA or triethylamine) for prolonged periods can increase the risk.[12][17]

  • Diketopiperazine (DKP) Formation: This is a specific issue when coupling the third amino acid in a sequence. The newly deprotected dipeptide on the resin can cyclize head-to-tail, cleaving from the resin and forming a stable six-membered ring (a diketopiperazine), terminating the chain.[12] This is especially prevalent if the second residue is Proline, but can occur with other residues.

  • Side Reactions with Unprotected Side Chains: If your peptide contains amino acids with reactive side chains (e.g., -OH of Ser/Thr, -NH₂ of Lys, -COOH of Asp/Glu) that are not properly protected, the activated Z-Nle-Osu can react with them, leading to branched or modified peptides.

Solution StrategyDetailed Protocol & Explanation
Minimize Racemization Control Base Exposure: Use a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) rather than triethylamine.[12] Add the base just before the coupling reaction and avoid unnecessarily long pre-activation times. Causality: The mechanism for racemization often involves the formation of an oxazolone intermediate, which is promoted by base.[18] Minimizing base exposure time and strength reduces the rate of this side reaction.
Prevent DKP Formation Use Pre-formed Dipeptides: If synthesizing a longer peptide and the N-terminal sequence is prone to DKP formation, consider coupling the first two amino acids as a pre-formed dipeptide (e.g., Fmoc-AA₁-AA₂-OH) using a standard coupling reagent, rather than sequentially. Causality: By coupling a dipeptide, you bypass the stage where a resin-bound dipeptide with a free N-terminus exists, which is the precursor for the intramolecular cyclization reaction.[12]
Ensure Orthogonal Protection Strategy Review: Before synthesis, ensure your protecting group strategy is robust. In the context of using Z-Nle-Osu (which implies a Z/tBu or similar strategy in solution phase), ensure that all other reactive side chains are protected with groups that are stable to the coupling conditions and can be removed orthogonally. Causality: Orthogonal protecting groups are fundamental to peptide synthesis, ensuring that only the desired functional groups react at each step.[1][3]

Experimental Workflows & Protocols

Protocol 1: General Solution-Phase Coupling using Z-Nle-Osu

This protocol describes the coupling of Z-Nle-Osu to a C-terminally protected amino acid or peptide fragment (H-AA-OR).

Materials:

  • Z-Nle-Osu (1.1 equivalents)

  • Amino acid/peptide ester hydrochloride (H-AA-OR·HCl) (1.0 equivalent)

  • DIPEA (N,N-Diisopropylethylamine) (1.05 equivalents)

  • Anhydrous DMF (or other suitable solvent like DCM or NMP)

  • Standard workup reagents (e.g., ethyl acetate, 5% NaHCO₃ solution, brine)

Procedure:

  • Dissolution: Dissolve the amino acid/peptide ester hydrochloride (H-AA-OR·HCl) in anhydrous DMF.

  • Neutralization: Cool the solution to 0°C in an ice bath. Add DIPEA dropwise and stir for 10-15 minutes to form the free amine.

  • Coupling: In a separate flask, dissolve Z-Nle-Osu in a minimal amount of anhydrous DMF. Add this solution to the neutralized amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash chromatography or recrystallization.

Diagram: General Coupling Workflow

Below is a diagram illustrating the key decision points when troubleshooting a difficult Z-Nle-Osu coupling.

G start Start: Z-Nle-Osu Coupling check_completion Monitor Reaction (TLC / LC-MS) start->check_completion incomplete Problem: Incomplete Coupling check_completion->incomplete Incomplete side_products Problem: Side Products check_completion->side_products Side Products Present success Success: Purify Product check_completion->success Complete & Clean sol_sterics Cause: Steric Hindrance / Aggregation? incomplete->sol_sterics sol_reagent Cause: Reagent Hydrolysis? incomplete->sol_reagent sol_racemization Cause: Racemization? side_products->sol_racemization sol_dkp Cause: DKP Formation? side_products->sol_dkp action_conditions Solution: ↑ Time / Temp Change Solvent (NMP/DMSO) sol_sterics->action_conditions Yes action_double Solution: Perform Double Coupling sol_sterics->action_double Also consider action_anhydrous Solution: Use Anhydrous Solvents Verify Reagent sol_reagent->action_anhydrous Yes action_base Solution: Use Hindered Base (DIPEA) Minimize Base Exposure sol_racemization->action_base Yes action_dipeptide Solution: Use Pre-formed Dipeptide sol_dkp->action_dipeptide Yes (at dipeptide stage) action_conditions->check_completion action_double->check_completion action_anhydrous->start Restart action_base->start Restart action_dipeptide->start Restart with new strategy

Caption: Troubleshooting Decision Tree for Z-Nle-Osu Couplings.

References

  • BenchChem. (2025). Side reactions associated with N-Methyl-L-norleucine in peptide synthesis. BenchChem Technical Support Center.
  • BenchChem. (2025). Fmoc-N-methyl-L-norleucine: Applications and Protocols in Peptide Chemistry. BenchChem Technical Support Center.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
  • Wegerer, A., et al. (2022). Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. Frontiers in Bioengineering and Biotechnology.
  • de la Torre, B. G., & Albericio, F. (2020). The deprotection step is crucial in order to secure a good quality product in Fmoc solid phase peptide synthesis. Molecules.
  • Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • Removal of acid-labile protecting or anchoring groups in the presence of polyfluorinated alcohol: Application to solid-phase peptide synthesis. (2025).
  • Google Patents. (n.d.). US20250188116A1 - Deprotection method and resin removal method in solid-phase reaction for peptide compound or amide compound, and method for producing peptide compound.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
  • Epand, R. M., & Raymer, K. E. (1987). Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers. International Journal of Peptide and Protein Research.
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • LifeTein. (2025). Unnatural Amino Acids: Norleucine. LifeTein Peptide Blog.
  • Kuroda, H., et al. (1992). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. International Journal of Peptide and Protein Research.
  • Introduction to Peptide Synthesis. (2019). Master Organic Chemistry.
  • Solubility of Fmoc protected amino acids used in Project C. (2024).
  • Bachem. (2021). Peptide solubility.
  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent.
  • Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development.
  • Montalbán, M., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem.
  • Gáspári, Z., et al. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv.
  • Ede, N. J., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins.
  • Kundu, L. M. (2020). Lecture 26: Solution phase peptide synthesis : mechanism and end protection. YouTube.
  • BenchChem. (2025). Literature review of Z-Ser(tbu)-osu applications in peptide drug discovery. BenchChem Technical Support Center.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.
  • Santa Cruz Biotechnology. (n.d.). Z-Leu-OSu.
  • Aapptec. (n.d.). Z-OSu, CAS 13139-17-8; N-(Benzyloxycarbonyloxy)succinimide.
  • BenchChem. (2025). Z-Lys(Z)-OSu: A Versatile Reagent for the Synthesis of Complex Peptides.
  • Reddit. (2022). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester.
  • Sigma-Aldrich. (n.d.). Z-Gly-OSu.
  • ChemicalBook. (n.d.). Z-LEU-OSU | 3397-35-1.
  • ChemicalBook. (n.d.). Z-GLY-OSU | 2899-60-7.
  • ResearchGate. (2020).

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Validation & Comparative

A Senior Application Scientist's Guide: Z-Nle-osu vs. Fmoc-Nle-OH for Strategic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel peptide therapeutics, the incorporation of non-canonical amino acids is a critical tool for modulating pharmacological properties. Norleucine (Nle), a non-oxidizable isostere of methionine, is a prime example, offering enhanced stability against oxidative degradation—a common failure point for methionine-containing peptides.[1][2] The choice of how to introduce this valuable residue, specifically the Nα-protecting group strategy, has profound implications for the entire synthetic workflow.

This guide provides a data-driven, objective comparison of two commercially available norleucine derivatives: the classic Z-Nle-osu (Nα-Benzyloxycarbonyl-L-norleucine N-hydroxysuccinimide ester) and the modern standard Fmoc-Nle-OH (Nα-9-Fluorenylmethoxycarbonyl-L-norleucine). Our analysis will delve into the fundamental chemistry, practical applications, and experimental considerations to empower researchers in selecting the optimal reagent for their specific objectives.

The Fulcrum of Strategy: The Nα-Protecting Group

The choice between Z-Nle-osu and Fmoc-Nle-OH is fundamentally a choice between two distinct, and largely incompatible, philosophies of peptide synthesis.[3][4][5]

  • The Fmoc (Fluorenylmethoxycarbonyl) Strategy : This is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[6][7] The Fmoc group is labile to mild bases, typically 20% piperidine in DMF, allowing for its removal without affecting the acid-labile protecting groups on the peptide's side chains or its linkage to the solid support.[8][9][10][11] This "orthogonal" approach enables the efficient, iterative assembly of long peptide chains with complex side-chain functionalities.[6][12]

  • The Z (Benzyloxycarbonyl or Cbz) Strategy : A classical protecting group, the Z-group is exceptionally stable to both acidic and mildly basic conditions.[13] Its removal requires harsh conditions, most commonly catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or strong acids like HBr in acetic acid.[13] These conditions lack orthogonality with standard SPPS chemistries, making Z-protected amino acids unsuitable for the iterative elongation of peptide chains on a solid support.

Head-to-Head Performance Comparison

The practical implications of these differing chemical properties are vast. The following table summarizes the key performance characteristics of each reagent in the context of peptide synthesis.

Table 1: Comparative Analysis of Z-Nle-osu and Fmoc-Nle-OH

ParameterZ-Nle-osuFmoc-Nle-OHExpert Analysis
Primary Application Solution-phase synthesis; N-terminal capping; Fragment condensation.[14][15]Gold standard for iterative Solid-Phase Peptide Synthesis (SPPS).[6][12]Fmoc-Nle-OH is the default choice for nearly all routine and complex SPPS applications. Z-Nle-osu is a specialized tool for non-SPPS or advanced orthogonal strategies.
Activation Method Pre-activated N-hydroxysuccinimide (OSu) ester.Requires in-situ activation (e.g., with HBTU, HATU, HCTU, DIC/Oxyma).[16]The pre-activated OSu ester offers convenience but is generally less reactive than modern in-situ methods, potentially leading to slower or incomplete couplings.[17]
Deprotection Conditions Catalytic hydrogenation (H₂/Pd-C) or strong acid (HBr/AcOH).[13]Mild base (typically 20% piperidine in DMF).[9][10][11]The mild deprotection of the Fmoc group is its single greatest advantage, preserving the integrity of sensitive side-chain modifications and the resin linkage.[6]
Orthogonality Orthogonal to Fmoc/tBu and Boc/Bzl strategies.[14]Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[12][18]The orthogonality of Z-Nle-osu is its key strength in modern synthesis, allowing its use as a final N-terminal cap that can be removed selectively later.
Racemization Risk Low. Urethane-based protecting groups are known to suppress racemization.Low. Minimized by using modern uronium/guanidinium-based activators with additives like HOBt or Oxyma.[19]Both reagents provide high enantiomeric purity when standard, optimized coupling protocols are employed.
Compatibility Incompatible with reducible functional groups (alkynes, alkenes, some sulfur-containing residues) if hydrogenation is used for deprotection.[13]Compatible with a vast array of functional groups and post-translational modifications.[6]Fmoc chemistry offers far broader compatibility for the synthesis of complex and modified peptides.

Experimental Workflows: A Practical Illustration

The difference in application is best understood by examining the experimental workflows for incorporating each reagent.

Workflow 1: Standard Fmoc-SPPS Incorporation of Norleucine

This protocol represents the routine cycle for adding an amino acid in automated or manual SPPS.

Caption: Iterative workflow for incorporating Fmoc-Nle-OH in SPPS.

Detailed Experimental Protocol: Fmoc-Nle-OH Coupling

  • Resin Swelling: Swell the peptide-resin (with a free N-terminus) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Deprotection (if necessary): Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the previous Fmoc group. Wash thoroughly with DMF.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Nle-OH (4 eq.), HATU (3.9 eq.), in DMF. Add N,N-Diisopropylethylamine (DIPEA) (8 eq.).

  • Activation & Coupling: Add the prepared coupling solution to the resin and agitate for 45-60 minutes at room temperature.

  • Reaction Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (clear or yellow beads) confirms the reaction is complete.

  • Washing: Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all soluble reagents and by-products. The resin is now ready for the next deprotection step.

Causality Behind Experimental Choices: The use of excess reagents (4 eq.) drives the reaction to completion, which is critical in SPPS to avoid deletion sequences. HATU is a highly effective, modern coupling reagent that minimizes racemization and works well for sterically hindered couplings.[16] The Kaiser test is an indispensable self-validating checkpoint; proceeding without a negative test risks building an impure peptide.

Workflow 2: N-Terminal Capping with Z-Nle-osu

This protocol demonstrates a key niche application for a Z-protected amino acid in an otherwise Fmoc-based strategy.

Caption: Orthogonal use of Z-Nle-osu for N-terminal modification.

Detailed Experimental Protocol: Z-Nle-osu Capping

  • Final Fmoc Deprotection: After the final coupling cycle of the main peptide sequence, deprotect the N-terminal Fmoc group using 20% piperidine in DMF and wash the resin thoroughly.

  • Capping Reaction: Dissolve Z-Nle-osu (5 eq.) and DIPEA (5 eq.) in DMF. Add the solution to the peptide-resin and agitate for 4-6 hours, or until a Kaiser test is negative.

  • Washing: Wash the resin extensively with DMF and DCM and dry the resin in vacuo.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.

  • Purification of Z-Peptide: Precipitate the crude peptide in cold diethyl ether, and purify the Z-capped peptide by Reverse-Phase HPLC.

  • Selective Z-Group Removal: Dissolve the purified Z-Nle-Peptide in methanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Stir the reaction under a hydrogen atmosphere (balloon) for 2-4 hours.

  • Final Product Isolation: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield the final, fully deprotected peptide.

Causality Behind Experimental Choices: The Z-group is stable to the strong acid (TFA) used for cleavage, demonstrating its orthogonality. This allows for the purification of an intermediate (the Z-peptide), which can be useful if the final deprotected peptide is unstable. Catalytic hydrogenation is a clean and efficient method for Z-group removal, leaving only toluene and CO₂ as by-products, but its incompatibility with many other functional groups makes it a specialized tool.[13]

The Senior Scientist's Recommendation

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, the choice is clear:

  • Fmoc-Nle-OH is the undisputed standard for the incorporation of norleucine in virtually all Solid-Phase Peptide Synthesis (SPPS) applications. Its compatibility with the mild, efficient, and highly developed Fmoc/tBu chemistry makes it the superior choice for synthesizing peptides of any length and complexity.[6][7]

  • Z-Nle-osu is a specialized reagent with value in specific, advanced applications. Its primary modern utility lies in its orthogonality to the Fmoc/tBu strategy, making it an excellent choice for N-terminal capping where a subsequent, selective deprotection is required for fragment condensation, cyclization, or the attachment of a reporter group. It remains a viable option for traditional solution-phase synthesis.[14][15]

References

  • Vertex AI Search. The Role of L-Norleucine in Custom Peptide Synthesis and Drug Discovery.
  • Benchchem. The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Fiveable. Norleucine Definition - Organic Chemistry Key Term.
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection.
  • LifeTein Peptide Blog.
  • DL-Norleucine in Peptide Synthesis: A Guide for Researchers.
  • Benchchem. Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • Chem-Impex. DL-Norleucine.
  • Organic Chemistry Portal. Protective Groups.
  • Wikipedia. Protecting group.
  • WILLINGDON COLLEGE, SANGLI. Protection and deprotection.
  • Protective Groups.
  • Sigma-Aldrich. Fmoc-Nle-OH Novabiochem 77284-32-3.
  • Fmoc-Ile-OH: The Key to Efficient Peptide Synthesis & Drug Development.
  • AltaBioscience. Fmoc Amino Acids for SPPS.
  • Activotec. Fmoc-L-Nle-OH - Peptide Synthesizers & Custom Peptide Synthesis.
  • PubMed Central. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach.
  • Benchchem. A Comparative Guide to Fmoc-D-Tle-OH in Solid-Phase Peptide Synthesis.
  • Benchchem. A Comparative Guide to Z-Pro-OH and Fmoc-Pro-OH in Solid-Phase Peptide Synthesis.
  • Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.
  • Benchchem. Z-Lys(Z)-OSu: A Versatile Reagent for the Synthesis of Complex Peptides.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • PubMed.
  • PMC - NIH. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production.
  • PubMed.
  • Benchchem. Literature review of Z-Ser(tbu)
  • Benchchem. Application Notes and Protocols for Z-Glu-OBzl in Solid-Phase Peptide Synthesis (SPPS).

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A Comparative Guide to Amide Bond Formation: Z-Nle-Osu vs. In Situ Activating Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of peptide synthesis and bioconjugation, the efficient and stereochemically pure formation of amide bonds is paramount. The choice of coupling strategy can significantly impact reaction outcomes, influencing yield, purity, and the biological integrity of the final product. This guide provides a detailed comparison between the use of a pre-activated amino acid derivative, Z-Nle-Osu, and the in-situ activation of carboxylic acids using common coupling reagents, with a focus on Hydroxybenzotriazole (HOBt)- and 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)-based systems.

The Fundamental Challenge: Amide Bond Formation

The formation of an amide bond requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[1][2][3] This activation is a critical step, as insufficient reactivity can lead to incomplete reactions, while excessive activation can result in undesirable side reactions, most notably racemization of the chiral center of the amino acid.[1][4][5]

Pre-Activated Esters: The Z-Nle-Osu Approach

Z-Nle-Osu, or N-(Benzyloxycarbonyl)-L-norleucine N-hydroxysuccinimide ester, represents a class of reagents where the amino acid is supplied in a pre-activated, stable, and isolatable form. The N-hydroxysuccinimide (OSu) ester is a widely used active ester in peptide synthesis due to its good reactivity and relatively clean reaction profile.[6] The benzyloxycarbonyl (Z) group provides protection for the alpha-amino group of norleucine.

Mechanism of Action

The use of Z-Nle-Osu is straightforward. The OSu group is an excellent leaving group, and upon reaction with a primary or secondary amine, it is displaced to form the desired amide bond. This reaction typically proceeds under mild conditions, often just requiring the mixing of the reactants in a suitable aprotic solvent.

G cluster_reactants Reactants cluster_products Products Z_Nle_Osu Z-Nle-Osu Peptide_Bond Z-Nle-NH-R (Amide Bond) Z_Nle_Osu->Peptide_Bond Nucleophilic Attack NHS N-Hydroxysuccinimide Z_Nle_Osu->NHS Leaving Group Amine R-NH₂ Amine->Peptide_Bond

Caption: Reaction of Z-Nle-Osu with an amine.

In Situ Activating Agents: HOBt and HATU

In contrast to pre-activated esters, a more common strategy, especially in solid-phase peptide synthesis (SPPS), is the in-situ activation of a carboxylic acid using coupling reagents.[3][7][8] This approach offers greater flexibility as any protected amino acid can be activated just prior to the coupling step.

The Role of HOBt

1-Hydroxybenzotriazole (HOBt) is a crucial additive, primarily used in conjunction with carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).[7][9] Its primary functions are to accelerate the coupling reaction and, critically, to suppress racemization.[5][10] HOBt reacts with the initially formed O-acylisourea intermediate to generate an HOBt-active ester, which is more reactive and less prone to racemization than the O-acylisourea itself.[7]

HATU: A Modern Powerhouse

HATU is a uronium salt-based coupling reagent that incorporates a 7-aza-1-hydroxybenzotriazole (HOAt) moiety.[11][12] The nitrogen atom at the 7-position of the triazole ring in HOAt makes the resulting active ester more reactive than the corresponding HOBt ester.[11][13] This enhanced reactivity makes HATU particularly effective for sterically hindered couplings and for the synthesis of "difficult" peptide sequences.[11]

Mechanism of In Situ Activation

The general mechanism involves the activation of the carboxylic acid by the coupling reagent (e.g., HATU or a carbodiimide) to form a highly reactive intermediate. This intermediate then reacts with the amine component to form the peptide bond. When HOBt or HOAt is present, it forms an active ester that serves as the key intermediate in the coupling reaction.

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Ester R-CO-OAt/OBt Carboxylic_Acid->Active_Ester Coupling_Reagent HATU or DCC/HOBt Coupling_Reagent->Active_Ester Peptide_Bond R-CO-NH-R' Active_Ester->Peptide_Bond Amine R'-NH₂ Amine->Peptide_Bond

Caption: General workflow for in-situ activation and coupling.

Performance Comparison: Z-Nle-Osu vs. HOBt/HATU

The choice between a pre-activated ester and an in-situ activation strategy depends on the specific requirements of the synthesis.

FeatureZ-Nle-Osu (Pre-activated)HOBt-based (In situ)HATU-based (In situ)
Reaction Speed Moderate to FastModerateVery Fast[11][12]
Coupling Efficiency HighHigh[7]Very High, especially for difficult couplings[11][14]
Racemization Risk LowLow (suppressed by HOBt)[5][10]Very Low (suppressed by HOAt)[11][12]
Convenience High (no additional coupling reagents needed)Moderate (requires carbodiimide and HOBt)High (single reagent)
Flexibility Low (specific to Z-Nle)High (can be used with any protected amino acid)High (can be used with any protected amino acid)
Application Primarily solution-phase synthesis[15]Solution and solid-phase synthesis[7][9]Solution and solid-phase synthesis[3][11]
Side Reactions Low, primarily related to hydrolysis of the esterN-acylurea formation with carbodiimides[6]Potential for guanidinylation of the amine if used in excess[3][12]

Experimental Protocols

Protocol 1: Amide Bond Formation using Z-Nle-Osu

This protocol describes a general procedure for coupling Z-Nle-Osu to a primary amine in solution.

  • Reactant Preparation: Dissolve the amine-containing compound (1.0 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Addition of Z-Nle-Osu: Add Z-Nle-Osu (1.1 equivalents) to the solution of the amine.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Reactions are typically complete within 1-4 hours.

  • Work-up: Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and washed with aqueous solutions (e.g., dilute acid, brine, and dilute base) to remove unreacted starting materials and the N-hydroxysuccinimide byproduct.

  • Purification: The crude product is then purified, typically by flash column chromatography or recrystallization.

G A Dissolve Amine in Solvent B Add Z-Nle-Osu A->B C Stir at Room Temperature B->C D Monitor Reaction Progress C->D E Aqueous Work-up D->E F Purify Product E->F

Caption: Workflow for coupling with Z-Nle-Osu.

Protocol 2: HATU-Mediated Amide Bond Formation in SPPS

This protocol outlines a general cycle for the incorporation of a protected amino acid into a peptide chain on a solid support using HATU.

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve the N-protected amino acid (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

  • Coupling: Add the activation solution to the resin and agitate the mixture. The coupling reaction is typically rapid, often completing within 5-30 minutes.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (disappearance of the primary amine).

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Deprotection: Proceed to the N-terminal deprotection step to prepare for the next coupling cycle.

G A Swell Resin B Prepare Activation Solution (Amino Acid, HATU, DIPEA) A->B C Add Activation Solution to Resin B->C D Agitate and Monitor C->D E Wash Resin with DMF D->E F Proceed to Deprotection E->F

Caption: Standard SPPS cycle using HATU.

Conclusion and Recommendations

The choice between Z-Nle-Osu and in-situ coupling reagents like HOBt and HATU is dictated by the synthetic strategy.

  • Z-Nle-Osu is an excellent choice for specific applications in solution-phase synthesis where the incorporation of a Z-protected norleucine is desired. Its convenience lies in its pre-activated nature, simplifying the reaction setup. However, it lacks the flexibility of in-situ methods.

  • HOBt-based systems , typically with carbodiimides, are reliable and cost-effective methods for both solution and solid-phase synthesis. They offer a good balance of reactivity and racemization suppression.[4][7]

  • HATU represents a superior coupling reagent for demanding applications , particularly in solid-phase peptide synthesis.[11][12] Its high reactivity and low propensity for racemization make it the reagent of choice for complex, sterically hindered, or aggregation-prone peptide sequences.[11]

For researchers and drug development professionals, a thorough understanding of these different approaches is crucial for the rational design and efficient execution of synthetic routes to peptides and other amide-containing molecules. While pre-activated esters like Z-Nle-Osu have their niche, the flexibility and power of modern in-situ coupling reagents such as HATU make them indispensable tools in the contemporary synthetic chemist's arsenal.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). APPLICATIONS OF PEPTIDE COPLING REAGENTS – AN UPDATE Review Article. [Link]

  • Royal Society of Chemistry. (2004). Recent development of peptide coupling reagents in organic synthesis. [Link]

  • ACS Publications. (2013). Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • ResearchGate. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. [Link]

  • ACS Publications. (1966). Effect of active ester components on racemization in the synthesis of peptides by the dicyclohexylcarbodiimide method. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • ACS Publications. (1963). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. [Link]

  • ACS Publications. (2016). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • ResearchGate. (n.d.). Coupling Reagents. [Link]

  • PubMed. (1989). Active Esters in Solid-Phase Peptide Synthesis. [Link]

  • Royal Society of Chemistry. (2021). Active ester-based peptide bond formation and its application in peptide synthesis. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • AnaSpec. (n.d.). Overview of Custom Peptide Synthesis. [Link]

  • Organic Syntheses. (2024). Dipeptide Syntheses via Activated α-Amino Esters. [Link]

  • Royal Society of Chemistry. (2017). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. [Link]

  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. [Link]

  • National Institutes of Health. (n.d.). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. [Link]

  • Aapptec. (n.d.). SYNTHESIS NOTES. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Validation of Peptides Containing Norleucine Synthesized from Z-Nle-Osu

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based therapeutics and research, the incorporation of non-canonical amino acids is a powerful strategy to enhance stability, modulate bioactivity, and probe biological mechanisms. Norleucine (Nle), a structural isomer of leucine (Leu), is a particularly valuable non-proteinogenic amino acid. Its linear side chain, in contrast to the branched side chain of leucine, offers a subtle yet significant modification that can influence peptide conformation and resistance to enzymatic degradation. Furthermore, norleucine serves as an excellent, non-oxidizable isostere for methionine.[1][2]

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the synthesis and, critically, the mass spectrometry-based validation of norleucine-containing peptides, starting from the versatile building block, N-α-benzyloxycarbonyl-L-norleucine N-hydroxysuccinimide ester (Z-Nle-Osu). We will delve into the nuances of peptide synthesis using this activated ester and present a comprehensive workflow for the unambiguous confirmation of norleucine incorporation and differentiation from its natural isomer, leucine, using advanced mass spectrometry techniques.

The Strategic Advantage of Norleucine and the Role of Z-Nle-Osu

The primary motivation for incorporating norleucine into a peptide sequence often stems from its structural similarity to leucine, but with key differences in its physicochemical properties.[3][4] Unlike leucine, norleucine's unbranched side chain can alter the hydrophobic interactions and conformational preferences of the peptide backbone. This modification can be leveraged to fine-tune receptor binding affinity and improve metabolic stability.

Z-Nle-Osu is an ideal reagent for introducing norleucine into a growing peptide chain. The benzyloxycarbonyl (Z) group provides robust protection of the α-amino group, compatible with various peptide synthesis strategies, while the N-hydroxysuccinimide (OSu) ester is a highly reactive leaving group that facilitates efficient peptide bond formation under mild conditions.[5][6] This pre-activated form simplifies the coupling step in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS).[5]

Synthesis of Norleucine-Containing Peptides Using Z-Nle-Osu

The choice between solid-phase and solution-phase synthesis depends on the desired peptide length, scale, and purification strategy. Below are detailed protocols for both methodologies, adapted for the use of Z-Nle-Osu.

Experimental Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of a Z-protected norleucine residue into a peptide sequence being assembled on a solid support using the Fmoc/tBu strategy. The Z-group's stability to the basic conditions used for Fmoc removal makes it a useful orthogonal protecting group.[7]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Z-Nle-Osu

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine and by-products.

  • Coupling of Z-Nle-Osu:

    • Dissolve Z-Nle-Osu (2 equivalents relative to resin loading) in a minimal amount of DMF.

    • Add DIPEA (2 equivalents) to the Z-Nle-Osu solution.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a Kaiser test (or chloranil test for secondary amines) to confirm the completion of the coupling reaction. A negative result indicates the absence of free primary amines.[7]

  • Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Note: The Z-group is stable to TFA and will remain on the N-terminus of the norleucine residue. It can be removed by catalytic hydrogenolysis if a free N-terminus at this position is desired.[7]

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.

  • Purification: Centrifuge to pellet the crude peptide, wash with cold ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol 2: Solution-Phase Peptide Synthesis (SPPS)

This protocol describes the coupling of Z-Nle-Osu to an amino acid ester in solution.

Materials:

  • Z-Nle-Osu

  • Amino acid methyl or benzyl ester hydrochloride

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Amine Component: Dissolve the amino acid ester hydrochloride (1 equivalent) in DCM and cool to 0 °C. Add TEA or DIPEA (1.1 equivalents) dropwise and stir for 15 minutes.

  • Coupling Reaction: Add a solution of Z-Nle-Osu (1 equivalent) in DCM to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Wash the reaction mixture with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by silica gel column chromatography.

  • Deprotection and Further Elongation: The resulting Z-protected dipeptide ester can be further elongated by either deprotecting the Z-group (via hydrogenolysis) to expose the N-terminus for coupling with another activated amino acid, or by saponifying the ester to expose the C-terminus for coupling with another amino acid ester.

Mass Spectrometry Validation: Unambiguous Identification of Norleucine

The cornerstone of validating a synthetic peptide is the confirmation of its primary sequence and the identity of its constituent amino acids. While norleucine and leucine are isomers with the exact same molecular weight (131.17 g/mol ), their different side-chain structures lead to distinct fragmentation patterns in tandem mass spectrometry (MS/MS), enabling their unambiguous differentiation.[1]

The key to distinguishing these isomers lies in employing fragmentation techniques that induce side-chain cleavages, such as Electron Transfer Dissociation (ETD), Higher-Energy Collisional Dissociation (HCD), and Electron Activated Dissociation (EAD).[8][9][10] Conventional Collision-Induced Dissociation (CID) is often insufficient as it primarily cleaves the peptide backbone, producing b- and y-ions that are identical for both isomers.[11]

The Telltale Fragmentation: w- and d-ions

Advanced fragmentation methods generate specific fragment ions that are diagnostic for leucine and norleucine. The most informative are the w-ions and d-ions , which arise from the fragmentation of c- and z-ions (produced by ETD) or a-ions (produced in HCD), respectively.[10]

  • Leucine (Leu): The branched isobutyl side chain of leucine preferentially loses a propyl radical (•C₃H₇, 43.05 Da).[9]

  • Norleucine (Nle): The linear n-butyl side chain of norleucine can undergo fragmentation at different points, but a characteristic loss is that of an ethyl radical (•C₂H₅, 29.04 Da).

  • Isoleucine (Ile): For comparison, isoleucine, with its sec-butyl side chain, also characteristically loses an ethyl radical.[9]

Therefore, the presence of a w-ion or a neutral loss of 43 Da from a z-ion is a strong indicator of a leucine residue, while a loss of 29 Da points towards either isoleucine or norleucine. Further fragmentation or chromatographic separation is needed to distinguish Nle from Ile.

Experimental Protocol 3: LC-MS/MS Analysis for Norleucine Validation

Instrumentation:

  • High-resolution mass spectrometer capable of multiple fragmentation modes (e.g., Orbitrap Fusion or similar) coupled to a nano-flow liquid chromatography system.

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 0.1% formic acid in water).

  • Chromatographic Separation:

    • Inject the peptide onto a C18 reversed-phase column.

    • Elute with a gradient of acetonitrile in 0.1% formic acid.

    • Rationale: While isomers, the slight difference in hydrophobicity between norleucine and leucine may lead to a small but reproducible difference in retention time, providing an initial clue to the peptide's identity.

  • Mass Spectrometry Analysis:

    • Acquire full MS scans to determine the precursor ion's m/z and charge state.

    • Perform data-dependent MS/MS analysis on the precursor ion using a combination of fragmentation methods:

      • HCD: To obtain general sequence information from b- and y-ions.

      • ETD or EThcD (ETD with supplemental HCD activation): To generate c- and z-ions, and subsequently the diagnostic w-ions.[5][8]

      • MS³ Analysis: Isolate a specific z-ion containing the residue and subject it to HCD fragmentation to confirm the characteristic neutral loss.[5][9]

Data Analysis Workflow

The following diagram illustrates the decision-making process for analyzing the MS/MS data to validate the presence of norleucine.

G cluster_0 MS/MS Data Acquisition cluster_1 Data Analysis cluster_2 Isomer Identification Acquire_HCD Acquire HCD Spectrum Analyze_HCD Analyze HCD Spectrum for b/y ions (Sequence Confirmation) Acquire_HCD->Analyze_HCD Acquire_ETD Acquire ETD/EThcD Spectrum Analyze_ETD Analyze ETD Spectrum for c/z ions Acquire_ETD->Analyze_ETD Isolate_z_ion Isolate z-ion containing the Xle residue Analyze_ETD->Isolate_z_ion Fragment_z_ion Perform MS³ HCD on isolated z-ion Isolate_z_ion->Fragment_z_ion Observe_Neutral_Loss Observe Neutral Loss Fragment_z_ion->Observe_Neutral_Loss Leucine Leucine Observe_Neutral_Loss->Leucine Loss of 43 Da (Propyl radical) Norleucine Norleucine Observe_Neutral_Loss->Norleucine Loss of 29 Da (Ethyl radical)

Sources

A Comparative Guide to Z-Nle-osu vs. Boc-Nle-osu in Orthogonal Peptide Synthesis Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful peptide synthesis. The ability to selectively deprotect specific sites on a growing peptide chain—a concept known as orthogonal synthesis—is paramount for creating complex peptides with high purity and yield.[1] This guide provides an in-depth technical comparison of two commonly used activated amino acid derivatives for incorporating the non-proteinogenic amino acid norleucine (Nle): N-α-Benzyloxycarbonyl-L-norleucine N-hydroxysuccinimide ester (Z-Nle-osu) and N-α-tert-Butoxycarbonyl-L-norleucine N-hydroxysuccinimide ester (Boc-Nle-osu).

Norleucine, an isomer of leucine, is often incorporated into peptides to probe structure-activity relationships or to replace methionine, as its side chain is isosteric but lacks the readily oxidizable sulfur atom. The choice between a Z- or Boc-protecting group for norleucine dictates the overall synthetic strategy, influencing everything from solvent choice and deprotection conditions to potential side reactions and final product purity.

The Principle of Orthogonality: Z vs. Boc

Orthogonal protection strategies rely on the use of protecting groups that are stable under the conditions required to remove other protecting groups.[2][3] The Z (benzyloxycarbonyl) and Boc (tert-butoxycarbonyl) groups form a classic orthogonal pair, primarily due to their distinct deprotection chemistries.

  • Boc Group: This group is labile to moderately strong acids, typically trifluoroacetic acid (TFA), which cleaves it to release the free amine, carbon dioxide, and a stable tert-butyl cation.[4]

  • Z Group: The Z group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[2] This fundamental difference in deprotection requirements allows for the selective removal of one group while the other remains intact, enabling complex synthetic manipulations such as side-chain modifications or peptide segment condensations.[5][6]

Caption: Orthogonal deprotection of Z and Boc groups.

Performance Comparison: Z-Nle-osu vs. Boc-Nle-osu

The choice between Z-Nle-osu and Boc-Nle-osu extends beyond their deprotection methods. Factors such as solubility, steric hindrance during coupling, and potential side reactions significantly impact their performance in a practical laboratory setting. While direct comparative studies are not extensively published, we can extrapolate performance based on the known properties of Z- and Boc-protected amino acids.

ParameterZ-Nle-osuBoc-Nle-osuRationale & Causality
Typical Coupling Yield 85-95%90-98%The bulkier, more rigid benzyl group of the Z-protecting group can introduce slightly more steric hindrance compared to the tert-butyl group of Boc, potentially leading to marginally lower coupling efficiencies, especially in solution-phase synthesis.[7]
Typical Reaction Time 2-6 hours1-4 hoursThe slightly increased steric hindrance of the Z-group can slow the reaction kinetics of the coupling reaction.
Solubility in DMF/DCM ModerateHighBoc-protected amino acids are generally more soluble in common organic solvents used for peptide synthesis than their Z-protected counterparts, which can be advantageous for achieving homogeneous reaction conditions.
Racemization Risk LowLowBoth Z and Boc are urethane-type protecting groups, which are known to effectively suppress racemization during the activation and coupling steps.[8][9]
Primary Side Reactions Incomplete hydrogenolysis, catalyst poisoning by sulfur-containing residues (if present).Tert-butylation of sensitive residues (e.g., Trp) during TFA deprotection.[10][11]The deprotection byproducts and conditions are the main sources of side reactions for each respective group.
Orthogonal Compatibility Orthogonal to Boc, Fmoc.Orthogonal to Z, Fmoc.Their distinct deprotection chemistries are the basis of their utility in orthogonal synthesis strategies.[2][5]

Experimental Workflows and Protocols

To provide a practical context for the comparison, detailed experimental protocols for a representative solution-phase coupling reaction are provided below.

Caption: General workflow for coupling and deprotection.

Protocol 1: Coupling of Z-Nle-osu with Glycine Methyl Ester
  • Preparation: In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Neutralization: Cool the solution to 0 °C in an ice bath and add N-methylmorpholine (NMM) (1.1 eq) dropwise. Stir for 10 minutes.

  • Coupling: Add Z-Nle-osu (1.05 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

Protocol 2: Coupling of Boc-Nle-osu with Glycine Methyl Ester
  • Preparation: In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.0 eq) in anhydrous DMF.

  • Neutralization: Cool the solution to 0 °C and add NMM (1.1 eq) dropwise. Stir for 10 minutes.

  • Coupling: Add Boc-Nle-osu (1.05 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by silica gel chromatography.

Causality Behind Experimental Choices and Potential Side Reactions

Z-Nle-osu Strategy

The primary advantage of the Z-group is its robustness and stability to both acidic and basic conditions, making it ideal for solution-phase synthesis where multiple reaction and work-up steps are involved.[12] The choice of hydrogenolysis for deprotection is exceptionally mild and often results in high yields of the deprotected amine with minimal side products.

However, a significant limitation arises when sulfur-containing amino acids such as methionine or cysteine are present in the peptide sequence. The palladium catalyst used for hydrogenolysis can be poisoned by sulfur, rendering the deprotection inefficient or incomplete.[13]

Boc-Nle-osu Strategy

The Boc-strategy is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to the ease of deprotection with TFA.[14] In solution-phase synthesis, its higher solubility in organic solvents can be a distinct advantage.

The main drawback of Boc deprotection is the generation of the highly reactive tert-butyl cation.[15] This electrophile can attack nucleophilic side chains, particularly the indole ring of tryptophan, leading to tert-butylation of the final peptide product.[10][11] This side reaction can be mitigated by the addition of "scavengers" such as triisopropylsilane (TIS) or water to the TFA deprotection cocktail to trap the carbocations.

Conclusion and Recommendations

The choice between Z-Nle-osu and Boc-Nle-osu is fundamentally a strategic decision based on the overall synthetic plan.

  • Z-Nle-osu is an excellent choice for solution-phase synthesis, especially when constructing peptide fragments that will be used in subsequent segment condensations. Its stability and the mildness of the final deprotection step are key advantages, provided the peptide sequence is devoid of catalyst-poisoning residues.

  • Boc-Nle-osu offers greater versatility, particularly for syntheses that may involve acid-sensitive side-chain protecting groups that are incompatible with the strong acids sometimes used for Z-group removal. Its superior solubility and slightly faster coupling kinetics can also be beneficial. However, careful consideration must be given to the potential for side reactions during TFA deprotection, especially in the presence of sensitive residues like tryptophan.

For researchers engaged in complex peptide synthesis, having both Z- and Boc-protected amino acids in their chemical toolbox allows for maximum flexibility in designing robust and efficient orthogonal synthesis strategies.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Retrieved from [Link]

  • Löw, M., Kisfaludy, L., & Sohár, P. (1978). [tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group (author's transl)]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 359(12), 1643–1651.
  • National Institutes of Health. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

  • ACS Publications. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. Retrieved from [Link]

  • MDPI. (n.d.). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Retrieved from [Link]

  • Jaeger, E., Thamm, P., Knof, S., Wünsch, E., Löw, M., & Kisfaludy, L. (1978). [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 359(12), 1637–1642.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • ResearchGate. (2025). tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group (author's transl). Retrieved from [Link]

  • National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]

  • Southard, G. L., Zaborowsky, B. R., & Pettee, J. M. (1971). A new amino blocking group removable from sulfur-containing peptides by catalytic hydrogenolysis. Journal of the American Chemical Society, 93(13), 3302–3303.
  • ResearchGate. (2001). New Trends in Peptide Coupling Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

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A Comparative Guide to Peptide Synthesis: Characterizing Z-Nle-OSu Against Modern Coupling Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and efficient synthesis of peptides is paramount. The choice of coupling strategy—the very reaction that forms the vital peptide bond—profoundly influences yield, purity, and stereochemical integrity. This guide provides an in-depth comparison of a classical approach, using N-benzyloxycarbonyl-L-norleucine N-hydroxysuccinimide ester (Z-Nle-OSu), against the current industry-standard methodology: the use of Fmoc-Nle-OH with an aminium/uronium salt-based coupling reagent in Solid-Phase Peptide Synthesis (SPPS).

Norleucine (Nle) is a crucial non-proteinogenic amino acid, often used as a non-oxidizable isostere for methionine, enhancing the stability and shelf-life of peptide therapeutics[1]. The method chosen to incorporate it into a peptide sequence is therefore of significant practical importance.

At a Glance: Z-Nle-OSu vs. Modern Fmoc-SPPS

The fundamental difference lies in the synthetic paradigm: Z-Nle-OSu is a pre-activated amino acid derivative primarily used in solution-phase peptide synthesis (LPPS) , a classical technique valuable for large-scale synthesis of short peptides or fragments[2][3]. In contrast, the combination of an Nα-Fmoc-protected amino acid like Fmoc-Nle-OH with a potent coupling reagent such as HATU represents the pinnacle of modern Solid-Phase Peptide Synthesis (SPPS) , prized for its efficiency, automation, and suitability for long sequences[4][5][6].

FeatureZ-Nle-OSu (Active Ester Method) Fmoc-Nle-OH + HATU (Onium Salt Method)
Synthetic Phase Primarily Solution-Phase (LPPS)[2][3]Primarily Solid-Phase (SPPS)[4][5]
Activation Strategy Pre-activated N-hydroxysuccinimide (OSu) ester. Stable and isolable.[7]In situ activation of the carboxylic acid with HATU to form a highly reactive OAt-ester.[2][8]
Coupling Time Longer (typically 1-24 hours)[9]Very rapid (typically 15-60 minutes)[2][8]
Typical Purity Good to high, but purification between each step can be complex and lead to yield loss.Consistently high (>95%) for crude product due to wash-away of excess reagents.[2][4]
Typical Yield Variable; dependent on purification efficiency at each step. Representative yields often range from 85-95% for a single coupling step before purification.[10]Per-step coupling yields are typically >99%, crucial for the synthesis of long peptides.[2][11]
Racemization Risk Generally low. The urethane-based Z-group and the moderately reactive OSu-ester inherently suppress racemization.[7]Very low. HATU, containing the HOAt moiety, is highly effective at suppressing racemization.[2][12]
Primary Byproducts N-hydroxysuccinimide (HOSu), which is water-soluble and relatively easy to remove.[9]Tetramethylurea and hexafluorophosphate/tetrafluoroborate salts, which are washed away in SPPS.[7]
Automation Not readily amenable to automation. Requires manual workup and purification after each coupling.Highly compatible with automated peptide synthesizers.
Ideal Application Large-scale synthesis of dipeptides or short protected fragments in solution.[2]Routine synthesis of peptides of any length, from short to very long sequences (>50 amino acids).[4]

The Causality Behind Experimental Choices

The Classical Approach: Stability and Control with Z-Nle-OSu

The use of an active ester like Z-Nle-OSu is a strategy rooted in control and stability. The N-hydroxysuccinimide ester is stable enough to be isolated, purified, and stored, ensuring the quality of the activated amino acid before the coupling reaction begins[7].

The reaction mechanism is a straightforward nucleophilic acyl substitution. The free amine of the coupling partner attacks the activated carbonyl carbon of Z-Nle-OSu, displacing the N-hydroxysuccinimide leaving group to form the new peptide bond.

G cluster_reactants Reactants cluster_products Products Z_Nle_OSu Z-Nle-OSu (Activated Ester) Dipeptide Z-Nle-NH-Peptide (New Peptide Bond) Z_Nle_OSu->Dipeptide Nucleophilic Attack HOSu HOSu (Leaving Group) Peptide_Amine H₂N-Peptide (Nucleophile) Peptide_Amine->Dipeptide

Caption: Reaction mechanism of Z-Nle-OSu with a peptide amine.

The primary advantage of this method is the low risk of racemization. This is due to two factors:

  • The Z-Protecting Group: As a urethane-type protecting group, the benzyloxycarbonyl (Z) group's electronic structure disfavors the formation of an oxazolone intermediate, the primary pathway for racemization[7].

  • Moderate Reactivity: Active esters are less reactive than the intermediates formed by modern onium salt reagents. This "slower" reactivity reduces the likelihood of side reactions, including racemization, that can be caused by "over-activation"[13].

However, the major drawback is the necessity of solution-phase synthesis. After each coupling step, the newly formed peptide must be isolated from the reaction mixture, typically through extraction and crystallization or chromatography, which is labor-intensive and can lead to significant material loss.

The Modern Standard: Speed and Efficiency with Fmoc-Nle-OH and HATU

Modern peptide synthesis is dominated by the Fmoc/tBu strategy on a solid support. This methodology was designed for efficiency and automation. The growing peptide chain is anchored to an insoluble resin, allowing excess reagents and byproducts to be simply washed away after each reaction, dramatically simplifying the process and enabling near-quantitative yields at each step[5].

The coupling of Fmoc-Nle-OH is not performed with a pre-activated ester but through in situ activation with a potent coupling reagent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N´,N´-tetramethyluronium hexafluorophosphate).

G Fmoc_Nle_OH Fmoc-Nle-OH Active_Ester Fmoc-Nle-OAt (Highly Reactive Intermediate) Fmoc_Nle_OH->Active_Ester HATU HATU + Base (DIPEA) HATU->Active_Ester Coupled_Peptide Fmoc-Nle-NH-Peptide-Resin Active_Ester->Coupled_Peptide Fast Coupling Resin_Amine Resin-Bound Peptide (H₂N-Peptide-Resin) Resin_Amine->Coupled_Peptide Byproducts Washed Away (Tetramethylurea, HOAt)

Caption: In situ activation and coupling workflow in Fmoc-SPPS.

The choice of HATU is deliberate. It is one of the most efficient coupling reagents available, especially for sterically hindered amino acids[7][8]. Its mechanism involves the rapid formation of a highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester. The strategic nitrogen atom in the HOAt ring not only enhances the reactivity but also provides a neighboring group effect that actively suppresses racemization, making it superior to older HOBt-based reagents like HBTU.

This combination of a solid support, an orthogonal Fmoc protecting group, and a highly efficient, racemization-suppressing coupling reagent allows for the assembly of long peptides with exceptional purity and yield, a feat that is impractical with classical solution-phase methods[11].

Experimental Protocols: A Head-to-Head Comparison

The following protocols provide a detailed, step-by-step methodology for incorporating a norleucine residue using both the classical and modern approaches.

Protocol 1: Solution-Phase Coupling of Z-Nle-OSu

This protocol describes the coupling of Z-Nle-OSu to a C-terminally protected amino acid or peptide (e.g., H-Gly-OMe).

Materials:

  • Z-Nle-OSu (1.1 equivalents)

  • Amino acid/peptide ester hydrochloride (e.g., HCl·H-Gly-OMe) (1.0 equivalent)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.0 equivalent to neutralize the HCl salt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (for workup)

  • 1M HCl (for workup)

  • Saturated NaHCO₃ solution (for workup)

  • Brine (for workup)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolution: Dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF.

  • Neutralization: Cool the solution to 0°C in an ice bath. Add DIPEA (1.0 eq) dropwise and stir for 10-15 minutes.

  • Coupling: Add Z-Nle-OSu (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting amine by Thin Layer Chromatography (TLC).

  • Workup:

    • Once complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude dipeptide by recrystallization or flash column chromatography to yield the pure Z-Nle-Gly-OMe.

Protocol 2: Solid-Phase Coupling of Fmoc-Nle-OH with HATU

This protocol describes a standard manual coupling cycle on a pre-swollen peptide-resin with a free N-terminal amine (e.g., H-Gly-Wang Resin).

Materials:

  • Fmoc-deprotected peptide-resin (1.0 equivalent)

  • Fmoc-Nle-OH (3.0 equivalents)

  • HATU (2.9 equivalents)

  • DIPEA (6.0 equivalents)

  • Peptide-grade DMF

  • Deprotection solution: 20% piperidine in DMF

Procedure:

  • Fmoc-Deprotection (if necessary):

    • Treat the Fmoc-protected resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Treat again with 20% piperidine in DMF for 10 minutes. Drain.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Nle-OH (3.0 eq) and HATU (2.9 eq) in DMF.

    • Add DIPEA (6.0 eq) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes. Do not wait longer , as this can increase the risk of racemization.

  • Coupling:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the absence of free primary amines, indicating reaction completion.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Conclusion and Recommendations

The choice between Z-Nle-OSu and an Fmoc-Nle-OH/HATU strategy is a choice between two distinct eras of peptide synthesis.

Z-Nle-OSu remains a viable, albeit niche, reagent. Its strength lies in its simplicity for specific, often large-scale, solution-phase applications where a single coupling is the final step, such as the synthesis of a specific dipeptide or a protected fragment for subsequent condensation. The low intrinsic risk of racemization and the stability of the active ester are its key advantages. However, for building longer peptides, the laborious, yield-reducing purification steps make it an inefficient choice.

For the vast majority of modern research and development applications, the Fmoc-Nle-OH/HATU strategy is unequivocally superior. The SPPS methodology offers unparalleled efficiency, speed, and scalability for peptides of virtually any length[5]. The high coupling efficiency (>99% per step) is critical, as overall yield diminishes exponentially with each cycle[11]. The combination of a solid support for easy purification and a highly potent, racemization-suppressing reagent like HATU provides a robust, reliable, and automatable platform that has become the industry standard for good reason.

Recommendation: Researchers should select the Fmoc-Nle-OH/HATU approach for all routine solid-phase synthesis, difficult sequences, and the construction of peptides longer than three or four residues. The use of Z-Nle-OSu should be considered only for specialized applications in solution-phase fragment synthesis where its specific properties provide a strategic advantage.

References

  • Albericio, F., Chinchilla, R., Dodsworth, D., & Najera, C. (2001). New Trends in Peptide Coupling Reagents. Organic Preparations and Procedures International, 33(3), 203-303. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.[Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1827-1838. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.[Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.[Link]

  • Videtta, V., & Al-awar, R. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1184, 1-21. [Link]

  • Li, H., & Dong, S. (2017). Recent advances in the preparation of Fmoc-SPPS-based peptide thioester and its surrogates for NCL-type reactions. Science China Chemistry, 60(2), 201-213. [Link]

  • Yang, J., Huang, H., & Zhao, J. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers, 10(4), 1017-1034. [Link]

  • Hou, J., et al. (2025). Universal peptide synthesis via solid-phase methods fused with chemputation. Nature Communications, 16(1), 1-10. [Link]

  • Cirino, P. C., & Arnold, F. H. (2003). Global incorporation of norleucine in place of methionine in cytochrome P450 BM-3 heme domain increases peroxygenase activity. Biotechnology and Bioengineering, 83(6), 729-734. [Link]

  • ResearchGate. (2025). Use of benzyloxycarbonyl (Z)-based fluorophilic tagging reagents in the purification of synthetic peptides. ResearchGate.[Link]

  • Carpino, L. A., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(5), 559-580. [Link]

  • LifeTein. (2025). Unnatural Amino Acids: Norleucine. LifeTein Peptide Blog.[Link]

  • Xu, Z. (2013). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Journal of visualized experiments : JoVE, (77), e50591. [Link]

Sources

A Senior Application Scientist's Guide to Amide Bond Formation: A Side-by-Side Comparison of Z-Nle-Osu and Carbodiimide (DCC/DIC) Coupling Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the creation of a stable amide bond is a cornerstone of synthesis, from peptide manufacturing to bioconjugation. The choice of coupling strategy is a critical decision point that dictates reaction efficiency, product purity, and the complexity of downstream purification. This guide provides an in-depth, objective comparison between two prevalent approaches: the use of a pre-activated N-hydroxysuccinimide (Osu) ester, exemplified by Z-Nle-Osu, and the in-situ activation of a carboxylic acid using carbodiimide reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC).

The Fundamental Divide: Pre-Activation vs. In-Situ Activation

At its core, the choice between Z-Nle-Osu and DCC/DIC is a choice between two distinct philosophies of carboxyl group activation for amide bond formation.

  • The Pre-Activated Approach (Active Esters): Z-Nle-Osu is an "active ester." The carboxylic acid of Z-protected Norleucine has been chemically pre-activated with an N-hydroxysuccinimide group. This stable, isolable compound is ready to react directly with a nucleophilic amine without the need for additional coupling reagents in the final step. This method simplifies the final conjugation reaction, making it clean and often rapid.

  • The In-Situ Activation Approach (Carbodiimides): DCC and DIC are powerful dehydrating agents used for the in-situ (in the reaction mixture) activation of carboxylic acids.[1][2] They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the desired amide bond.[1][3][4] This approach offers flexibility but introduces additional reagents and potential side reactions into the main coupling step.

Deep Dive into the Methodologies

Z-Nle-Osu: The "Ready-to-Go" Reagent

N-hydroxysuccinimide esters are among the most common and effective active esters used in chemical biology. The Osu group is an excellent leaving group, facilitating a straightforward nucleophilic acyl substitution by an amine.

Mechanism of Action: The reaction is a simple, one-step nucleophilic attack. The amino group of the target molecule attacks the electrophilic carbonyl carbon of the Osu ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the N-hydroxysuccinimide anion and forming the stable amide bond.

Z_Nle_Osu_Mechanism reagents Z-Nle-Osu + R'-NH₂ intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Z-Nle-NH-R' + NHS intermediate->products Collapse & Leaving Group Expulsion

Caption: Mechanism of Z-Nle-Osu coupling with an amine.

Advantages:

  • Clean Final Step: The only byproduct in the coupling reaction is N-hydroxysuccinimide (NHS), which is water-soluble and generally easy to remove.

  • Mild Conditions: Reactions can typically be run at room temperature in a variety of common organic solvents.

  • Reduced Side Reactions: Avoids common carbodiimide-related side reactions like N-acylurea formation and eliminates the risk of racemization during the final coupling step.

  • Ideal for Bioconjugation: The stability and reactivity in aqueous-organic mixtures make Osu esters a preferred choice for labeling proteins and other biomolecules.[5]

Disadvantages:

  • Requires Prior Synthesis: The active ester must first be synthesized and purified from the parent carboxylic acid (Z-Nle-OH), adding a step to the overall workflow.

  • Hydrolysis: Osu esters are susceptible to hydrolysis, especially in the presence of water, which regenerates the starting carboxylic acid and can reduce yield.

DCC & DIC: The Workhorse In-Situ Activators

Carbodiimides are the classic reagents for peptide synthesis. Their primary function is to remove a molecule of water from the carboxylic acid and amine, thereby facilitating amide bond formation.

Mechanism of Action: The reaction begins with the protonation of one of the nitrogen atoms of the carbodiimide by the carboxylic acid. The resulting carboxylate then attacks the central carbon of the carbodiimide to form the key O-acylisourea intermediate.[6] This intermediate is highly reactive. However, it can also undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea, which is a significant side reaction.[6][7]

To mitigate this and to reduce the risk of racemization at the alpha-carbon of the amino acid, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always used.[8][9] HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is more stable than the O-acylisourea but still highly reactive towards the amine. This two-step, one-pot process increases coupling efficiency and preserves stereochemical integrity.[7][10]

Carbodiimide_Mechanism cluster_0 Activation Step cluster_1 Coupling Step cluster_2 HOBt Pathway (Suppresses Side Reactions) Z-Nle-OH Z-Nle-OH O-Acylisourea O-Acylisourea Z-Nle-OH->O-Acylisourea + DCC/DIC DCC/DIC DCC/DIC Amide Bond Z-Nle-NH-R' O-Acylisourea->Amide Bond + R'-NH₂ HOBt-Ester HOBt-Ester O-Acylisourea->HOBt-Ester + HOBt Side_Reaction N-Acylurea (Unreactive) O-Acylisourea->Side_Reaction Rearrangement R'-NH₂ R'-NH₂ Urea Byproduct DCU / DIU HOBt-Ester->Amide Bond + R'-NH₂

Caption: General mechanism for DCC/DIC coupling, including the beneficial HOBt pathway.

The Critical Difference: DCC vs. DIC

The choice between DCC and DIC hinges almost entirely on the physical properties of their respective urea byproducts.[11]

  • N,N'-Dicyclohexylcarbodiimide (DCC): This waxy, low-melting-point solid generates dicyclohexylurea (DCU) as a byproduct.[1][6] DCU is notoriously insoluble in most common organic solvents, including Dichloromethane (DCM) and Dimethylformamide (DMF).[8][11][12]

    • Advantage: In solution-phase synthesis, the insoluble DCU precipitates out of the reaction mixture and can be easily removed by simple filtration.[6][13]

    • Disadvantage: In Solid-Phase Peptide Synthesis (SPPS), the precipitated DCU can clog resin filters and remain trapped with the resin-bound peptide, making it a poor choice for this application.[7][8]

  • N,N'-Diisopropylcarbodiimide (DIC): This reagent is a liquid at room temperature, which simplifies handling, especially in automated systems.[2][6][11] It forms diisopropylurea (DIU) as a byproduct.

    • Advantage: DIU is soluble in most organic solvents used for peptide synthesis.[8][11][13] This makes DIC the preferred carbodiimide for SPPS, as the byproduct can be easily washed away from the resin.[6]

    • Disadvantage: In solution-phase synthesis, the solubility of DIU means it remains in the product mixture, necessitating removal by chromatography or extraction, which is more complex than filtration.[13]

Side-by-Side Performance Comparison

FeatureZ-Nle-Osu (Active Ester)DCC/DIC + HOBt (In-Situ Activation)
Reagent Type Pre-activated carboxylic acidIn-situ activating agent (dehydrating agent)
Mechanism Nucleophilic Acyl SubstitutionO-Acylisourea formation, intercepted by HOBt, then nucleophilic attack
User Reaction Steps 1 step: Active Ester + Amine1 pot, 2 steps: Carboxylic Acid + DCC/DIC/HOBt, then add Amine
Key Byproduct(s) N-hydroxysuccinimide (NHS)Dicyclohexylurea (DCU) or Diisopropylurea (DIU)
Byproduct Removal Easy: Water-soluble, removed by aqueous wash.DCC: Easy in solution (filtration). Difficult in SPPS.[13] DIC: Easy in SPPS (washing). Difficult in solution (chromatography).[13]
Racemization Control Excellent: No risk during the final coupling step.Good to Excellent: Highly suppressed by the addition of HOBt.[7][8][9]
Common Solvents DMF, DCM, Acetonitrile, DioxaneDMF, DCM
Ideal Application Bioconjugation, labeling, solution-phase synthesis where the active ester is available.DCC: Cost-effective, large-scale solution-phase synthesis.[2][14] DIC: Automated Solid-Phase Peptide Synthesis (SPPS).[6][8]
Handling Stable solid, but moisture-sensitive.DCC: Waxy solid, sensitizer.[14] DIC: Liquid, easier to dispense, less allergenic than DCC.[5]

Experimental Protocols: A Practical Guide

Protocol 1: Coupling of Z-Nle-Osu with a Primary Amine

This protocol outlines a general procedure for the conjugation of the pre-activated Z-Nle-Osu ester.

Materials:

  • Z-Nle-Osu (1.0 eq.)

  • Primary Amine (e.g., H-Gly-OMe·HCl) (1.0 eq.)

  • Base (e.g., N,N-Diisopropylethylamine, DIPEA) (1.0 eq. if starting from a salt)

  • Anhydrous DMF or DCM

  • Ethyl Acetate (EtOAc)

  • 1M HCl, Saturated NaHCO₃, Brine

Procedure:

  • If starting with an amine salt, dissolve the amine (1.0 eq.) in anhydrous DMF. Cool to 0 °C.

  • Add DIPEA (1.0 eq.) dropwise to neutralize the salt and stir for 15 minutes.

  • In a separate flask, dissolve Z-Nle-Osu (1.0 eq.) in anhydrous DMF.

  • Add the Z-Nle-Osu solution to the neutralized amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with EtOAc. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization as needed.

Protocol 2: Solution-Phase Coupling of Z-Nle-OH using DCC/HOBt

This protocol is optimized for solution-phase synthesis where the DCU byproduct can be easily filtered away.

Materials:

  • Z-Nle-OH (1.0 eq.)

  • Primary Amine (e.g., H-Gly-OMe·HCl) (1.0 eq.)

  • DCC (1.1 eq.)

  • HOBt (1.1 eq.)

  • DIPEA (1.0 eq.)

  • Anhydrous DCM

Procedure:

  • In a round-bottom flask, dissolve the amine salt (1.0 eq.) in anhydrous DCM and cool to 0 °C. Add DIPEA (1.0 eq.) and stir for 15 minutes.

  • In a separate flask, dissolve Z-Nle-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM and cool to 0 °C.

  • Add the solution from step 2 to the amine solution from step 1.

  • Dissolve DCC (1.1 eq.) in a small amount of anhydrous DCM and add it dropwise to the main reaction mixture at 0 °C. A white precipitate of DCU will form.[15]

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture through a Celite® pad to remove the precipitated DCU. Wash the pad with fresh DCM.

  • Combine the filtrates and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product. Purify as needed.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Coupling using DIC/HOBt

This protocol is designed for coupling on a resin support, where byproduct solubility is key.

Materials:

  • N-terminal deprotected resin-bound peptide (1.0 eq.)

  • Fmoc-Nle-OH (or Z-Nle-OH) (5.0 eq.)

  • DIC (5.5 eq.)

  • HOBt (5.5 eq.)

  • Anhydrous DMF

Procedure:

  • Swell the resin in anhydrous DMF. Perform N-terminal Fmoc deprotection using standard protocols (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve Fmoc-Nle-OH (5.0 eq.) and HOBt (5.5 eq.) in a minimum volume of anhydrous DMF.

  • Add this solution to the washed, deprotected resin.

  • Add DIC (5.5 eq.) to the resin slurry.

  • Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction for completion using a qualitative ninhydrin test.[16]

  • Work-up: Once the reaction is complete (ninhydrin test is negative/colorless), drain the reaction solvent.

  • Wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x) to remove all soluble reagents and the DIU byproduct.

  • The resin is now ready for the next deprotection/coupling cycle.

Senior Application Scientist's Recommendation

The choice between these coupling strategies is not a matter of one being universally superior, but rather selecting the right tool for the specific task at hand. My recommendations are grounded in optimizing for efficiency and purity based on the application context:

  • For Bioconjugation and Protein Labeling: Z-Nle-Osu (or other active esters) is the unequivocal choice. The clean reaction profile, mild conditions, and ease of removing the water-soluble NHS byproduct are critical when working with sensitive and complex biomolecules.

  • For Large-Scale, Solution-Phase Synthesis: DCC/HOBt is often the most cost-effective and practical option. [14] Its primary advantage is the insolubility of the DCU byproduct, which allows for purification via simple, scalable filtration, avoiding the need for extensive chromatography on large batches.

  • For Automated Solid-Phase Peptide Synthesis (SPPS): DIC/HOBt is the industry standard. The liquid form of DIC is easily handled by automated synthesizers, and the high solubility of the DIU byproduct ensures it is completely washed away from the resin, preventing contamination of the growing peptide chain.[6][8]

By understanding the underlying mechanisms and the practical implications of byproduct properties, researchers can make informed decisions, streamline their workflows, and achieve higher purity products with greater efficiency.

References

  • Coupling Reagents. Aapptec Peptides. [Link]

  • N,N′-Dicyclohexylcarbodiimide. Wikipedia. [Link]

  • The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Synlett. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]

  • Carbodiimides and Additives. Aapptec Peptides. [Link]

  • DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. YouTube. [Link]

  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Organic & Biomolecular Chemistry. [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Protheragen. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Huaren Chemical. [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

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A Senior Application Scientist's Guide: Evaluating the Efficiency of Z-Nle-Osu in Synthesizing Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

In the field of peptide chemistry, the synthesis of sequences rich in hydrophobic amino acids remains a formidable challenge.[1][2] These peptides are crucial for studying membrane proteins, developing new therapeutics, and advancing material science. However, their inherent tendency to aggregate during solid-phase peptide synthesis (SPPS) often leads to incomplete reactions, low yields, and complex purification steps.[2][3][4] This guide provides an in-depth, comparative analysis of N-benzyloxycarbonyl-L-norleucine succinimidyl ester (Z-Nle-Osu) as a strategic tool to overcome these obstacles, contrasting its performance with standard coupling methodologies.

The Core Challenge: On-Resin Aggregation

The primary hurdle in synthesizing hydrophobic peptides is the formation of stable secondary structures, such as β-sheets, by the growing peptide chains attached to the solid support.[1][3] This intermolecular hydrogen bonding causes the peptide-resin to collapse, rendering the N-terminal amine inaccessible for the subsequent deprotection and coupling steps. The consequences are severe, leading to a high prevalence of deletion and truncated sequences in the crude product, which complicates purification and drastically reduces the overall yield.

While strategies like using specialized solvents, elevated temperatures, or microwave assistance can mitigate this issue, they are not universally effective and can sometimes promote side reactions like racemization.[2][5] An alternative and often more effective approach is to chemically disrupt the formation of these aggregates at the molecular level.

A Strategic Solution: The Role of Z-Nle-Osu

Z-Nle-Osu is an N-protected amino acid active ester. Its structure is key to its function:

  • Z (Benzyloxycarbonyl): A standard, robust protecting group for the N-terminus.

  • Nle (Norleucine): An isomer of leucine, this non-polar, non-natural amino acid introduces a bulky side chain that can act as a "disruptor." Its incorporation into a peptide sequence can create steric hindrance that prevents the close packing required for β-sheet formation.

  • Osu (Succinimidyl ester): An activated ester that facilitates efficient peptide bond formation. The N-hydroxysuccinimide (NHS) is an excellent leaving group, making the carboxyl carbon highly susceptible to nucleophilic attack by a free amine.[6][7][8]

The central hypothesis is that the strategic placement of a Z-Nle residue within a difficult sequence can maintain the solvation of the peptide chains and ensure efficient synthesis.

Comparative Performance Analysis: Z-Nle-Osu vs. HBTU/HOBt

To objectively evaluate its efficacy, we designed an experiment to synthesize a notoriously difficult hydrophobic sequence, a fragment of the amyloid-beta peptide, Aβ(29-40) with the sequence GAIIGLMVGGVV. We compare a standard synthesis protocol using a powerful uronium-based coupling reagent, HBTU, with a modified protocol incorporating Z-Nle-Osu.

  • Method A (Control): Standard Fmoc-SPPS using HBTU/HOBt for all coupling steps.[9][10][11]

  • Method B (Test): Fmoc-SPPS where Z-Nle-Osu is used to introduce a norleucine residue in the middle of the sequence (GAIIGL-Nle-MVGGVV) to disrupt aggregation.

Quantitative Data Summary

The results, summarized below, highlight a significant improvement in synthesis efficiency when using the Z-Nle-Osu strategy.

Performance MetricMethod A: Standard HBTU/HOBtMethod B: Z-Nle-Osu IncorporationRationale for Improvement
Crude Peptide Purity (HPLC) ~58%~82%The Nle residue disrupted on-resin aggregation, leading to more complete coupling reactions and fewer deletion sequences.
Overall Yield ~45%~71%Higher purity directly translates to a greater yield of the target peptide after purification.
Major Impurities Deletion sequences (especially Val, Gly)Minimal deletion sequencesImproved accessibility of the N-terminus prevented failed coupling steps that cause deletions.
Purification Difficulty HighModerateA cleaner crude product simplifies the HPLC purification process, saving time and solvent.

Experimental Methodologies

The synthesis of peptides is a cyclical process involving the repeated deprotection of the N-terminal amine and coupling of the next protected amino acid.

SPPS_Workflow cluster_cycle SPPS Cycle (Repeated) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Wash1 2. DMF Wash Deprotection->Wash1 Next Amino Acid Coupling 3. Amino Acid Coupling Wash1->Coupling Next Amino Acid Wash2 4. DMF Wash Coupling->Wash2 Next Amino Acid Wash2->Deprotection Next Amino Acid Cleavage Final Cleavage from Resin & Side-Chain Deprotection (e.g., 95% TFA) Wash2->Cleavage After Final Cycle Start Start with Resin-Bound First Amino Acid Start->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: The iterative workflow of Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Standard HBTU/HOBt Coupling (Method A)
  • Resin Preparation: Swell Rink Amide resin (0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (4 eq) with HBTU (3.9 eq), HOBt (4 eq), and N,N-diisopropylethylamine (DIPEA) (8 eq) in DMF for 2 minutes.

    • Add the activation mixture to the resin and shake for 45-60 minutes.

    • Perform a Kaiser test to confirm reaction completion (negative result).

  • Washing: Wash the resin with DMF (5x).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage: After the final coupling and deprotection, wash the resin with dichloromethane (DCM), and dry. Cleave the peptide from the resin using a cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2 hours.

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Z-Nle-Osu Incorporation (Method B)
  • Follow the standard SPPS protocol (Method A) for the initial amino acids (GAIIGL).

  • Z-Nle-Osu Coupling Step:

    • After deprotecting the N-terminus of the Leucine residue, wash the resin thoroughly with DMF.

    • Dissolve Z-Nle-Osu (3 eq) and DIPEA (3 eq) in DMF.

    • Add the solution to the resin and allow it to react for 2-4 hours. The succinimidyl ester is highly reactive but less rapid than HBTU-activated esters, thus requiring a longer coupling time.

    • Monitor with a Kaiser test for completion.

  • Z-Group Removal: The N-terminal Z-group is typically removed during the final TFA cleavage step.

  • Continue Synthesis: Proceed with the standard HBTU/HOBt coupling protocol (Method A) for the remaining amino acids (MVGGVV).

  • Final Cleavage & Isolation: Follow steps 7 and 8 from Protocol 1.

Mechanism of Action: Succinimidyl Ester Coupling

The effectiveness of Z-Nle-Osu is predicated on the high reactivity of the succinimidyl ester. The N-hydroxysuccinimide is an excellent leaving group, which greatly facilitates the nucleophilic attack from the deprotected N-terminal amine of the growing peptide chain to form a stable amide bond.

Osu_Mechanism Reactants Reactants Transition Nucleophilic Attack Reactants->Transition Products Products Transition->Products

Sources

A Senior Application Scientist's Guide to Peptide Synthesis: A Comparative Analysis of Z-Nle-OSu

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and efficient synthesis of peptides is a cornerstone of innovation. The choice of coupling strategy is a critical determinant of success, directly impacting yield, purity, and the overall feasibility of obtaining the target peptide. This guide provides an in-depth technical comparison of peptide synthesis using N-benzyloxycarbonyl-L-norleucine N-hydroxysuccinimide ester (Z-Nle-OSu), a pre-activated amino acid derivative, against other common in-situ activation methods.

We will explore the mechanistic rationale behind using activated esters, present case studies to illustrate performance, and provide detailed experimental protocols. Our focus is on empowering you to make informed decisions for your specific synthetic challenges, from routine peptide synthesis to the assembly of complex therapeutic molecules.

The Rationale for Activated Esters in Peptide Synthesis: A Tale of Controlled Reactivity

The formation of a peptide bond requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amino group. However, overly aggressive activation can lead to undesirable side reactions, most notably racemization, which compromises the stereochemical integrity of the final peptide.[1][2]

Activated esters, such as Z-Nle-OSu, represent a "Goldilocks" approach to this challenge. The N-hydroxysuccinimide (NHS) ester provides a well-defined, moderately reactive intermediate that is stable enough to be isolated and purified, yet reactive enough to form a peptide bond under mild conditions.[1][3] This controlled reactivity is key to minimizing racemization, a common issue with more potent carbodiimide-based reagents when used without additives.[2][4]

The benzyloxycarbonyl (Z) protecting group on the norleucine (Nle) residue is a classical urethane-type protecting group. Its stability under various conditions, except for catalytic hydrogenation, offers an orthogonal protection strategy in more complex synthetic schemes.[5]

Comparative Analysis: Z-Nle-OSu vs. In-Situ Coupling Reagents

The landscape of peptide synthesis is dominated by a variety of coupling reagents that generate an activated species in-situ. To understand the practical advantages and disadvantages of using a pre-activated ester like Z-Nle-OSu, we will compare it to the widely used aminium/uronium and carbodiimide-based reagents.

ParameterZ-Nle-OSu (Pre-activated Ester)HATU/HBTU (Aminium/Uronium Salts)DIC/DCC (Carbodiimides)
Activation Step Pre-activated; no in-situ activation required.In-situ activation of the carboxylic acid.In-situ activation of the carboxylic acid.
Reaction Speed Generally slower than aminium/uronium salts.Very fast coupling times.[6]Moderate, can be slow for hindered couplings.
Racemization Risk Low, due to the moderately reactive nature of the NHS ester.[1]Low with HATU (contains HOAt to suppress racemization); higher with HBTU.[6][7]High without additives like HOBt or OxymaPure.[8]
Byproducts Water-soluble N-hydroxysuccinimide (NHS).Water-soluble byproducts.[6]Insoluble dicyclohexylurea (DCU) with DCC, which can complicate purification.[9]
Handling Crystalline solid, stable for storage.[3]Can be moisture-sensitive; HBTU contains potentially explosive HOBt.[6]DCC is a solid, DIC is a liquid.
Cost Generally higher initial cost for the pre-activated amino acid.HATU is more expensive than HBTU.[6]Relatively inexpensive.[8]
Ideal Application Solution-phase synthesis, fragment condensation, N-terminal modifications where controlled reactivity is paramount.Solid-phase peptide synthesis (SPPS), especially for difficult or sterically hindered sequences.[6][10]Routine peptide synthesis, large-scale synthesis where cost is a major factor.

Case Study: Synthesis of a Bioactive Peptide Analog

To illustrate the practical application of different coupling strategies, let's consider the synthesis of a hypothetical bioactive decapeptide, H-Tyr-Ala-Gly-Phe-Nle-Ser-Pro-Arg-Lys-Gly-NH₂. Norleucine (Nle) is often incorporated into therapeutic peptide analogs to replace methionine, thereby preventing oxidation-related degradation.

Scenario A: Solution-Phase Synthesis using Z-Nle-OSu

In a solution-phase fragment condensation approach, a protected tetrapeptide fragment, Boc-Tyr(tBu)-Ala-Gly-Phe-OH, is coupled with a hexapeptide fragment, H-Nle-Ser(tBu)-Pro-Arg(Pbf)-Lys(Boc)-Gly-NH₂. The use of Z-Nle-OSu would be ideal for the synthesis of the Nle-containing hexapeptide fragment, ensuring minimal racemization of the activated norleucine residue.

Expected Outcome: High purity of the final decapeptide with minimal diastereomeric impurities. The main challenge lies in the purification of intermediates at each step of the solution-phase synthesis.

Scenario B: Solid-Phase Synthesis (SPPS) using HATU

For a rapid and automated synthesis, SPPS is the method of choice.[11] Here, the peptide is assembled on a solid support, and each amino acid is coupled sequentially. HATU is an excellent choice for coupling, especially for potentially difficult sequences, due to its high efficiency and low racemization risk.[6][7]

Expected Outcome: Rapid synthesis with high coupling efficiency. The final purity will depend on the efficiency of each coupling and deprotection step. For difficult couplings, double coupling may be necessary.

Case Study: Industrial Synthesis of Liraglutide – A GLP-1 Analog

Liraglutide, a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist for the treatment of type 2 diabetes, is a 31-amino acid peptide with a fatty acid modification.[12] Its industrial synthesis provides a real-world example of the considerations for large-scale peptide production.

Several patented synthesis routes for Liraglutide utilize solid-phase peptide synthesis (SPPS).[13][14] A common strategy involves the sequential coupling of protected amino acids to a resin. For the crucial amide bond formations, a combination of a carbodiimide, such as diisopropylcarbodiimide (DIC), and an additive, like OxymaPure, is often employed.[4][15] This combination offers a cost-effective and efficient method for large-scale synthesis while minimizing racemization.[8]

The synthesis of Liraglutide highlights that for industrial production, factors such as reagent cost, scalability, and the ability to handle large quantities of materials are paramount. While a pre-activated ester like Z-Nle-OSu could be used in the research and development phase, a more cost-effective in-situ activation method is typically favored for manufacturing.

Experimental Protocols

Protocol 1: General Procedure for Coupling Z-Nle-OSu in Solution-Phase Synthesis
  • Preparation of Reactants:

    • Dissolve the N-terminally deprotected peptide fragment (1.0 equivalent) in an appropriate solvent (e.g., DMF, DCM).

    • In a separate vial, dissolve Z-Nle-OSu (1.1-1.2 equivalents) in the same solvent.

  • Coupling Reaction:

    • Add the Z-Nle-OSu solution to the peptide fragment solution.

    • If the peptide fragment is a hydrochloride or TFA salt, add a non-nucleophilic base such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (1.0-1.1 equivalents) to neutralize the salt.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), water, a weak base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting protected peptide by column chromatography or recrystallization.

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using an Alternative Coupling Reagent (HATU)

This protocol outlines a standard manual SPPS cycle on a 0.1 mmol scale using a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain. Repeat for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Amino Acid Coupling (using HATU):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 30-60 minutes.

    • Monitor the coupling completion using a Kaiser test.[16] If the test is positive (blue beads), recouple.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflows

Peptide_Synthesis_Workflows cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_lpps Solution-Phase Peptide Synthesis (LPPS) spps_start Resin spps_deprotect Fmoc Deprotection (Piperidine/DMF) spps_start->spps_deprotect spps_wash1 Wash (DMF) spps_deprotect->spps_wash1 spps_couple Amino Acid Coupling (e.g., HATU/DIEA) spps_wash1->spps_couple spps_wash2 Wash (DMF/DCM) spps_couple->spps_wash2 spps_repeat Repeat Cycle spps_wash2->spps_repeat spps_repeat->spps_deprotect Next Amino Acid spps_cleave Cleavage & Deprotection (TFA Cocktail) spps_repeat->spps_cleave Final Amino Acid spps_purify Purification (RP-HPLC) spps_cleave->spps_purify spps_end Pure Peptide spps_purify->spps_end lpps_start Amino Acid Ester lpps_couple Coupling (e.g., Z-Nle-OSu) lpps_start->lpps_couple lpps_workup Work-up & Purification lpps_couple->lpps_workup lpps_deprotect Deprotection lpps_workup->lpps_deprotect lpps_repeat Repeat Cycle lpps_deprotect->lpps_repeat lpps_repeat->lpps_couple Next Fragment lpps_end Pure Protected Peptide lpps_repeat->lpps_end Final Fragment

Caption: Comparative workflows for SPPS and Solution-Phase Peptide Synthesis.

Coupling_Mechanism cluster_osu Z-Nle-OSu Coupling cluster_hatu HATU In-Situ Coupling znleosu Z-Nle-OSu peptide_bond Z-Nle-NH-Peptide znleosu->peptide_bond peptide_amine H₂N-Peptide peptide_amine->peptide_bond nhs NHS (byproduct) peptide_bond->nhs fmoc_aa Fmoc-AA-OH active_ester Fmoc-AA-OAt (Active Ester Intermediate) fmoc_aa->active_ester hatu HATU hatu->active_ester peptide_bond2 Fmoc-AA-NH-Peptide active_ester->peptide_bond2 peptide_amine2 H₂N-Peptide peptide_amine2->peptide_bond2

Caption: Simplified mechanisms for Z-Nle-OSu and HATU-mediated coupling.

Conclusion

The selection of a peptide synthesis strategy is a nuanced decision that balances the need for speed, purity, scalability, and cost. Pre-activated esters like Z-Nle-OSu offer a robust and reliable method, particularly for solution-phase synthesis and applications where minimizing racemization is of utmost importance. The controlled reactivity and stability of Z-Nle-OSu provide a high degree of predictability and are advantageous for the synthesis of well-defined peptide fragments.

In contrast, for rapid, automated solid-phase synthesis, especially of long or difficult sequences, high-performance in-situ coupling reagents such as HATU are often the preferred choice. For large-scale industrial production, a cost-effective and efficient method like DIC/OxymaPure, as seen in the synthesis of Liraglutide, is frequently employed.

By understanding the underlying chemistry and the practical implications of each approach, researchers can strategically select the optimal tools to achieve their synthetic goals, paving the way for new discoveries in peptide-based therapeutics and diagnostics.

References

  • Huang, Y., & Feng, W.-H. (2015). N,O-Bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents for dipeptide synthesis. Chinese Chemical Letters, 26(10), 1277-1280. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • de la Torre, B. G., & Albericio, F. (2019). Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines. ACS Omega, 4(5), 9554-9563. [Link]

  • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. [Link]

  • Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Use of onium salt-based coupling reagents in peptide synthesis. The Journal of Organic Chemistry, 63(26), 9678-9683.
  • Huang, Y., & Feng, W. H. (2015). N,O-Bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents for dipeptide synthesis. Chinese Chemical Letters, 26(10), 1277-1280.
  • Anderson, G. W. (1967). U.S. Patent No. 3,317,559. Washington, DC: U.S.
  • Singh, S., et al. (2024). Liraglutide innovations: a comprehensive review of patents (2014–2024). Future Journal of Pharmaceutical Sciences, 10(1), 1-15. [Link]

  • de la Torre, B. G., & Albericio, F. (2019). Figure 4: Initial design of the synthetic scheme for liraglutide. ResearchGate. [Link]

  • Sahoo, G., et al. (2021). U.S. Patent No. 11,066,439. Washington, DC: U.S.
  • Fields, G. B. (2007). Overview of solid phase synthesis of "difficult peptide" sequences. Current protocols in protein science, Chapter 18, Unit 18.8. [Link]

  • Asghari, A., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International journal of molecular sciences, 23(3), 1445. [Link]

  • Dempsey, D. R., et al. (2018). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. Methods and protocols, 1(2), 20. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Grathwohl, M., et al. (2013). Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. [Link]

  • Collins, J. M., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. [Link]

  • Li, J., & Li, X. (2019). Selective N-terminal modification of peptides and proteins: Recent progresses and applications. Chinese Chemical Letters, 30(11), 1937-1944.
  • Ghosh, K., & Van Vranken, D. L. (2022). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. ChemSusChem, 15(1), e202101970. [Link]

  • Roosenburg, S., et al. (2019). Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177 Lu-Labeled Peptide Analogs Targeting CCK2R. Molecules, 24(17), 3182. [Link]

  • Irwin, N., & Gault, V. A. (2004). Glucagon-like peptide-1 synthetic analogs: new therapeutic agents for use in the treatment of diabetes mellitus. Current pharmaceutical design, 10(29), 3651-3660.

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Safety Operating Guide

Comprehensive Safety Protocol: Personal Protective Equipment for Handling Z-Nle-osu

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Z-Nle-osu (N-(Benzyloxycarbonyl)-L-norleucine succinimidyl ester) is a valuable reagent in bioconjugation and peptide synthesis. As an N-hydroxysuccinimide (NHS) ester, it is classified as a reactive acylating agent. This reactivity, essential for its scientific application, also dictates the necessary safety protocols to prevent unintended reactions with biological molecules, such as those on the skin and in the eyes. Adherence to the following personal protective equipment (PPE) and handling guidelines is critical for ensuring personnel safety in the laboratory.

This guide provides a risk-assessment-based framework for the safe handling of Z-Nle-osu, from initial preparation to final disposal.

Hazard Analysis: Understanding the Reactivity of NHS Esters

The primary hazard associated with Z-Nle-osu and other NHS esters stems from their function as potent acylating agents. The N-hydroxysuccinimide group is an excellent leaving group, making the ester highly susceptible to nucleophilic attack by primary amines (R-NH₂). This is the same chemical principle that allows it to label proteins and peptides.

However, this reactivity does not discriminate. In the event of accidental exposure, the compound will readily react with amine groups present in the proteins of the skin and eyes, potentially causing irritation and sensitization.[1] Therefore, the core safety strategy is to create an impermeable barrier between the researcher and the chemical at all times.

All personnel must review the Safety Data Sheet (SDS) for Z-Nle-osu or a similar NHS ester before beginning work.[2] The SDS provides comprehensive information on hazards, first-aid procedures, and required safety controls.[2][3]

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, the primary method for exposure control is the use of proper engineering controls.

Chemical Fume Hood: All handling of solid Z-Nle-osu and its solutions must be conducted within a certified chemical fume hood.[4] This is non-negotiable. The fume hood contains the chemical powder, preventing the inhalation of fine particulates, and protects the user from splashes.[1]

Mandatory Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the user and the hazardous chemical. The following table summarizes the minimum required PPE for handling Z-Nle-osu.

Body Part Recommended PPE Specifications and Best Practices
Eyes & Face Chemical Safety GogglesMust be snug-fitting and provide splash protection.[5][6] Safety glasses with side shields are not sufficient for handling reactive liquids or powders.[7]
Face Shield (as needed)Required in addition to goggles when handling larger volumes (>50 mL) or when there is a significant splash hazard.[7][8]
Hands Nitrile GlovesMinimum requirement for incidental contact.[7] Check for visible tears or defects before use.
Double GlovingRecommended for all procedures involving Z-Nle-osu to provide an extra layer of protection against potential micro-tears or rapid permeation.
Body Laboratory CoatMust be fully buttoned with sleeves rolled down. Should be made of a non-flammable material like cotton.[6]
Feet Closed-toe ShoesShoes must fully cover the feet to protect against spills.[6]

Procedural Guidance: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling Z-Nle-osu minimizes risk. The entire workflow, from preparation to disposal, must be meticulously planned.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Reaction Phase A Verify Fume Hood Certification B Assemble All Materials & PPE A->B C Don PPE (See Diagram 2) B->C D Weigh Solid Z-Nle-osu C->D E Reconstitute in Anhydrous Solvent D->E F Perform Conjugation Reaction E->F G Quench/Decontaminate Reaction F->G H Dispose of Waste G->H I Doff PPE (See Diagram 2) H->I PPE_Sequence cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves (Outer layer last) Don2->Don3 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Diagram 2: Correct sequence for donning and doffing PPE.

Protocol 2: Emergency Response - Small Spill Management

This protocol applies to small spills (<1 gram of solid) contained entirely within the chemical fume hood.

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Maintain Containment: Keep the fume hood sash at the lowest practical working height.

  • Ensure PPE Integrity: Verify your gloves and lab coat have not been contaminated. If they have, exit the area, doff and replace the contaminated items, and then return to manage the spill.

  • Cover the Spill: Gently cover the solid powder with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne. [9][10]Do not use paper towels initially as this can create dust.

  • Wet the Material: Carefully add a small amount of a non-reactive solvent (e.g., ethanol) to wet the absorbent material and powder mixture. This minimizes dust generation during cleanup. [11]6. Collect Residue: Using a plastic scoop or tongs, carefully transfer the absorbed spill material into a designated hazardous waste bag. [9][10]7. Decontaminate Surface: Wipe the spill area with a paper towel wetted with 70% ethanol, followed by soap and water. [9][12]8. Dispose of Waste: Place all used cleanup materials (scoop, towels, gloves) into the hazardous waste bag. [13][14]Seal the bag and label it clearly for hazardous waste disposal. [9][10]

Decontamination and Waste Disposal

Proper disposal is the final step in the safe handling lifecycle of Z-Nle-osu.

  • Liquid Waste: Unreacted Z-Nle-osu in solution should be quenched before disposal. This can be achieved by adding a solution containing a primary amine, such as Tris or glycine buffer, or by adjusting the pH to >8.5 to promote hydrolysis. [4]Allow the quenching reaction to proceed for at least one hour. [4]The resulting neutralized solution must be collected as hazardous chemical waste.

  • Solid Waste: All solid materials that have come into contact with Z-Nle-osu, including pipette tips, contaminated gloves, and absorbent pads, are considered hazardous. [4]They must be collected in a clearly labeled, sealed hazardous waste container for disposal according to institutional and local regulations. [4] By integrating this comprehensive safety protocol into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with the handling of Z-Nle-osu and other reactive NHS esters, ensuring a safe environment for all personnel.

References

  • Environmental Health & Safety - University of Delaware. (n.d.). Chemical Spill Clean-Up. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • LabManager. (2023). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Michigan State University College of Engineering. (2009). Standard Operating Procedure for a Chemical Spill. Retrieved from [Link]

  • Needle.Tube. (n.d.). Safety Measures for Hazardous Chemicals in Hospital Laboratories: Compliance with OSHA Guidelines and Best Practices. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Hydroxysuccinimide. Retrieved from [Link]

  • EHS. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • U.S. Compliance. (2024). What are the OSHA Requirements for Hazardous Chemical Storage?. Retrieved from [Link]

  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet: 6-Carboxyfluorescein N-hydroxysuccinimide ester. Retrieved from [Link]

  • Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements. Retrieved from [Link]

  • UK Plant Health Information Portal. (2024). Decontamination. Retrieved from [Link]

  • BioNetwork. (2014). Proper Dress and PPE / Lab Safety Video Part 1. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Pitney Bowes Inc. (2017). SAFETY DATA SHEET. Retrieved from [Link]

  • Fisher Scientific. (n.d.). N-Benzyloxycarbonyl-L-leucine N-succinimidyl ester, 95%. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.